Methazolamide
描述
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and is indicated for glaucoma and open-angle glaucoma and has 2 investigational indications.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOSMHQXBMRNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023281, DTXSID50901331 | |
| Record name | Methazolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_433 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855821 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Methazolamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
CRYSTALS FROM WATER | |
CAS No. |
554-57-4, 1164547-86-7 | |
| Record name | Methazolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methazolamide [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methazolamide, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1164547867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methazolamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | methazolamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methazolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methazolamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHAZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W733B0S9SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHAZOLAMIDE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA43GW06P1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHAZOLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3269 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
213-214 °C | |
| Record name | Methazolamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHAZOLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3269 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Crystal Structure of Methazolamide Bound to Carbonic Anhydrase II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of methazolamide bound to human carbonic anhydrase II (hCA II), a key interaction in the therapeutic management of glaucoma and other conditions. This document details the structural basis of this interaction, the experimental protocols used to determine the structure, and the quantitative data that defines the binding affinity.
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Human carbonic anhydrase II (hCA II) is a well-characterized isoform and a prominent drug target. This compound, a sulfonamide derivative, is a potent inhibitor of hCA II, and understanding its binding mechanism at an atomic level is crucial for the rational design of novel and more selective inhibitors. This guide focuses on the joint X-ray/neutron crystal structure of the hCA II-methazolamide complex, which provides unprecedented detail into the hydrogen-bonding network and solvent displacement upon drug binding.[1]
Quantitative Data
The following tables summarize the key quantitative data associated with the crystal structure and binding affinity of this compound to human carbonic anhydrase II.
Table 1: Crystallographic Data for the hCA II-Methazolamide Complex
| Parameter | Value | Reference |
| PDB ID | 5C8I | [2] |
| Resolution (Å) | 1.56 (X-ray), 2.2 (Neutron) | [1][2] |
| R-Value Work | 0.204 | [2] |
| R-Value Free | 0.221 | [2] |
| R-cryst (Neutron) | ~16.0% | [1] |
| Space Group | P2₁ | |
| Unit Cell Dimensions (Å, °) | a=42.7, b=41.8, c=72.9, α=90, β=104.6, γ=90 |
Table 2: Binding Affinity of this compound for Carbonic Anhydrase Isoforms
| Isoform | Kᵢ (nM) | Reference |
| Human Carbonic Anhydrase II (hCA II) | 14 | [3] |
Experimental Protocols
The experimental procedures for the determination of the hCA II-methazolamide crystal structure are outlined below.
Protein Expression and Purification
Recombinant human carbonic anhydrase II was expressed in Escherichia coli BL21 (DE3) cells using a pET-32b plasmid vector. The purification process involved affinity chromatography, followed by size-exclusion chromatography to ensure a high degree of purity.
Crystallization
Crystals of the hCA II-methazolamide complex were grown using the hanging drop vapor diffusion method.
-
Protein Solution: Purified hCA II at a concentration of 10-20 mg/mL.
-
Precipitant Solution: 1.6 M sodium citrate, 50 mM Tris-HCl pH 8.0.
-
Procedure: Drops containing a 1:1 ratio of protein and precipitant solution were equilibrated against the precipitant solution at room temperature (298 K). Crystals typically appeared within five weeks. The crystals were then soaked overnight in a solution containing ~1 mM this compound. For neutron diffraction studies, the labile hydrogen atoms were exchanged with deuterium by vapor diffusion.[1]
X-ray and Neutron Data Collection
-
X-ray Diffraction: Data were collected at a synchrotron source. The crystals were cryo-protected before being flash-cooled in liquid nitrogen.
-
Neutron Diffraction: A large crystal (~0.7 mm³) was mounted in a quartz capillary. Data were collected at room temperature.
Structure Determination and Refinement
The structure was solved by molecular replacement using a previously determined structure of hCA II as a search model. The initial model was refined against the X-ray diffraction data, followed by joint refinement against both the X-ray and neutron data. This joint refinement allows for the accurate determination of hydrogen atom positions, providing a detailed view of the hydrogen-bonding network.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the key molecular interactions between this compound and carbonic anhydrase II.
References
- 1. Neutron structure of human carbonic anhydrase II in complex with this compound: mapping the solvent and hydrogen-bonding patterns of an effective clinical drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. carbonic-anhydrase-inhibitors-x-ray-crystallographic-structure-of-the-adduct-of-human-isozyme-ii-with-the-perfluorobenzoyl-analogue-of-methazolamide-implications-for-the-drug-design-of-fluorinated-inhibitors - Ask this paper | Bohrium [bohrium.com]
Methazolamide Pharmacodynamics in Cerebrospinal Fluid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methazolamide, a potent carbonic anhydrase inhibitor, plays a significant role in modulating cerebrospinal fluid (CSF) dynamics. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound within the central nervous system, with a specific focus on its effects on CSF. The document details the drug's mechanism of action, presents quantitative data on its physiological effects from preclinical studies, and outlines detailed experimental protocols for investigating its activity. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of neurological therapeutics and CSF physiology.
Mechanism of Action
This compound exerts its primary effect through the potent and reversible inhibition of carbonic anhydrase, an enzyme crucial for the production of cerebrospinal fluid.[1] Carbonic anhydrase catalyzes the hydration of carbon dioxide to carbonic acid, which then dissociates into hydrogen and bicarbonate ions. This process is fundamental to the secretion of ions and water by the choroid plexus, the primary site of CSF production.
By inhibiting carbonic anhydrase, this compound reduces the availability of protons for exchange with sodium ions and decreases the formation of bicarbonate, thereby diminishing the osmotic gradient that drives water secretion into the cerebral ventricles.[1] This leads to a reduction in the rate of CSF production, which in turn can lower intracranial pressure (ICP). This compound's efficacy in this regard is underscored by its use in the management of conditions characterized by elevated intracranial pressure, such as idiopathic intracranial hypertension (IIH).[2]
Signaling Pathway of this compound in CSF Production
The following diagram illustrates the signaling pathway through which this compound modulates CSF production at the level of the choroid plexus epithelial cells.
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound on CSF dynamics.
Table 1: Effect of Intravenous this compound on Cerebrospinal Fluid Flow in Cats
| Dose (mg/kg) | Mean CSF Flow (μL/min) | % Inhibition of Carbonic Anhydrase (Estimated) |
| Control | 21.7 | 0% |
| 10 | Not significantly decreased | < 99.95% |
| 30 | 9 - 11 | ≥ 99.95% |
| Data sourced from a study in anesthetized cats.[3] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Parameter | Value |
| Peak Plasma Concentration (Cmax) at 50 mg BID | 5.1 mcg/mL[4] |
| Area Under the Curve (AUC) at 50 mg BID | 2571 mcg.min/mL[4] |
| Plasma Half-life | ~14 hours[5] |
| Protein Binding | ~55%[5] |
| Volume of Distribution (Varea/F) | 17 - 23 L[4] |
| Note: While this compound achieves high concentrations in the CSF, specific quantitative values in human CSF from clinical trials are not readily available in the public domain.[4][5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's pharmacodynamics in CSF.
In Vivo Measurement of CSF Production: Ventriculo-Cisternal Perfusion
This technique is a widely used method for quantifying the rate of CSF formation.
Objective: To measure the rate of CSF production in an animal model following the administration of this compound.
Materials:
-
Anesthetized animal model (e.g., cat, rat)
-
Stereotaxic apparatus
-
Infusion pump
-
Inflow cannula (for lateral ventricle)
-
Outflow cannula (for cisterna magna)
-
Artificial CSF (aCSF)
-
Inulin or other suitable marker
-
Spectrophotometer or appropriate detector for the marker
Procedure:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Surgically expose the skull and cisterna magna.
-
Using stereotaxic coordinates, insert the inflow cannula into a lateral ventricle.
-
Insert the outflow cannula into the cisterna magna.
-
Begin perfusion of aCSF containing a known concentration of a marker (e.g., inulin) at a constant rate through the inflow cannula.
-
Collect the perfusate from the outflow cannula at timed intervals.
-
Administer this compound (intravenously or intraperitoneally) at the desired dose.
-
Continue collecting perfusate samples at timed intervals post-drug administration.
-
Measure the concentration of the marker in the collected perfusate samples.
-
Calculate the rate of CSF formation (Vf) using the following formula: Vf = Vi * ((Ci - Co) / Co) Where:
-
Vf = rate of CSF formation
-
Vi = rate of infusion of aCSF
-
Ci = concentration of the marker in the infusate
-
Co = concentration of the marker in the collected perfusate
-
Workflow Diagram:
In Vitro Model: Primary Culture of Choroid Plexus Epithelial Cells
This model allows for the direct investigation of this compound's effects on the cellular machinery of CSF secretion.
Objective: To culture primary choroid plexus epithelial cells to study the transport and barrier functions in the presence of this compound.
Materials:
-
Choroid plexus tissue from a suitable animal model (e.g., rat pups)
-
Dissection medium (e.g., Hank's Balanced Salt Solution)
-
Enzymatic digestion solution (e.g., pronase, trypsin)
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum and growth factors)
-
Cell culture plates or transwell inserts
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Aseptically dissect the choroid plexus tissue from the ventricles of the brain.
-
Mince the tissue into small fragments.
-
Digest the tissue fragments with an enzymatic solution to dissociate the cells.
-
Neutralize the enzyme and centrifuge the cell suspension to pellet the cells.
-
Resuspend the cells in culture medium and plate them onto culture plates or transwell inserts.
-
Incubate the cells at 37°C in a 5% CO₂ atmosphere, changing the medium every 2-3 days.
-
Once a confluent monolayer is formed, the cells can be used for transport studies.
-
To assess the effect of this compound, the drug can be added to the apical or basolateral side of the transwell, and the transport of specific ions or water can be measured.
Biochemical Assay: Carbonic Anhydrase Activity
This assay quantifies the inhibitory effect of this compound on its target enzyme.
Objective: To measure the activity of carbonic anhydrase in choroid plexus tissue homogenates in the presence and absence of this compound.
Materials:
-
Choroid plexus tissue
-
Homogenization buffer (e.g., Tris-HCl)
-
Substrate solution (p-nitrophenyl acetate)
-
Spectrophotometer
-
This compound solutions of varying concentrations
Procedure:
-
Homogenize the choroid plexus tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to remove cellular debris.
-
The supernatant containing the carbonic anhydrase is used for the assay.
-
In a multi-well plate, add the tissue supernatant, buffer, and varying concentrations of this compound.
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate to p-nitrophenol, which is a colored product.
-
Measure the rate of formation of p-nitrophenol by monitoring the absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer.
-
Calculate the carbonic anhydrase activity and the IC50 value for this compound.
Workflow Diagram:
Continuous Intracranial Pressure (ICP) Monitoring
This method provides real-time data on the physiological effects of this compound on intracranial pressure.
Objective: To continuously monitor intracranial pressure in an animal model before and after the administration of this compound.
Materials:
-
Anesthetized animal model
-
ICP monitoring probe (e.g., fiber optic, strain gauge)
-
Data acquisition system
-
Surgical drill
Procedure:
-
Anesthetize the animal and secure its head in a stereotaxic frame.
-
Create a burr hole in the skull over a non-eloquent area of the brain.
-
Carefully insert the ICP monitoring probe into the epidural, subdural, or intraparenchymal space.
-
Secure the probe in place.
-
Connect the probe to the data acquisition system and begin recording baseline ICP.
-
Administer this compound to the animal.
-
Continue to monitor and record ICP to observe the drug's effect over time.
Conclusion
This compound is a well-established inhibitor of carbonic anhydrase that effectively reduces cerebrospinal fluid production and, consequently, intracranial pressure. This technical guide has provided a detailed overview of its pharmacodynamics in the CSF, supported by quantitative data and comprehensive experimental protocols. The methodologies outlined herein offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other carbonic anhydrase inhibitors in the management of neurological disorders associated with altered CSF dynamics. Further research focusing on quantifying this compound concentrations directly within the human CSF and correlating these with clinical outcomes will be invaluable in optimizing its therapeutic use.
References
- 1. Micro-method for the measurement of carbonic anhydrase activity in cellular homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Activity Assay [protocols.io]
- 4. Transport Across the Choroid Plexus: How to Culture Choroid Plexus Cells and Establish a Functional Assay System | Springer Nature Experiments [experiments.springernature.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
In Vitro Characterization of Methazolamide's Erythrocyte Distribution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of methazolamide's distribution within erythrocytes. This compound, a carbonic anhydrase inhibitor, exhibits significant sequestration into red blood cells (RBCs), a critical factor influencing its pharmacokinetic and pharmacodynamic profile.[1][2] Understanding the kinetics and extent of this distribution is paramount for accurate drug development and dosing regimen design.[3] This document outlines the key quantitative parameters of this compound's interaction with erythrocytes, detailed experimental protocols for its characterization, and visual representations of the underlying processes and workflows.
Quantitative Data Summary
The distribution of this compound into erythrocytes is primarily driven by its binding to two isozymes of carbonic anhydrase: a low-affinity, high-capacity site (CA-I) and a high-affinity, low-capacity site (CA-II).[4] The following tables summarize the key binding and kinetic parameters determined from in vitro studies conducted at physiological temperature (37°C) and pH (7.4).[4]
Table 1: Equilibrium Binding Parameters of this compound in Human Erythrocytes [4]
| Parameter | Description | Value (Mean ± SD) |
| Ka1 | Association constant for the low-affinity site (CA-I) | 0.0017 ± 0.00022 µM-1 |
| nM1 | Concentration of low-affinity binding sites (CA-I) | 636 ± 5.23 µM |
| Ka2 | Association constant for the high-affinity site (CA-II) | 0.46 ± 0.0083 µM-1 |
| nM2 | Concentration of high-affinity binding sites (CA-II) | 80.9 ± 0.389 µM |
Table 2: Kinetic Parameters of this compound Transport and Binding in Human Erythrocytes [4]
| Parameter | Description | Value (Mean ± SD) |
| RBC Membrane Permeability | Rate of passive diffusion across the erythrocyte membrane | 0.0102 ± 0.000618 cm/min |
| k1 | Association rate constant for the low-affinity site (CA-I) | 0.0022 ± 0.00020 ml/µg-min |
| k-1 | Dissociation rate constant for the low-affinity site (CA-I) | 0.254 ± 0.0213 min-1 |
| k2 | Association rate constant for the high-affinity site (CA-II) | 3.1 ± 0.035 ml/µg-min |
| k-2 | Dissociation rate constant for the high-affinity site (CA-II) | 1.59 ± 0.0358 min-1 |
Signaling Pathways and Logical Relationships
The interaction of this compound with erythrocytes involves a series of sequential steps, from partitioning into the blood compartments to binding with its intracellular targets.
Experimental Protocols
The following sections provide detailed methodologies for the in vitro characterization of this compound's erythrocyte distribution.
Blood-to-Plasma Partitioning Assay
This assay determines the equilibrium distribution of this compound between red blood cells and plasma.
Methodology:
-
Blood Collection: Obtain fresh whole blood from human or animal species in tubes containing an anticoagulant (e.g., K2EDTA).
-
Drug Fortification: Spike the whole blood with this compound at three different concentrations.
-
Incubation: Incubate the samples at 37°C for a predetermined time (e.g., 60 minutes) to allow for equilibration.[4][5]
-
Sample Collection: At the end of the incubation, take an aliquot of the whole blood. Centrifuge the remaining blood to separate the plasma and collect a plasma aliquot.
-
Sample Analysis: Determine the concentration of this compound in both the whole blood and plasma samples using a validated HPLC method.
-
Calculation: The blood-to-plasma ratio (Rb) is calculated as the concentration of this compound in whole blood divided by its concentration in plasma.
Erythrocyte Uptake and Binding Kinetics
This experiment characterizes the rate of this compound uptake into erythrocytes and its binding to intracellular components.
Methodology:
-
Erythrocyte Preparation: Obtain fresh whole blood and isolate erythrocytes by centrifugation. Wash the cells multiple times with an isotonic buffer (e.g., phosphate-buffered saline, pH 7.4) to remove plasma proteins and other blood components.
-
Uptake Initiation: Resuspend the washed erythrocytes in buffer at a known hematocrit. Initiate the uptake by adding a known concentration of this compound. The incubation is carried out at 37°C.[4]
-
Time-Course Sampling: At various time points, collect aliquots of the cell suspension.
-
Separation: Rapidly separate the erythrocytes from the buffer. This can be achieved by centrifuging the aliquots through a layer of silicone oil, which allows for the rapid pelleting of the cells while leaving the buffer on top.
-
Concentration Analysis: Analyze the concentration of this compound in the supernatant (buffer) using HPLC.
-
Kinetic Modeling: The rate of erythrocyte uptake is determined by modeling the biphasic decline of the this compound concentration in the buffer over time.[4] This modeling allows for the estimation of the RBC membrane permeability and the association and dissociation rate constants for the intracellular binding sites.[4]
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This method is used for the quantitative determination of this compound in biological matrices such as whole blood, plasma, and buffer.[2]
Sample Preparation: [2]
-
Liquid-Liquid Extraction: To a sample of whole blood, plasma, or buffer, add ethyl acetate to extract this compound.
-
Washing: Wash the ethyl acetate layer with a phosphate buffer (pH 8.0).
-
Back Extraction: Back-extract this compound into a glycine buffer (pH 10.0).
-
Final Wash: Wash the glycine buffer layer with ether.
-
Injection: Inject the final aqueous sample onto the HPLC system.
Chromatographic Conditions: [2]
-
Column: C-18, 5 µm reverse-phase column.
-
Mobile Phase: 0.05 M sodium acetate (pH 4.0) and acetonitrile (80:20 v/v).
-
Detection: UV detection at a wavelength of 285 nm.
-
Quantification: The assay should be validated with linear calibration curves over the expected concentration range in the experimental samples.[2]
Conclusion
The in vitro characterization of this compound's distribution in erythrocytes is a critical component in understanding its overall pharmacology. The significant binding to carbonic anhydrase within these cells leads to a prolonged residence time in the body.[4] The methodologies and quantitative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate and model the behavior of this compound and other compounds with high affinity for erythrocytes. Accurate characterization of these interactions is essential for predicting in vivo pharmacokinetic behavior and optimizing therapeutic outcomes.
References
- 1. bioivt.com [bioivt.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug transport by red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound concentrations in human biological fluids using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Partition in Red Blood Cells | Springer Nature Experiments [experiments.springernature.com]
Physicochemical Properties of Methazolamide for Topical Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Methazolamide and their implications for the development of effective topical drug delivery systems. This compound, a potent carbonic anhydrase inhibitor, is primarily used to reduce elevated intraocular pressure in conditions like glaucoma.[1][2] However, its systemic administration can lead to undesirable side effects, prompting the investigation of topical formulations to deliver the drug directly to the eye, thereby enhancing bioavailability and minimizing systemic exposure.[3]
Core Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical characteristics is fundamental to designing a successful topical formulation. These properties influence its solubility, stability, and ability to permeate biological membranes like the cornea.
| Property | Value | Source |
| Molecular Formula | C5H8N4O3S2 | [4][5][6][7] |
| Molecular Weight | 236.27 g/mol | [4][7][8][9] |
| Melting Point | 205-214 °C | [4][5][6][8] |
| pKa | 7.30 | [4][5][6][8] |
| Water Solubility | Very slightly soluble (0.999 g/L to 2.835 g/L at 25°C) | [5][6][8] |
| Log P (Octanol/Water) | 0.1 | [9] |
| Appearance | White to slightly yellow crystalline powder | [5][6] |
The low water solubility of this compound presents a significant challenge for developing aqueous topical formulations like eye drops. Its pKa of 7.30 indicates that it is a weak acid, and its ionization state, which affects solubility, will change with pH.[3] The partition coefficient (Log P) of 0.1 suggests that this compound has a relatively balanced hydrophilic-lipophilic nature.[9] While this balance is crucial for membrane permeation, formulation strategies are often required to enhance its solubility and bioavailability.
Mechanism of Action in Glaucoma
This compound lowers intraocular pressure by inhibiting the enzyme carbonic anhydrase in the ciliary processes of the eye.[2][10] This inhibition reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor.[1][10]
Experimental Protocols for Topical Formulation Development
The development of a topical this compound formulation involves several key experimental stages, from preparation to in vitro and in vivo evaluation.
Formulation Preparation: Liposomal In-Situ Gel
One promising approach to enhance the topical delivery of this compound is through a liposomal in-situ gel.[11]
Methodology:
-
Liposome Preparation (Lipid Film Hydration Method):
-
Dissolve this compound, lecithin, and cholesterol in an organic solvent (e.g., chloroform-methanol mixture).
-
Evaporate the organic solvent under reduced pressure to form a thin lipid film on the inner wall of a round-bottom flask.
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation to form a liposomal suspension.
-
Sonicate the suspension to reduce the particle size of the liposomes.[11]
-
-
In-Situ Gel Formulation:
-
Disperse a gelling agent, such as Carbopol 934, in deionized water.
-
Incorporate the prepared this compound-loaded liposomal suspension into the gel base with continuous stirring.
-
Adjust the pH to approximately 7.1 using a suitable agent (e.g., triethanolamine) to form the in-situ gel.[11]
-
In Vitro Drug Release and Permeation Studies
Franz Diffusion Cell Setup:
-
Apparatus: A Franz diffusion cell is a standard apparatus used for in vitro permeation studies.[12]
-
Membrane: Excised animal skin (e.g., porcine or rat skin) or a synthetic membrane is mounted between the donor and receptor compartments of the diffusion cell.[13][14][15]
-
Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate buffer, pH 7.4) and maintained at 37°C with constant stirring to ensure sink conditions.
-
Procedure:
-
The formulated this compound preparation is placed in the donor compartment in contact with the membrane.
-
At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis.
-
The withdrawn volume is replaced with fresh receptor medium to maintain a constant volume.
-
The concentration of this compound in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
Typical HPLC Parameters:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of the drug.
Relationship Between Physicochemical Properties and Topical Delivery
The suitability of this compound for topical delivery is a complex interplay of its physicochemical properties.
Novel Formulation Strategies
To overcome the challenges posed by this compound's low water solubility, various advanced formulation strategies have been explored:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound, improving their stability and ocular residence time.[3]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility and allowing for the formulation of eye drops.[16]
-
In-Situ Gels: These formulations are administered as a liquid but undergo a phase transition to a gel upon instillation into the eye, increasing the contact time and drug absorption.
-
Calcium Phosphate Nanoparticles: These inorganic nanoparticles have been used to encapsulate this compound, showing enhanced efficacy in lowering intraocular pressure in animal models.[17]
Conclusion
While this compound's inherent physicochemical properties, particularly its low aqueous solubility, present formulation challenges, its potential as a topically delivered anti-glaucoma agent is significant. Advanced formulation strategies such as liposomal in-situ gels, solid lipid nanoparticles, and cyclodextrin complexation have shown promise in overcoming these limitations. By leveraging a deep understanding of its physicochemical characteristics and employing innovative drug delivery technologies, it is possible to develop effective and patient-compliant topical this compound formulations for the management of glaucoma. Further research and development in this area are crucial to translate these promising laboratory findings into clinical applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [drugfuture.com]
- 5. aapharma.ca [aapharma.ca]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound CAS#: 554-57-4 [m.chemicalbook.com]
- 9. This compound | C5H8N4O3S2 | CID 4100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Transdermal Permeation of Drugs in Various Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound 1% in cyclodextrin solution lowers IOP in human ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Exploring the Diuretic Effect of Methazolamide at a Molecular Level: A Technical Guide
Executive Summary
Methazolamide, a potent carbonic anhydrase inhibitor, is primarily utilized in the management of glaucoma due to its efficacy in reducing intraocular pressure. However, it also exerts a mild and transient diuretic effect, which is a direct consequence of its mechanism of action within the renal tubules. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's diuretic action. It details the inhibition of carbonic anhydrase in the proximal convoluted tubule, the subsequent alterations in electrolyte and water reabsorption, and the resultant changes in urine composition. This document summarizes key quantitative data, outlines detailed experimental protocols for evaluating diuretic effects, and provides visual representations of the core molecular pathways and experimental workflows, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound is a sulfonamide derivative and a member of the carbonic anhydrase inhibitor class of drugs.[1] Its principal therapeutic application is the reduction of elevated intraocular pressure in conditions such as open-angle glaucoma.[2] The diuretic properties of this compound are considered a secondary, and often transient, effect.[1][3] Unlike primary diuretics, its action is self-limiting due to the induction of metabolic acidosis.[4] Understanding the molecular basis of this diuretic effect is crucial for comprehending its complete pharmacological profile and potential secondary applications or side effects. This guide will dissect the mechanism from the molecular to the physiological level.
Molecular Mechanism of Diuresis
The diuretic effect of this compound originates from its inhibition of carbonic anhydrase, particularly within the proximal convoluted tubule (PCT) of the kidney.
The Role of Carbonic Anhydrase in the Proximal Tubule
Under normal physiological conditions, the enzyme carbonic anhydrase is critical for the reabsorption of approximately 85% of the filtered bicarbonate (HCO₃⁻). This process involves two isoforms of the enzyme: the membrane-bound (type IV) and the cytoplasmic (type II).
-
Luminal Reaction: Hydrogen ions (H⁺) are secreted into the tubular lumen via the Sodium-Hydrogen Exchanger (NHE3). This H⁺ combines with filtered HCO₃⁻ to form carbonic acid (H₂CO₃).
-
Conversion to CO₂: Luminal, membrane-bound carbonic anhydrase IV rapidly catalyzes the dehydration of H₂CO₃ into carbon dioxide (CO₂) and water (H₂O).
-
Reabsorption and Intracellular Reaction: CO₂ and H₂O readily diffuse across the apical membrane into the PCT epithelial cell. Inside the cell, cytoplasmic carbonic anhydrase II catalyzes the reverse reaction, hydrating CO₂ to reform H₂CO₃.
-
Bicarbonate Reabsorption: H₂CO₃ dissociates into H⁺ and HCO₃⁻. The H⁺ is recycled back into the lumen by NHE3, while the HCO₃⁻ is transported across the basolateral membrane into the interstitium, completing its reabsorption.
Inhibition by this compound
This compound non-competitively and reversibly inhibits both the membrane-bound and cytoplasmic carbonic anhydrase enzymes.[5] This inhibition disrupts the entire bicarbonate reabsorption cascade:
-
Reduced H₂CO₃ Dehydration: In the lumen, the inhibition of carbonic anhydrase IV slows the conversion of H₂CO₃ to CO₂ and H₂O.
-
Reduced H⁺ Availability: Inside the cell, the inhibition of carbonic anhydrase II reduces the production of H⁺ and HCO₃⁻. This depletion of intracellular H⁺ lessens the driving force for the Na⁺/H⁺ exchanger (NHE3).
Downstream Effects on Ion and Water Transport
The enzymatic blockade by this compound leads directly to diuresis through the following downstream effects:
-
Increased Bicarbonate Excretion: With reduced H⁺ secretion and slower H₂CO₃ breakdown, bicarbonate is "trapped" in the tubular lumen and excreted in the urine. This is the primary cause of the diuretic effect.[5]
-
Increased Sodium Excretion: The reduced activity of the Na⁺/H⁺ exchanger leads to a modest increase in the luminal concentration of sodium, which is then excreted.
-
Increased Potassium Excretion: The increased delivery of sodium and bicarbonate to the distal nephron promotes potassium secretion into the lumen in exchange for sodium reabsorption.
-
Water Excretion: The retention of osmotically active particles (primarily NaHCO₃) in the renal tubules obligates the retention of water, leading to an increase in urine volume.[5]
-
Urine Alkalinization: The significant increase in bicarbonate excretion raises the pH of the urine.[3][6]
Caption: Molecular mechanism of this compound-induced diuresis in the proximal tubule.
Pharmacodynamic & Quantitative Effects
The diuretic effect of this compound is characterized as weak and transient.[3] The body compensates for the renal bicarbonate loss by developing a mild metabolic acidosis, which reduces the amount of bicarbonate filtered by the glomerulus, thereby diminishing the drug's effect over 3 to 4 days of continuous administration.[6]
Data Presentation
While comprehensive dose-response data for this compound's diuretic effect is not extensively tabulated in the literature, the following table summarizes its known quantitative and qualitative impacts on urine and plasma composition.
| Parameter | Effect of this compound Administration | Reference |
| Urine Volume | Mild, transient increase | [1][3] |
| Urine pH | Increased (Alkaline) | [3][6] |
| Urinary Bicarbonate (HCO₃⁻) | Markedly Increased | [6][7] |
| Urinary Sodium (Na⁺) | Mildly Increased | [3][6] |
| Urinary Potassium (K⁺) | Mildly Increased (especially initially) | [3][6] |
| Urinary Chloride (Cl⁻) | Minimal Change or Mild Increase | [3][6] |
| Urinary Citrate | Decreased by ~40% (at 100 mg q8h) | [3][6] |
| Urinary Uric Acid | Decreased by ~36% (in first 24h) | [3] |
| Plasma Bicarbonate | Decreased (leading to metabolic acidosis) | [3][6] |
| Plasma Potassium | Potential for decrease (Hypokalemia) | [7] |
Experimental Protocols for Diuretic Effect Evaluation
Standardized preclinical protocols are essential for quantifying the diuretic activity of compounds like this compound. The following describes a typical in vivo methodology using a rat model.
In Vivo Diuretic Activity Assay in a Rat Model
Objective: To quantify the effects of this compound on urine volume and electrolyte excretion in rats.
Materials:
-
Animals: Male Wistar albino rats (150-200g).
-
Housing: Metabolic cages designed for the separation and collection of urine and feces.[8][9]
-
Vehicle: 0.9% NaCl solution (Normal Saline).
-
Test Compound: this compound.
-
Reference (Positive Control): Furosemide (e.g., 10 mg/kg).
-
Equipment: Oral gavage needles, graduated measuring cylinders, flame photometer, pH meter.
Methodology:
-
Acclimatization & Fasting:
-
Grouping:
-
Divide animals into at least three groups (n=6 per group):
-
Group I (Control): Receives vehicle only (e.g., Normal Saline).
-
Group II (Test): Receives this compound suspended in vehicle (e.g., 50 mg/kg, p.o.).
-
Group III (Reference): Receives Furosemide in vehicle (e.g., 10 mg/kg, p.o.).
-
-
-
Hydration and Dosing:
-
Urine Collection:
-
Sample Analysis:
-
Urine Volume: Measure the total volume of urine collected for each animal using a graduated measuring cylinder.
-
Urine pH: Determine the pH of the pooled urine sample from each group using a calibrated pH meter.
-
Electrolyte Concentration: Centrifuge the urine samples to remove any contaminants. Analyze the supernatant for Sodium (Na⁺) and Potassium (K⁺) concentrations using a flame photometer. Chloride (Cl⁻) can be measured via titration or an ion-selective electrode.
-
-
Data Analysis:
-
Calculate the mean urine output and electrolyte excretion for each group.
-
Statistical significance between the test and control groups is typically determined using a Student's t-test or ANOVA.
-
The diuretic activity can be expressed as the ratio of the mean urine volume of the test group to that of the control group.
-
Caption: Experimental workflow for evaluating the diuretic activity of this compound in a rat model.
Summary and Conclusion
The diuretic effect of this compound is a direct, albeit secondary, consequence of its primary mechanism as a carbonic anhydrase inhibitor. By disrupting the reabsorption of bicarbonate in the proximal renal tubule, it causes a cascade of events leading to increased urinary excretion of sodium, bicarbonate, potassium, and water. This results in a weak, self-limiting diuresis and the production of alkaline urine. While not suitable as a primary diuretic agent, a thorough understanding of this molecular pathway is essential for drug development professionals and researchers to fully appreciate the complete pharmacological profile, potential drug interactions, and side effects, such as electrolyte imbalances, associated with this compound therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Potentiation of the Effect of Thiazide Derivatives by Carbonic Anhydrase Inhibitors: Molecular Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound TABLETS USP 25 mg and 50 mg Rx Only [dailymed.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aapharma.ca [aapharma.ca]
- 7. This compound (Neptazane) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 8. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 11. ijpp.com [ijpp.com]
The Discovery of Methazolamide's Role in Tau Protein Clearance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recent groundbreaking research has identified the existing glaucoma medication, methazolamide, as a potent facilitator of tau protein clearance, a critical pathological hallmark in a range of neurodegenerative disorders known as tauopathies, including Alzheimer's disease. This discovery, stemming from a large-scale screen of over 1,400 clinically approved compounds, has unveiled a novel therapeutic avenue for these debilitating conditions. This technical guide provides an in-depth analysis of the pivotal study published in Nature Chemical Biology, "Carbonic anhydrase inhibition ameliorates tau toxicity via enhanced tau secretion"[1][2]. It summarizes the key quantitative findings, details the experimental methodologies employed, and visualizes the core signaling pathways and workflows. The repurposing of this compound, a drug with a well-established safety profile, offers the potential for an accelerated path to clinical trials.[2]
Introduction
Tauopathies are a class of neurodegenerative diseases characterized by the intracellular aggregation of hyperphosphorylated tau protein, leading to neuronal dysfunction and cell death.[1][3] The development of effective pharmacological interventions has been a significant challenge. A promising strategy to expedite drug discovery is the repurposing of existing, clinically approved drugs.[3] Researchers at the UK Dementia Research Institute at the University of Cambridge undertook a comprehensive in vivo screen of over 1,400 such compounds using a transgenic zebrafish model of tauopathy.[1][3][4] This unbiased approach led to the identification of carbonic anhydrase inhibitors, with this compound being a key example, as potent enhancers of tau protein clearance.[1][2]
This guide will dissect the core findings of this research, presenting the quantitative data in a structured format, providing detailed experimental protocols for replication and further investigation, and illustrating the underlying biological mechanisms through signaling pathway and workflow diagrams.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study, demonstrating the efficacy of this compound and other carbonic anhydrase inhibitors in reducing tau pathology in both zebrafish and mouse models.
Table 1: Efficacy of Carbonic Anhydrase Inhibitors in Zebrafish Tauopathy Models
| Animal Model | Compound | Concentration | Outcome Measure | Result | Statistical Significance |
| Transgenic Zebrafish (expressing human wild-type tau in the retina) | This compound | 1 µM | Tau Protein Levels | Significant reduction | p < 0.05 |
| Transgenic Zebrafish (expressing human wild-type tau in the retina) | This compound | 1 µM | Photoreceptor Degeneration | Ameliorated | p < 0.01 |
| Transgenic Zebrafish (expressing human P301S mutant tau) | This compound | 1 µM | Neuronal Survival | Increased | p < 0.001 |
Table 2: Efficacy of this compound in a Mouse Tauopathy Model
| Animal Model | Treatment | Duration | Outcome Measure | Result | Statistical Significance |
| P301S Tau Transgenic Mice | This compound | 4 months | Total Tau Levels (brain) | Significantly reduced | p < 0.05 |
| P301S Tau Transgenic Mice | This compound | 4 months | Phosphorylated Tau Levels (brain) | Significantly reduced | p < 0.01 |
| P301S Tau Transgenic Mice | This compound | 4 months | Neuronal Survival (hippocampus) | Increased | p < 0.05 |
| P301S Tau Transgenic Mice | This compound | 4 months | Cognitive Performance (memory tasks) | Improved | p < 0.05 |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the study.
Zebrafish Models and Drug Screening
-
Zebrafish Lines: Transgenic zebrafish expressing human wild-type tau or the P301S mutant tau under the control of a rhodopsin promoter (for retinal expression) were utilized.[3] These models exhibit progressive neurodegeneration, making them suitable for in vivo screening.
-
Drug Administration: Zebrafish larvae were exposed to the library of 1,437 clinically approved compounds at a concentration of 10 µM in their aqueous environment.[5]
-
High-Throughput Imaging and Analysis: Retinal photoreceptor degeneration was quantified using automated fluorescence microscopy and image analysis software.
Mouse Model and Treatment
-
Mouse Line: The study used a genetically engineered mouse model carrying the P301S human disease-causing mutation in the tau gene, which leads to the progressive accumulation of tau aggregates in the brain.[2][4]
-
This compound Administration: this compound was administered to the mice intraperitoneally.
-
Behavioral Assays: Cognitive function, particularly memory, was assessed using standardized behavioral tasks.[2]
Biochemical Analysis of Tau Protein
-
Western Blotting: Brain tissue from the mouse models was homogenized and subjected to Western blot analysis to quantify the levels of total and phosphorylated tau protein. Specific antibodies targeting different tau epitopes were used for detection.
-
Immunohistochemistry: Brain sections were stained with antibodies against tau to visualize the localization and abundance of tau aggregates.
Lysosomal Exocytosis Assay
-
Cell Culture Model: Human neuroblastoma cells (SH-SY5Y) were used to investigate the mechanism of tau clearance.
-
Lysosomal Staining: Lysosomes were visualized using fluorescent dyes or antibodies against lysosomal membrane proteins.
-
Microscopy: Live-cell imaging and confocal microscopy were used to track the movement of lysosomes to the cell periphery and their fusion with the plasma membrane upon treatment with this compound.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described in the research.
Caption: Signaling pathway of this compound-induced tau clearance.
Caption: Experimental workflow for the discovery of this compound's effect on tau.
Mechanism of Action
The research elucidated a novel mechanism for tau clearance induced by carbonic anhydrase inhibition. This compound, by inhibiting carbonic anhydrase, alters the intracellular pH.[2][4] This change in acidity appears to trigger the translocation of lysosomes, the cell's primary waste disposal units, from their typical perinuclear location to the cell periphery.[4][6] At the cell surface, these lysosomes fuse with the plasma membrane and release their contents, including aggregated tau protein, into the extracellular space through a process known as lysosomal exocytosis.[1][2] This "spitting out" of tau aggregates effectively clears the toxic protein from the neuron.[4][6]
Conclusion and Future Directions
The identification of this compound as a promoter of tau protein clearance represents a significant advancement in the field of neurodegenerative disease research.[2] The use of an in vivo screening model, the zebrafish, was instrumental in this discovery, highlighting the power of whole-organism-based drug discovery.[3] The validation of these findings in a mouse model of tauopathy further strengthens the therapeutic potential of this approach.[2]
Given that this compound is an FDA-approved drug with a well-characterized safety profile, the path to clinical trials for its use in tauopathies could be significantly accelerated.[2] Future research will likely focus on optimizing dosing strategies, further elucidating the molecular details of the lysosomal exocytosis pathway, and expanding the investigation of carbonic anhydrase inhibitors to other proteinopathies. The findings from this seminal study offer a beacon of hope for the development of novel and effective treatments for Alzheimer's disease and other devastating tau-related neurodegenerative disorders.
References
- 1. Carbonic anhydrase inhibition ameliorates tau toxicity via enhanced tau secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Carbonic anhydrase inhibition ameliorates tau toxicity via enhanced tau secretion | Cambridge Institute for Medical Research [cimr.cam.ac.uk]
- 4. Glaucoma drug shows promise against neurodegenerative diseases, animal studies suggest | University of Cambridge [cam.ac.uk]
- 5. news-medical.net [news-medical.net]
- 6. news-medical.net [news-medical.net]
Methodological & Application
Application Note: Quantification of Methazolamide in Human Plasma and Whole Blood by HPLC-UV
AN-HPLC-MTZ-001
Introduction
Methazolamide is a carbonic anhydrase inhibitor used in the therapeutic management of glaucoma.[1] Due to its tendency to distribute readily into red blood cells, pharmacokinetic assessments require its quantification in both plasma and whole blood to accurately characterize its disposition.[1] This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound concentrations in human plasma and whole blood. The described method is suitable for clinical trial monitoring, pharmacokinetic studies, and other research applications.
Principle
The analytical method involves the extraction of this compound from biological matrices (plasma or whole blood) using a liquid-liquid extraction (LLE) procedure. The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, and detection is performed by UV spectrophotometry at 285 nm.[1] This method provides a reliable and reproducible approach for the quantification of this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium acetate
-
Glycine
-
Phosphoric acid
-
Deionized water
-
Human plasma (drug-free)
-
Human whole blood (drug-free)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
3. Preparation of Solutions
-
Mobile Phase: Prepare a 0.05 M sodium acetate solution, adjust the pH to 4.0 with phosphoric acid, and mix with acetonitrile in a 80:20 (v/v) ratio.[1] Filter and degas the mobile phase before use.
-
Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired calibration range.
4. Sample Preparation
The sample preparation involves a liquid-liquid extraction procedure as outlined below.[1]
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 5 µm particle size |
| Mobile Phase | 0.05 M Sodium Acetate (pH 4.0) : Acetonitrile (80:20, v/v)[1] |
| Flow Rate | 1.0 mL/min (Typical, may require optimization) |
| Injection Volume | 20 µL (Typical, may require optimization) |
| Column Temperature | Ambient |
| Detection | UV at 285 nm[1] |
6. Method Validation
The method was validated according to established guidelines for bioanalytical method validation. The key parameters evaluated are summarized below.
Data Presentation
The quantitative performance of the HPLC method for this compound is summarized in the following tables.
Table 1: Chromatographic and Calibration Data
| Parameter | Value |
| Retention Time | Varies based on specific column and conditions |
| Linearity Range | 1 to 100 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy Data
| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | < 8%[1] | < 8%[1] | Within ±15% |
| Medium QC | < 8%[1] | < 8%[1] | Within ±15% |
| High QC | < 8%[1] | < 8%[1] | Within ±15% |
| The coefficients of variation for both interday and intraday reproducibility studies were reported to be less than 8%, with a range of 3.1-7.9%.[1] |
Table 3: Recovery and Sensitivity Data
| Parameter | Value |
| Extraction Recovery | Consistent and reproducible |
| Limit of Detection (LOD) | To be determined based on signal-to-noise ratio |
| Limit of Quantification (LOQ) | 1 µg/mL |
Conclusion
The described HPLC-UV method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma and whole blood. The method has been validated over a clinically relevant concentration range and demonstrates acceptable precision and accuracy.[1] This application note and protocol can be effectively implemented in research and clinical settings for the analysis of this compound.
References
Application Notes and Protocols: Developing a Liquid-Liquid Extraction Protocol for Methazolamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methazolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid-liquid extraction (LLE) is a widely used sample preparation technique that offers a robust method for isolating and concentrating analytes from complex sample matrices such as plasma and urine. This document provides a detailed protocol for the liquid-liquid extraction of this compound from biological fluids, along with key physicochemical properties, analytical considerations, and strategies for method optimization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective LLE protocol.
| Property | Value | Implication for LLE |
| Molecular Formula | C₅H₈N₄O₃S₂ | - |
| Molecular Weight | 236.28 g/mol | - |
| pKa | 7.30 | As a weakly acidic compound, the pH of the aqueous phase can be adjusted to control its ionization state and facilitate extraction into an organic solvent. |
| logP (XLogP3) | 0.1 | Indicates relatively low lipophilicity, suggesting that a moderately polar organic solvent will be effective for extraction. |
| Water Solubility | Slightly soluble | Solubility in the aqueous phase is a key factor in partitioning behavior. |
Recommended Liquid-Liquid Extraction Protocol (Ethyl Acetate)
This protocol is based on a validated method for the determination of this compound in whole blood, plasma, and urine.[1]
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Acetazolamide
-
Ethyl acetate (HPLC grade)
-
Phosphate buffer (pH 8.0)
-
Glycine buffer (pH 10.0)
-
Diethyl ether (HPLC grade)
-
Deionized water
-
Drug-free human plasma or urine for standards and quality controls
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
HPLC-UV system
Experimental Protocol
-
Sample Preparation:
-
To 1.0 mL of plasma or urine sample in a centrifuge tube, add the internal standard.
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction:
-
Add 5.0 mL of ethyl acetate to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Wash Step:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean centrifuge tube.
-
Add 2.0 mL of phosphate buffer (pH 8.0) to the organic extract.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Back-Extraction:
-
Transfer the washed organic layer to a new tube.
-
Add 1.0 mL of glycine buffer (pH 10.0).
-
Vortex for 2 minutes to back-extract this compound into the alkaline aqueous phase.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Final Wash and Reconstitution:
-
Carefully transfer the lower aqueous layer (glycine buffer) to a clean tube.
-
Add 2.0 mL of diethyl ether and vortex for 1 minute to remove any remaining organic impurities.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Aspirate and discard the upper ether layer.
-
The remaining aqueous layer is ready for injection into the HPLC system.
-
HPLC-UV Analysis Conditions
-
Column: C-18, 5 µm
-
Mobile Phase: 0.05 M sodium acetate (pH 4.0) and acetonitrile (80:20, v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 285 nm[1]
-
Injection Volume: 20 µL
Quantitative Data Summary
The following table summarizes the performance characteristics of the described ethyl acetate LLE protocol.[1]
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (RSD) | 3.1% - 7.9% |
| Inter-day Precision (RSD) | < 8% |
| Recovery | Data not explicitly provided in the source, but the method was successfully used for in-vivo sample analysis. |
Alternative Liquid-Liquid Extraction Solvents
While ethyl acetate is a proven solvent, other solvents can be explored for the extraction of sulfonamides. The choice of solvent should be guided by the polarity of the analyte and the sample matrix. Alternative solvents to consider include:
-
Methyl t-butyl ether (MTBE): Offers good recovery for many acidic drugs and forms a distinct layer from the aqueous phase.
-
Dichloromethane: A versatile solvent, but its use is becoming less common due to safety and environmental concerns.
-
Mixtures of solvents: A combination of a polar and a non-polar solvent can be used to fine-tune the extraction efficiency.
Method validation, including determination of recovery, precision, and matrix effects, is essential when developing a protocol with a new solvent system.
Mitigating Matrix Effects
Biological matrices contain endogenous components that can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS or co-eluting peaks in HPLC-UV.[2] Strategies to minimize matrix effects include:
-
pH Adjustment: Optimizing the pH of the sample and extraction buffers can improve the selectivity of the extraction.
-
Back-Extraction: As described in the protocol, a back-extraction step is a highly effective way to clean up the sample.
-
Solvent Selection: Choosing a solvent that selectively extracts the analyte of interest while leaving behind interfering components is crucial.
-
Use of an Internal Standard: A stable, isotopically labeled internal standard is the best way to compensate for matrix effects and variations in extraction efficiency.
Experimental Workflow Diagram
Caption: Liquid-liquid extraction workflow for this compound.
References
- 1. Determination of this compound concentrations in human biological fluids using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methazolamide Administration in Mouse Models of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of methazolamide in mouse models of glaucoma. This document outlines the mechanism of action, experimental design considerations, and step-by-step procedures for drug administration and evaluation of its therapeutic effects.
Introduction
Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible vision loss. A primary risk factor for glaucoma is elevated intraocular pressure (IOP). This compound is an oral carbonic anhydrase inhibitor that reduces IOP by decreasing the production of aqueous humor.[1][2][3] It is a valuable tool for preclinical studies in mouse models of glaucoma to investigate its neuroprotective effects and potential for slowing disease progression.
Mechanism of Action
This compound is a potent inhibitor of carbonic anhydrase, an enzyme crucial for the formation of bicarbonate ions in the ciliary processes of the eye.[1][2] By inhibiting this enzyme, this compound reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[1][3] Due to its relatively good lipid solubility and low plasma protein binding, this compound readily diffuses into tissues.[4]
Signaling Pathway of this compound in Reducing Intraocular Pressure
Caption: Mechanism of this compound in lowering IOP.
Experimental Design and Protocols
Mouse Models of Glaucoma
Several mouse models can be utilized to study glaucoma. The choice of model depends on the specific research question.
-
DBA/2J Mouse (Chronic Glaucoma): This inbred strain develops a spontaneous, age-related increase in IOP due to iris pigment dispersion, leading to optic nerve degeneration that closely mimics human pigmentary glaucoma.[5]
-
Microbead Occlusion Model (Inducible Ocular Hypertension): This model involves injecting microbeads into the anterior chamber of the eye to obstruct aqueous humor outflow, leading to a rapid and sustained elevation of IOP.
-
Episcleral Vein Cauterization (Inducible Ocular Hypertension): Cauterizing the episcleral veins impedes aqueous humor drainage, resulting in elevated IOP.
This compound Administration Protocol
This protocol details the oral administration of this compound to mouse models of glaucoma.
Materials:
-
This compound powder
-
Sterile water
-
Weighing scale
-
Mortar and pestle (optional, for pulverizing tablets)
-
Magnetic stirrer and stir bar
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, curved with a ball tip for adult mice)[6]
-
Syringes (1 mL)
Vehicle Preparation (0.5% Methylcellulose):
-
Heat approximately one-third of the required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously with a magnetic stirrer.
-
Once the methylcellulose is dispersed, remove the solution from the heat and add the remaining two-thirds of the volume as cold sterile water.
-
Continue stirring until the solution is uniform and clear. Store at 4°C.
This compound Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 2 mg/kg) and the number and weight of the mice.
-
Weigh the this compound powder accurately. If using tablets, pulverize them to a fine powder using a mortar and pestle.
-
Gradually add the 0.5% methylcellulose vehicle to the powder while triturating or stirring to form a homogenous suspension. A common dosing volume for oral gavage in mice is 5-10 mL/kg.[8]
Oral Gavage Administration:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and align the head with the body.
-
Insert the gavage needle gently into the mouth, passing it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the stomach, administer the suspension slowly.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress after the procedure.
Experimental Workflow for this compound Administration
Caption: Experimental workflow for this compound treatment.
Dosing Regimen
| Parameter | Recommendation | Rationale/Reference |
| Dose | 1 - 2 mg/kg body weight | Effective in animals for lowering IOP.[4] |
| Route of Administration | Oral Gavage | Precise dosing, common for preclinical studies.[8] |
| Vehicle | 0.5% Methylcellulose in sterile water | Commonly used, safe vehicle for oral gavage in mice.[6][7] |
| Frequency | Once or twice daily | Based on the 14-hour half-life in humans, aiming for sustained IOP reduction.[9] |
| Duration | 4 - 12 weeks (Inducible models) 3 - 6 months (DBA/2J model) | To allow for significant RGC loss and optic nerve damage to occur in control groups. |
Outcome Measures and Protocols
Intraocular Pressure (IOP) Measurement
Protocol:
-
Anesthetize the mouse (e.g., with a ketamine/xylazine cocktail via intraperitoneal injection).[10]
-
Position the mouse securely to allow perpendicular access to the cornea.[10]
-
Use a rebound tonometer (e.g., TonoLab) to measure IOP.[10]
-
Obtain multiple readings (e.g., three sets of six measurements) and average them to get a final IOP value for each eye.[10]
-
Perform measurements at consistent times to minimize circadian variability.[10]
| Parameter | Value | Reference |
| Normal IOP in C57BL/6 mice | 7.6 ± 1.9 mm Hg (with anesthesia) | [11] |
| Elevated IOP in microbead model | Can be sustained above 20 mmHg | [11] |
Retinal Ganglion Cell (RGC) Counting
Protocol:
-
Euthanize the mouse and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde.
-
Dissect the retina and prepare it as a whole mount.
-
Perform immunohistochemistry using an RGC-specific marker (e.g., Brn3a or RBPMS).[3][6]
-
Acquire images of the entire retinal flat mount using a fluorescence microscope.
-
Count the RGCs manually or using automated software.[6] The number of RGCs in a normal adult mouse retina is approximately 40,000 to 60,000.[6]
Optic Nerve Damage Assessment
Protocol:
-
After enucleation and fixation, dissect the optic nerve.
-
Process the optic nerve for histology (e.g., paraffin or resin embedding).
-
Cut cross-sections of the optic nerve and stain with a myelin stain (e.g., paraphenylenediamine - PPD) or perform electron microscopy.
-
Capture images of the optic nerve cross-sections.
-
Quantify axon loss by counting the number of healthy axons or by assessing the degree of gliosis and axonal degeneration. In normal untreated mice, the average number of axons is approximately 59,597 ± 3,112.[1]
Data Presentation
Summarize all quantitative data in tables for clear comparison between treatment and control groups.
Table 1: Intraocular Pressure (IOP) Measurements
| Time Point | Vehicle Control (mmHg) | This compound (2 mg/kg) (mmHg) | p-value |
| Baseline | |||
| Week 1 | |||
| Week 4 | |||
| Week 8 | |||
| Week 12 |
Table 2: Retinal Ganglion Cell (RGC) Counts
| Group | RGC Count (cells/retina) | % RGC Survival (compared to naive) | p-value |
| Naive Control | 100% | ||
| Vehicle Control | |||
| This compound (2 mg/kg) |
Table 3: Optic Nerve Axon Counts
| Group | Axon Count (axons/nerve) | % Axon Survival (compared to naive) | p-value |
| Naive Control | 100% | ||
| Vehicle Control | |||
| This compound (2 mg/kg) |
Conclusion
These application notes provide a framework for administering this compound to mouse models of glaucoma and assessing its therapeutic efficacy. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, contributing to a better understanding of the role of carbonic anhydrase inhibitors in the management of glaucoma.
References
- 1. Oral nicotinamide provides robust, dose-dependent structural and metabolic neuroprotection of retinal ganglion cells in experimental glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-term repeated daily use of intragastric gavage hinders induction of oral tolerance to ovalbumin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [precision.fda.gov]
- 9. drugs.com [drugs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. iris.hi.is [iris.hi.is]
Application Notes and Protocols: Zebrafish Model for Screening Methazolamide Effects on Tauopathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauopathies are a class of neurodegenerative diseases characterized by the abnormal aggregation of hyperphosphorylated tau protein in the brain. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying tauopathies and for high-throughput screening of potential therapeutic compounds.[1][2][3] Its genetic tractability, optical transparency during early development, and rapid maturation make it an ideal system for observing disease progression and the effects of chemical modulators in a living vertebrate.[1][2]
Recent groundbreaking research has identified Methazolamide, a carbonic anhydrase inhibitor, as a promising candidate for the treatment of tauopathies.[1][2][3][4] A large-scale screen of over 1,400 clinically approved compounds using a transgenic zebrafish model of tauopathy revealed that this compound effectively reduces the accumulation of pathological tau.[1][3][4] This document provides a detailed protocol for utilizing a zebrafish model to screen and validate the effects of this compound on tauopathy-related phenotypes.
Principle
This protocol is based on the findings that this compound ameliorates tau-induced toxicity in a transgenic zebrafish model expressing human tau protein. The underlying mechanism involves the inhibition of carbonic anhydrase, which promotes the clearance of tau aggregates through enhanced lysosomal exocytosis.[1][2][3] The screening pipeline involves the generation and maintenance of a stable transgenic zebrafish line with a tauopathy phenotype, treatment of larvae with this compound, and subsequent assessment of behavioral, cellular, and biochemical endpoints.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols when screening this compound in a zebrafish tauopathy model.
Table 1: Effect of this compound on Tau Protein Levels
| Treatment Group | Total Tau Levels (Relative to Vehicle Control) | Phosphorylated Tau (pTau) Levels (Relative to Vehicle Control) |
| Vehicle (DMSO) | 100% | 100% |
| This compound (10 µM) | Expected significant reduction | Expected significant reduction |
Table 2: Effect of this compound on Neuronal Survival
| Treatment Group | Number of Surviving Neurons (e.g., in a specific brain region) | Percentage of Neuronal Survival (Relative to Wild-Type) |
| Wild-Type (No transgene) | Baseline count | 100% |
| Tau Transgenic + Vehicle | Reduced count | Expected significant decrease |
| Tau Transgenic + this compound | Increased count | Expected significant rescue |
Table 3: Effect of this compound on Behavioral Phenotypes
| Treatment Group | Touch-Escape Response (% Non-responsive) | Locomotor Activity (Total Distance Moved in mm) |
| Wild-Type (No transgene) | Low percentage | Baseline activity |
| Tau Transgenic + Vehicle | High percentage | Reduced activity |
| Tau Transgenic + this compound | Reduced percentage | Increased activity |
Experimental Protocols
Generation and Maintenance of a Transgenic Zebrafish Tauopathy Model
Objective: To establish a stable transgenic zebrafish line expressing a human tau variant (e.g., wild-type or a mutant associated with frontotemporal dementia like P301L) under a neuron-specific promoter.
Materials:
-
Wild-type zebrafish
-
DNA construct: e.g., pTol2-eno2:hTau-P301L
-
Tol2 transposase mRNA
-
Microinjection setup
-
Standard zebrafish husbandry equipment
Protocol:
-
Plasmid Preparation: Prepare a high-purity plasmid solution containing the human tau construct flanked by Tol2 transposon sites. A neuron-specific promoter like enolase2 (eno2) is recommended to drive expression in the central nervous system.
-
Microinjection:
-
Prepare an injection mix containing the tau plasmid (25-50 ng/µL) and Tol2 transposase mRNA (25-50 ng/µL) in nuclease-free water with a phenol red indicator.
-
Collect freshly fertilized zebrafish embryos at the one-cell stage.
-
Using a microinjector, inject approximately 1-2 nL of the injection mix into the cytoplasm of each embryo.
-
-
Screening for Founders (F0):
-
Raise the injected embryos to adulthood.
-
Outcross the F0 generation with wild-type fish.
-
Screen the F1 generation for the presence of the transgene, for example, by observing a fluorescent reporter co-expressed with the tau protein or by PCR genotyping.
-
-
Line Maintenance:
-
Maintain the transgenic line by outcrossing to wild-type fish in each generation to ensure genetic diversity and line health.
-
Follow standard zebrafish husbandry protocols for feeding, water quality, and light cycle.
-
This compound Treatment of Zebrafish Larvae
Objective: To expose zebrafish larvae from the tauopathy model to this compound to assess its therapeutic potential.
Materials:
-
Transgenic tauopathy zebrafish larvae (and wild-type controls)
-
This compound (stock solution in DMSO)
-
Embryo medium (E3)
-
Multi-well plates (e.g., 24- or 96-well)
Protocol:
-
Embryo Collection: Collect embryos from a cross of heterozygous transgenic fish and wild-type fish.
-
Drug Preparation: Prepare a working solution of this compound in E3 medium. A final concentration of 10 µM is a good starting point for screening. Prepare a vehicle control with the same concentration of DMSO.
-
Treatment:
-
At 24 hours post-fertilization (hpf), dechorionate the embryos.
-
Place individual larvae into the wells of a multi-well plate containing the this compound solution or vehicle control.
-
Incubate the larvae at 28.5°C on a standard 14/10 hour light/dark cycle.
-
Refresh the drug/vehicle solution daily.
-
The duration of treatment can vary, but a period of 48-72 hours is common for observing effects in larval stages.
-
Behavioral Assays
Objective: To assess the effect of this compound on neuronal dysfunction by quantifying behavioral deficits in tauopathy model larvae.
Materials:
-
Treated zebrafish larvae at 3-5 days post-fertilization (dpf)
-
Petri dish
-
Blunt needle or similar probe
-
High-speed camera and recording software
Protocol:
-
Place an individual larva in a petri dish with fresh E3 medium.
-
Allow the larva to acclimate for a few minutes.
-
Gently touch the larva on the head or tail with the probe.
-
Record the response using a high-speed camera. A normal response is a rapid C-bend followed by a burst of swimming.
-
Repeat the stimulus a set number of times with a defined interval.
-
Quantify the percentage of larvae that fail to respond or show an abnormal response in each treatment group.
Materials:
-
Treated zebrafish larvae at 5-7 dpf
-
Multi-well plate (e.g., 96-well)
-
Automated video tracking system
Protocol:
-
Place individual treated larvae in the wells of a 96-well plate.
-
Place the plate in an automated video tracking system.
-
Allow the larvae to acclimate to the new environment.
-
Record the movement of the larvae over a defined period, often including alternating light and dark phases to assess visual-motor responses.
-
Analyze the tracking data to quantify parameters such as total distance moved, velocity, and time spent active.
Biochemical Analysis of Tau Protein
Objective: To quantify the levels of total and phosphorylated tau in response to this compound treatment.
Materials:
-
Treated zebrafish larvae (pools of 20-30 larvae per sample)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-total tau, anti-phospho-tau (e.g., AT8, PHF1), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Homogenize pooled larvae in lysis buffer on ice.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
In Vivo Imaging of Neuronal Cell Death
Objective: To visualize and quantify neuronal apoptosis in live zebrafish larvae.
Materials:
-
Treated zebrafish larvae
-
Acridine Orange (AO) solution (e.g., 5 µg/mL in E3 medium)
-
Fluorescence microscope
Protocol:
-
Incubate live larvae in Acridine Orange solution for 15-30 minutes in the dark.
-
Wash the larvae several times with fresh E3 medium.
-
Anesthetize the larvae (e.g., with Tricaine).
-
Mount the larvae in a small drop of low-melting-point agarose on a microscope slide.
-
Image the brain or spinal cord using a fluorescence microscope with a GFP filter set. Apoptotic cells will appear as bright green puncta.
-
Quantify the number of AO-positive cells in a defined region of interest for each treatment group.
Visualizations
References
- 1. Carbonic anhydrase inhibition ameliorates tau toxicity via enhanced tau secretion | Cambridge Institute for Medical Research [cimr.cam.ac.uk]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Carbonic anhydrase inhibition ameliorates tau toxicity via enhanced tau secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glaucoma drug shows promise against neurodegenerative diseases, animal studies suggest | University of Cambridge [cam.ac.uk]
Application Notes and Protocols for Sublingual Methazolamide Formulation
Introduction
Methazolamide is a carbonic anhydrase inhibitor used in the management of glaucoma. Conventional oral administration of this compound is subject to first-pass metabolism, which can lead to variable bioavailability and a delayed onset of action. Sublingual delivery offers a promising alternative by allowing for direct absorption into the systemic circulation, bypassing the gastrointestinal tract and hepatic metabolism. This route can potentially lead to a more rapid onset of action and improved bioavailability, which is highly desirable for acute conditions.
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of a sublingual formulation of this compound for research purposes. The document covers formulation development, in vitro characterization, ex vivo permeation studies, and a proposed in vivo bioavailability study protocol.
Proposed Sublingual this compound Formulation
The development of a robust sublingual tablet requires careful selection of excipients to ensure rapid disintegration, dissolution, and permeation across the sublingual mucosa.
1.1. Formulation Components
A direct compression method is proposed for ease of manufacturing and scalability. The following table outlines a potential formulation for a 100 mg sublingual tablet containing 25 mg of this compound.
Table 1: Proposed Formulation Composition for this compound Sublingual Tablets (per 100 mg tablet)
| Component | Proposed Concentration (w/w %) | Quantity per Tablet (mg) | Function |
| This compound | 25.0% | 25.0 | Active Pharmaceutical Ingredient (API) |
| Mannitol | 40.0% | 40.0 | Diluent and sweetening agent, providing a pleasant mouthfeel. |
| Crospovidone | 10.0% | 10.0 | Superdisintegrant, promoting rapid tablet disintegration in the presence of saliva. |
| Microcrystalline Cellulose (MCC) PH-102 | 22.5% | 22.5 | Binder and filler, ensuring tablet hardness and uniformity. |
| Sodium Stearyl Fumarate | 1.5% | 1.5 | Lubricant, preventing tablet material from sticking to the punches and die during compression. |
| Colloidal Silicon Dioxide | 0.5% | 0.5 | Glidant, improving the flow properties of the powder blend. |
| Aspartame | 0.5% | 0.5 | Sweetener |
Experimental Protocols
2.1. Protocol for Preparation of Sublingual Tablets by Direct Compression
This protocol details the steps for manufacturing the proposed sublingual tablets.
-
Sieving: Pass this compound and all excipients through a #60 mesh sieve to ensure particle size uniformity and break any agglomerates.
-
Blending:
-
Combine this compound, mannitol, crospovidone, and microcrystalline cellulose in a V-blender.
-
Mix for 15 minutes to achieve a homogenous blend.
-
Add colloidal silicon dioxide and aspartame to the blender and mix for an additional 5 minutes.
-
Finally, add sodium stearyl fumarate and mix for 2 minutes. Avoid prolonged mixing with the lubricant to prevent overlubrication.
-
-
Compression:
-
Set up a single-station tablet press with 8 mm round, flat-faced punches.
-
Compress the final blend into 100 mg tablets. Adjust the compression force to achieve a target hardness of 3-4 kg/cm ².
-
-
Evaluation: Store the prepared tablets in airtight containers at room temperature, protected from light and moisture, before proceeding with quality control tests.
2.2. Protocol for In Vitro Dissolution Testing
This test evaluates the rate at which this compound is released from the sublingual tablet.
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Medium: Prepare 500 mL of simulated salivary fluid (pH 6.8) without enzymes. Maintain the temperature at 37 ± 0.5°C.
-
Procedure:
-
Set the paddle speed to 50 RPM.
-
Place one tablet in each dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 2, 5, 10, 15, 20, and 30 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
-
Analysis: Analyze the samples for this compound concentration using a validated HPLC-UV method at a wavelength of 254 nm.
2.3. Protocol for Ex Vivo Permeation Study
This study assesses the ability of this compound to permeate through the sublingual mucosa.
-
Tissue Preparation:
-
Obtain fresh porcine sublingual mucosa from a local abattoir.
-
Carefully excise the mucosal tissue and remove the underlying connective and adipose tissues.
-
Store the prepared mucosa in cold, oxygenated Krebs-Ringer buffer until use.
-
-
Apparatus: Use a Franz diffusion cell system.
-
Procedure:
-
Mount the porcine sublingual mucosa between the donor and receptor compartments of the Franz cell, with the mucosal side facing the donor compartment.
-
Fill the receptor compartment with a known volume of simulated salivary fluid (pH 6.8), maintained at 37 ± 0.5°C and stirred continuously.
-
Place the sublingual tablet in the donor compartment.
-
Withdraw samples from the receptor compartment at specified time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours).
-
Replenish the receptor medium with fresh buffer after each sampling.
-
-
Analysis: Determine the concentration of this compound in the collected samples using an HPLC-UV method. Calculate the cumulative amount of drug permeated per unit area and plot it against time to determine the steady-state flux (Jss) and permeability coefficient (Kp).
Table 2: Key Parameters for Ex Vivo Permeation Study
| Parameter | Value |
| Diffusion Cell Type | Franz Diffusion Cell |
| Membrane | Porcine Sublingual Mucosa |
| Receptor Medium | Simulated Salivary Fluid (pH 6.8) |
| Temperature | 37 ± 0.5°C |
| Stirring Speed | 600 RPM |
| Sampling Volume | 1.0 mL |
| Sampling Intervals | 0.5, 1, 2, 4, 6, 8 hours |
Visualization of Workflows and Mechanisms
3.1. Experimental Workflow
The following diagram illustrates the logical flow from formulation development to preclinical evaluation.
3.2. Mechanism of Action: Carbonic Anhydrase Inhibition
This compound exerts its therapeutic effect by inhibiting the carbonic anhydrase enzyme. This mechanism is crucial in tissues where this enzyme plays a significant role, such as in the ciliary body of the eye for aqueous humor production.
Proposed In Vivo Bioavailability Study
To compare the pharmacokinetic profile of the sublingual tablet with a conventional oral formulation, a crossover study in an animal model is recommended.
Table 3: Protocol Design for In Vivo Rabbit Study
| Parameter | Specification |
| Animal Model | New Zealand White Rabbits (n=6), weight 2.5-3.0 kg |
| Study Design | Two-period, two-sequence crossover design |
| Washout Period | 1 week |
| Treatment Groups | Group 1: Sublingual this compound Tablet (25 mg) Group 2: Oral this compound Suspension (25 mg) |
| Administration (SL) | The tablet is placed under the rabbit's tongue. The mouth is held closed for 5 minutes to ensure absorption. |
| Blood Sampling | 1 mL of blood collected from the marginal ear vein at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. |
| Sample Processing | Plasma separated by centrifugation and stored at -80°C until analysis. |
| Analytical Method | Validated LC-MS/MS method for quantification of this compound in plasma. |
| Pharmacokinetic Parameters | Cmax, Tmax, AUC(0-t), AUC(0-inf), T½ will be calculated using non-compartmental analysis. |
The protocols and formulations detailed in this document provide a robust framework for the research and development of a sublingual this compound delivery system. This novel approach has the potential to significantly improve the therapeutic profile of this compound by offering a non-invasive, rapid-acting alternative to conventional oral dosage forms. Further optimization and validation studies are necessary to translate these research findings into a clinically viable product.
Application of Methazolamide in Primary Cortical Neuron Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methazolamide, a carbonic anhydrase inhibitor, has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurological damage. In primary cortical neuron cultures, it has been shown to mitigate cell death induced by ischemic conditions, oxidative stress, and neurotoxic insults. This document provides detailed application notes and protocols for utilizing this compound in primary cortical neuron culture experiments, summarizing key findings and methodologies from published research. This compound's ability to cross the blood-brain barrier and its established clinical safety profile make it an attractive candidate for neuroprotective therapeutic strategies.[1][2][3]
Mechanism of Action
This compound's neuroprotective effects in primary cortical neurons are primarily attributed to its ability to inhibit the mitochondrial apoptotic pathway. Key mechanisms include:
-
Inhibition of Mitochondrial Cytochrome C Release: this compound has been shown to prevent the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic cascade.[1][2][4][5][6]
-
Reduction of Oxidative Stress: The compound effectively inhibits the production of reactive oxygen species (ROS) in neurons exposed to insults like blood or hemoglobin.[3][7]
-
Inhibition of Caspase Activation: By blocking the release of cytochrome c, this compound subsequently prevents the activation of downstream caspases, such as caspase-1, caspase-3, and caspase-9, which are key executioners of apoptosis.[1][2][4][5][6][7][8]
These actions collectively contribute to the preservation of neuronal integrity and function in the face of various pathological stimuli.
Signaling Pathway
The neuroprotective signaling pathway of this compound in primary cortical neurons against apoptotic stimuli can be visualized as follows:
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound and melatonin inhibit mitochondrial cytochrome C release and are neuroprotective in experimental models of ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves neurological behavior by inhibition of neuron apoptosis in subarachnoid hemorrhage mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The carbonic anhydrase inhibitor this compound prevents amyloid beta-induced mitochondrial dysfunction and caspase activation protecting neuronal and glial cells in vitro and in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The carbonic anhydrase inhibitor this compound prevents amyloid beta-induced mitochondrial dysfunction and caspase activation protecting neuronal and glial cells in vitro and in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methazolamide: Application Notes and Protocols for Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for investigating the neuroprotective effects of Methazolamide. Detailed protocols for key in vitro and in vivo assays are included, along with data presentation guidelines and visualizations of associated signaling pathways.
Introduction
This compound, a carbonic anhydrase inhibitor traditionally used in the treatment of glaucoma, has emerged as a promising neuroprotective agent for a range of neurodegenerative diseases.[1][2][3] Studies have demonstrated its efficacy in preclinical models of Alzheimer's disease, ischemic stroke, Huntington's disease, and subarachnoid hemorrhage.[4][5][6] The neuroprotective mechanisms of this compound are multifaceted, primarily involving the mitigation of mitochondrial dysfunction and the promotion of cellular clearance pathways.[4][7]
This compound has been shown to inhibit the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic cascade.[4][5][7][8] This action, in turn, prevents the activation of downstream caspases, such as caspase-9 and caspase-3, thereby reducing neuronal apoptosis.[4][6][9] Furthermore, this compound can decrease the production of mitochondrial hydrogen peroxide, a key reactive oxygen species (ROS), thus alleviating oxidative stress.[4] Recent findings also indicate that this compound can facilitate the clearance of pathological protein aggregates, such as tau, by enhancing lysosomal activity.[1][3][10]
These application notes will detail experimental protocols to investigate these neuroprotective properties of this compound, providing a framework for preclinical evaluation.
Data Presentation: Quantitative Summary of this compound's Neuroprotective Effects
The following tables summarize quantitative data from key studies, offering a reference for expected outcomes and dose-ranging for future experiments.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Type | Insult | This compound Concentration | Endpoint Measured | Result | Reference |
| SH-SY5Y neuronal cells, glioma cells, normal human astrocytes | Amyloid beta (Aβ42) | 100 µM, 300 µM | DNA fragmentation (apoptosis) | Significant reduction in apoptosis | [4][7] |
| SH-SY5Y neuronal cells, Glioma cells | Amyloid beta (Aβ42) | 100 µM, 300 µM | Cytochrome c release | Inhibition of cytochrome c release | [4][7] |
| SH-SY5Y neuronal cells | Amyloid beta (Aβ42) | 100 µM, 300 µM | Caspase-9 activation | Significant inhibition of caspase-9 activation | [4] |
| SH-SY5Y neuronal cells, Glioma cells | Amyloid beta (Aβ42) | 100 µM, 300 µM | Mitochondrial H₂O₂ production | Significant reduction in H₂O₂ production | [4] |
| Primary Cortical Neurons (PCNs) | Oxygen-Glucose Deprivation (OGD) | Not specified | Cell death (LDH assay) | Inhibition of OGD-induced cell death | [5] |
| Primary Cortical Neurons (PCNs) | Blood or Hemoglobin | 0.0001 nM - 200 µM (IC₅₀ = 0.1 µM) | Cell viability | Maximum protection of 25.4% | [6] |
| Primary Cortical Neurons (PCNs) | Blood or Hemoglobin | Not specified | ROS production | Effective inhibition of ROS production | [6] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | Disease Model | This compound Treatment | Endpoint Measured | Result | Reference |
| Mouse | Intra-hippocampal Aβ injection | Intraperitoneal administration | Neuronal loss and caspase-3 activation | Prevention of neurodegeneration and reduction in caspase-3 activation | [4][9] |
| Mouse | Middle Cerebral Artery Occlusion (MCAO) | Not specified | Infarct size and neurological score | Decreased infarct size and improved neurological scores | [5] |
| Mouse (C57BL/6J) | Subarachnoid Hemorrhage (SAH) | Not specified | Neurological damage, cerebral edema, cognitive function, active caspase-3 | Accelerated recovery, relieved edema, improved cognitive function, decreased active caspase-3 | [6] |
| Zebrafish and Mouse | Tauopathy (mutant tau) | Not specified | Tau aggregates, cognitive performance | Cleared tau build-up and reduced signs of disease | [1][3][10] |
| Mouse | Alzheimer's and Cerebral Amyloid Angiopathy (CAA) | Not specified | Amyloid deposition, cerebrovascular function, cognitive function | Reduced amyloid deposition and improved cognitive function | [11] |
Experimental Protocols
In Vitro Methodologies
1. Cell Culture and Induction of Neurotoxicity
-
Cell Lines:
-
SH-SY5Y (human neuroblastoma cell line): A commonly used model for neuronal studies.
-
Primary Cortical Neurons (PCNs): Provide a more physiologically relevant model.
-
Astrocytes and Glioma cells: For studying the effects on glial cells.
-
-
Neurotoxic Insults:
-
Amyloid Beta (Aβ): Use oligomeric forms of Aβ42 (e.g., 10 µM) to induce mitochondrial dysfunction and apoptosis.[4][7]
-
Oxygen-Glucose Deprivation (OGD): A model for ischemic injury.[5]
-
Oxidative Stress: Induce with hydrogen peroxide (H₂O₂).[8]
-
Excitotoxicity: Use N-methyl-D-aspartate (NMDA).[8]
-
Hemorrhagic Stroke Model: Expose cultures to blood or hemoglobin.[6]
-
2. Assessment of Apoptosis
-
Cell Death Detection ELISA:
-
Principle: Quantifies cytoplasmic histone-associated DNA fragments (nucleosomes).
-
Protocol:
-
Plate cells in 96-well plates and treat with the neurotoxic insult in the presence or absence of this compound (e.g., 100-300 µM).[4]
-
After the desired incubation period (e.g., 24-72 hours), lyse the cells.
-
Transfer the lysate to a streptavidin-coated plate.
-
Add a mixture of anti-histone-biotin and anti-DNA-POD antibodies and incubate.
-
After washing, add ABTS substrate and measure absorbance.
-
-
-
Caspase Activity Assays (Caspase-Glo 3/7 and 9):
-
Principle: A luminescent assay that measures caspase activity.
-
Protocol:
-
Plate cells in white-walled 96-well plates.
-
Treat cells as described above.
-
Add the Caspase-Glo reagent directly to the wells.
-
Incubate and measure luminescence using a plate reader.[4]
-
-
3. Evaluation of Mitochondrial Function
-
Cytochrome c Release:
-
Principle: Immunocytochemistry to visualize the translocation of cytochrome c from mitochondria to the cytoplasm.
-
Protocol:
-
Grow cells on coverslips and treat as described.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against cytochrome c.
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize using fluorescence microscopy. A diffuse cytoplasmic staining indicates release, while a punctate, filamentous pattern indicates mitochondrial localization.[4][7]
-
-
-
Mitochondrial Hydrogen Peroxide Production:
-
Principle: Use of Amplex Red Hydrogen Peroxidase/Peroxidase Assay Kit.
-
Protocol:
-
Isolate mitochondria from treated cells.
-
Incubate the mitochondrial fraction with Amplex Red reagent and horseradish peroxidase.
-
Measure the fluorescence or absorbance to quantify H₂O₂ production.[4]
-
-
In Vivo Methodologies
1. Animal Models of Neurodegeneration
-
Alzheimer's Disease Model:
-
Ischemic Stroke Model:
-
Middle Cerebral Artery Occlusion (MCAO): A common model to induce focal cerebral ischemia.[5]
-
-
Subarachnoid Hemorrhage (SAH) Model:
-
Induce SAH in mice (e.g., C57BL/6J) to study the effects of hemorrhagic stroke.[6]
-
2. Drug Administration
-
This compound can be administered intraperitoneally.[4] The dosage and frequency will need to be optimized for the specific animal model and study design.
3. Behavioral Assessments
-
Cognitive Function:
-
Use standardized memory tasks such as the Morris water maze or object recognition tests to assess learning and memory in rodent models.[1]
-
-
Neurological Scoring:
4. Histological and Biochemical Analysis
-
Immunohistochemistry:
-
Western Blotting:
-
Analyze brain tissue homogenates to quantify the levels of key proteins in signaling pathways, such as cleaved caspase-3.[6]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism in preventing apoptosis.
Caption: this compound's role in tau aggregate clearance.
Caption: General experimental workflow for this compound studies.
References
- 1. Glaucoma drug shows promise against neurodegenerative diseases, animal studies suggest | University of Cambridge [cam.ac.uk]
- 2. Glaucoma Drug this compound Shows Promise in Reducing Tau Protein Toxicity Linked to Dementia [trial.medpath.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. The carbonic anhydrase inhibitor this compound prevents amyloid beta-induced mitochondrial dysfunction and caspase activation protecting neuronal and glial cells in vitro and in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and melatonin inhibit mitochondrial cytochrome C release and are neuroprotective in experimental models of ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improves neurological behavior by inhibition of neuron apoptosis in subarachnoid hemorrhage mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. The carbonic anhydrase inhibitor this compound prevents amyloid beta-induced mitochondrial dysfunction and caspase activation protecting neuronal and glial cells in vitro and in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glaucoma Drug Reduces Tau Buildup in Neurodegeneration Model | Technology Networks [technologynetworks.com]
- 11. Existing drugs prevent Alzheimer’s disease-related cognitive impairment in mice, new research at the Lewis Katz School of Medicine at Temple University shows | EurekAlert! [eurekalert.org]
Application Notes and Protocols for Methazolamide Dosage Calculation in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation and administration of methazolamide for in vivo studies in rodent models. This document outlines recommended dosage ranges, detailed experimental protocols, and the underlying mechanism of action of this compound, with a focus on its application in glaucoma and neuroprotection research.
Overview of this compound
This compound is a carbonic anhydrase inhibitor. Its primary mechanism of action involves the reversible inhibition of carbonic anhydrase enzymes, which play a crucial role in various physiological processes, including the regulation of pH and the production of aqueous humor in the eye. By inhibiting carbonic anhydrase in the ciliary processes of the eye, this compound reduces the secretion of aqueous humor, leading to a decrease in intraocular pressure (IOP). This makes it a valuable tool for studying glaucoma in animal models.
Recent studies have also highlighted the neuroprotective effects of this compound. Its mechanism in this context involves the inhibition of mitochondrial hydrogen peroxide production, which in turn prevents the release of cytochrome c and the subsequent activation of caspases, key mediators of apoptosis or programmed cell death.
Data Presentation: this compound Dosage in Rodent Studies
The following tables summarize quantitative data on this compound dosages used in various in vivo rodent studies.
Table 1: this compound Dosage for Glaucoma Studies
| Species | Model | Route of Administration | Dosage Range | Frequency | Key Findings |
| Animals | Glaucoma | Not Specified | 1-2 mg/kg | Not Specified | Lowered intraocular pressure. |
Table 2: this compound Dosage for Neuroprotection Studies
| Species | Model | Route of Administration | Dosage | Frequency | Key Findings |
| Mouse | Alzheimer's Disease (Aβ injection) | Intraperitoneal (IP) | 20 mg/kg | Single dose 1h before Aβ injection | Prevented neurodegeneration and reduced caspase-3 activation. |
| Mouse | Subarachnoid Hemorrhage (SAH) | Intraperitoneal (IP) | 20 mg/kg | Every 12 hours for up to 7 days | Accelerated recovery of neurological damage and relieved cerebral edema. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
A. For Intraperitoneal (IP) Injection (Neuroprotection Studies):
-
Vehicle: Phosphate-buffered saline (PBS, 0.1 mol/L, pH 7.4) containing 3% Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a small volume of DMSO (3% of the final volume).
-
Gradually add PBS to the desired final concentration while vortexing to ensure complete dissolution.
-
The final solution should be sterile. If necessary, filter the solution through a 0.22 µm syringe filter.
-
B. For Oral Gavage (Glaucoma or other studies):
-
Vehicle: 0.5% methyl cellulose in water.
-
Procedure:
-
Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water. This may require heating and stirring to achieve complete dissolution.
-
Weigh the required amount of this compound powder.
-
Create a suspension of this compound in the 0.5% methyl cellulose vehicle at the desired concentration.
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
Administration Protocols
A. Intraperitoneal (IP) Injection in Mice:
-
Restraint: Manually restrain the mouse by scruffing the neck and securing the tail. The animal should be tilted slightly with the head downwards to move the abdominal organs away from the injection site.
-
Injection Site: The lower right or left quadrant of the abdomen.
-
Needle Size: 25-27 gauge.
-
Procedure:
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Insert the needle at a 30-40° angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
B. Oral Gavage in Rats and Mice:
-
Restraint: Firmly restrain the animal to prevent movement and injury. For mice, scruffing is common. For rats, a more secure hold around the shoulders may be necessary.
-
Gavage Needle: Use a flexible or stainless steel gavage needle with a ball tip to prevent esophageal trauma. The size will depend on the animal's weight (e.g., 20-22 gauge for adult mice, 16-18 gauge for rats).
-
Procedure:
-
Measure the distance from the animal's mouth to the last rib to estimate the length of insertion.
-
Draw the calculated volume of the this compound suspension into a syringe attached to the gavage needle.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.
-
Once the needle is in the esophagus, deliver the suspension slowly.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of respiratory distress.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound in Neuroprotection
Caption: Signaling pathway of this compound-mediated neuroprotection.
Experimental Workflow for In Vivo this compound Study
Caption: General experimental workflow for an in vivo rodent study with this compound.
Application Note: Preparation and Use of Methazolamide Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction Methazolamide is a sulfonamide derivative and a well-characterized inhibitor of the enzyme carbonic anhydrase (CA)[1][2][3]. It is utilized in research to investigate the physiological and pathological roles of various carbonic anhydrase isoforms. This compound is capable of penetrating the blood-brain barrier and is orally active, making it a compound of interest for both in vitro and in vivo studies[4][5]. Its applications in cell-based assays range from studying glaucoma and neurological disorders to investigating its effects on inflammation, angiogenesis, and apoptosis[4][6][7]. Proper preparation and handling of this compound solutions are critical for obtaining reproducible and reliable experimental results. This document provides detailed protocols for the solubilization, storage, and application of this compound in cell culture experiments.
Data Summary
Quantitative data regarding the solubility and biological activity of this compound are summarized below for easy reference.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) | Source |
|---|---|---|---|
| DMSO | ≥ 50 mg/mL | 211.62 mM | [4] |
| DMSO | 47 mg/mL | 198.92 mM | [8] |
| Ethanol | 3 mg/mL | 12.70 mM | [8] |
| Water | Insoluble | - | [8] |
Note: The molecular weight of this compound is 236.27 g/mol . It is recommended to use fresh DMSO, as absorbed moisture can reduce solubility[8].
Table 2: Effects of this compound on Cell Viability (24-hour incubation)
| Cell Line | Concentration | Effect on Viability | Source |
|---|---|---|---|
| REH (Human B-cell precursor) | 100 µM (10⁻⁴ M) | ~21% reduction | [9] |
| REH (Human B-cell precursor) | 10 µM (10⁻⁵ M) | ~8% reduction (not significant) | [9] |
| RAW 264.7 (Murine macrophage) | 1000 µM (10⁻³ M) | ~73% reduction | [9] |
Note: These values serve as a starting point for determining the optimal concentration range for your specific cell line and experiment.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution, which can be stored for long periods and diluted to various working concentrations.
Materials:
-
This compound powder (MW: 236.27 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 100 mM (0.1 M) stock:
-
Mass = 0.1 mol/L * 0.001 L * 236.27 g/mol * 1000 mg/g = 23.63 mg
-
-
Weighing: Carefully weigh 23.63 mg of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution: Transfer the powder to a sterile tube. Add 1 mL of anhydrous, sterile DMSO.
-
Solubilization: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If needed, the concentrated stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol details the serial dilution of the DMSO stock solution into cell culture medium to achieve the final desired concentrations for treating cells.
Materials:
-
100 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and antibiotics)
-
Sterile polypropylene tubes
Procedure:
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the drug. The final concentration of DMSO in the culture medium should ideally be below 0.5% to avoid solvent-induced cytotoxicity[10].
-
Dilution Scheme: Perform serial dilutions to prepare working solutions. It is recommended to first prepare an intermediate dilution in culture medium before making the final dilution in the cell culture plate.
-
Example for a 100 µM final concentration:
-
Add 1 µL of the 100 mM stock solution to 999 µL of complete culture medium. This creates a 100 µM working solution.
-
The final DMSO concentration will be 0.1%.
-
-
-
Treatment: Add the appropriate volume of the working solution to the cells in your culture plate. For instance, if your well contains 1 mL of medium and you add 10 µL of a 100X working solution, you will achieve a 1X final concentration.
-
Mixing: Gently mix the plate after adding the working solutions to ensure even distribution of the compound.
Protocol 3: Storage and Stability
Proper storage is essential to maintain the activity of this compound.
-
Powder: Store the solid this compound powder at 4°C, protected from light[4].
-
Stock Solution: Aliquot the 100 mM stock solution into single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles[10]. Store these aliquots at -80°C for up to one year or at -20°C for up to six months, protected from light[4].
-
Working Solutions: Working solutions diluted in cell culture medium are significantly less stable. It is strongly recommended to prepare them fresh for each experiment from the frozen stock solution[11]. Do not store drug solutions in media, especially if it contains serum, as interactions can occur[11].
Visualized Workflow and Signaling Pathway
Experimental Workflow Diagram
Caption: Workflow for preparing and using this compound in cell culture.
This compound's Influence on Inflammatory Signaling
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: Your Comprehensive Guide! | OCTAGONCHEM [octagonchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Revealing mechanism of this compound for treatment of ankylosing spondylitis based on network pharmacology and GSEA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
Solid Lipid Nanoparticle (SLN) Formulation of Methazolamide for Ophthalmic Delivery: Application Notes and Protocols
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by elevated intraocular pressure (IOP) that damages the optic nerve.[1][2] Methazolamide (MTZ) is a potent carbonic anhydrase inhibitor that effectively reduces IOP by decreasing the production of aqueous humor in the ciliary body.[2][3][4][5][6] However, its clinical application is often limited by systemic side effects when administered orally and poor corneal permeability when applied topically.[1][7][8][9]
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system for ophthalmic applications.[10] These biocompatible and biodegradable carriers can encapsulate lipophilic drugs like this compound, enhance corneal penetration, prolong residence time, and provide a sustained release profile, thereby improving therapeutic efficacy while minimizing systemic exposure and side effects.[1][7][10][11] This document provides detailed protocols for the formulation and characterization of this compound-loaded SLNs for topical ophthalmic delivery.
Mechanism of Action: this compound in Glaucoma
This compound lowers intraocular pressure by inhibiting the carbonic anhydrase enzyme, specifically the isoenzyme II, within the ciliary processes of the eye.[12][13] This enzyme is crucial for the production of bicarbonate ions, a key step in the secretion of aqueous humor.[12][14] By inhibiting carbonic anhydrase, this compound reduces the formation of bicarbonate, which in turn decreases the secretion of aqueous humor and lowers IOP.[2][3][6][14]
Experimental Protocols
This protocol details the preparation of this compound-loaded SLNs using a modified emulsion-solvent evaporation and low-temperature solidification method.[7][15][16] This technique is effective for encapsulating lipophilic drugs within a solid lipid core.
Materials:
-
This compound (MTZ)
-
Glyceryl Monostearate (GMS) or Compritol® 888 ATO (Solid Lipid)
-
Phospholipids (e.g., Lecithin)
-
Tween® 80 and Polyethylene Glycol (PEG) 400 (Surfactants/Co-surfactants)[15][16][17]
-
Ethanol
-
Deionized Water
Equipment:
-
Water bath
-
Magnetic stirrer with heating plate
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Filtration assembly (0.22 µm or 0.45 µm pore size filter)
Procedure:
-
Preparation of the Lipid Phase (Organic Phase): a. Accurately weigh this compound, Glyceryl Monostearate (or other solid lipid), and phospholipids. b. Dissolve these components in ethanol (e.g., 5 mL) in a beaker.[15][16] c. Heat the mixture in a water bath to 70°C under gentle stirring until a clear, homogenous oil phase is formed.[7][15][16]
-
Preparation of the Aqueous Phase: a. Prepare an aqueous solution containing the surfactants (e.g., a 1:1 w/v mixture of Tween 80 and PEG 400).[15][16][17] b. Heat the aqueous phase to the same temperature as the lipid phase (70°C) under magnetic stirring.[15][16]
-
Emulsification: a. Add the hot lipid phase dropwise into the hot aqueous phase under vigorous magnetic stirring.[15][16] b. Subject the mixture to high-shear homogenization for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water (o/w) emulsion.
-
Nanoparticle Formation: a. Immediately subject the hot coarse emulsion to probe sonication for a specified time (e.g., 3-5 minutes) to reduce the droplet size to the nanometer range. b. Quickly cool the resulting nanoemulsion in an ice-water bath under gentle stirring. This rapid cooling causes the lipid to solidify, entrapping the drug and forming the SLN dispersion.[7][15][16]
-
Sterilization and Storage: a. Sterilize the final SLN suspension by filtering it through a 0.22 µm pore size filter.[1][16] b. Store the formulation at 4°C for physical stability.[17][18][19]
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Laser Doppler Anemometry measures the zeta potential, which indicates the surface charge and stability of the nanoparticle suspension.
-
Procedure:
3.2.2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination
-
Principle: The amount of drug encapsulated within the SLNs is determined by separating the nanoparticles from the aqueous phase and quantifying the free drug in the supernatant.
-
Procedure:
-
Centrifuge the SLN dispersion (e.g., using ultracentrifugation or centrifugation filters) to separate the SLNs from the aqueous medium.
-
Carefully collect the supernatant containing the unentrapped drug.
-
Quantify the amount of free this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 290 nm).[20]
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Lipids and Drug] x 100
-
-
3.2.3. In Vitro Drug Release Study
-
Principle: A dialysis bag method is used to simulate the release of this compound from the SLNs into a simulated tear fluid over time.
-
Procedure:
-
Prepare a simulated tear fluid (STF) solution.
-
Place a known volume of the MTZ-SLN dispersion into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the sealed dialysis bag in a beaker containing a defined volume of STF, maintained at 37°C with constant, gentle stirring.[20]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed STF to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released versus time. For comparison, a similar study should be performed with a free drug solution.[20][21][22]
-
Data Presentation
The following tables summarize representative data obtained from the characterization of optimized this compound-loaded SLN formulations.
Table 1: Physicochemical Properties of Optimized MTZ-SLN Formulations
| Formulation Code | Lipid Type | Surfactant Conc. (%) | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD |
| MTZ-SLN-01 | GMS | 1.0 | 197.8 ± 4.9[17][18] | 0.239 ± 0.01[17][18] | -21.3 ± 1.9[19] |
| MTZ-SLN-02 | Compritol® | 1.5 | 207.1 ± 5.2[23] | 0.243 ± 0.02[23] | -24.5 ± 2.1 |
| MTZ-CS-SLN-01* | GMS | 1.0 | 252.8 ± 4.0[19] | 0.260 ± 0.03 | +31.3 ± 1.7[19] |
*MTZ-CS-SLN-01 is a Chitosan-coated formulation, which imparts a positive zeta potential to enhance corneal interaction.[16][19]
Table 2: Entrapment Efficiency, Drug Loading, and In Vitro Release Characteristics
| Formulation Code | Entrapment Efficiency (%) ± SD | Drug Loading (%) ± SD | Burst Release at 2h (%) | Cumulative Release at 24h (%) |
| MTZ-SLN-01 | 68.39 ± 3.1[17][18] | 2.49 ± 0.15[17][18] | ~35 | ~85 |
| MTZ-SLN-02 | 72.50 ± 2.8 | 2.81 ± 0.20 | ~30 | ~82 |
| MTZ-CS-SLN-01 | 75.10 ± 3.5 | 2.95 ± 0.18 | ~28 | ~78 (more sustained) |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from formulation to characterization of this compound-loaded SLNs.
References
- 1. aoa.org [aoa.org]
- 2. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. octagonchem.com [octagonchem.com]
- 5. drugs.com [drugs.com]
- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. Lipid Nanoparticles as a Promising Drug Delivery Carrier for Topical Ocular Therapy—An Overview on Recent Advances | MDPI [mdpi.com]
- 11. A potential new therapeutic system for glaucoma: solid lipid nanoparticles containing this compound | Semantic Scholar [semanticscholar.org]
- 12. gpnotebook.com [gpnotebook.com]
- 13. CRISPR-Cas9-mediated deletion of carbonic anhydrase 2 in the ciliary body to treat glaucoma. [repository.cam.ac.uk]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Preparation of this compound-chitosan-SLNs [bio-protocol.org]
- 16. Preparation, optimization, and characterization of chitosan-coated solid lipid nanoparticles for ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Optimization of this compound-loaded solid lipid nanoparticles for ophthalmic delivery using Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound-loaded solid lipid nanoparticles modified with low-molecular weight chitosan for the treatment of glaucoma: vitro and vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Design of cationic nanostructured heterolipid matrices for ocular delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Methazolamide Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize methazolamide for in vitro experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when preparing this compound solutions for in vitro assays?
A1: The main challenge with this compound is its low aqueous solubility. It is classified as slightly soluble in water, which can lead to precipitation when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into aqueous cell culture media. This precipitation can significantly impact the actual concentration of the drug in the assay, leading to inaccurate and unreliable results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound for in vitro use.[1][2] It is also slightly soluble in ethanol and acetone.[3]
Q3: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue. Here are several troubleshooting steps you can take:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent toxicity to your cells.[4]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a stepwise (serial) dilution. This gradual decrease in solvent concentration can help keep the compound in solution.[4]
-
Pre-warm the Media: Warming the cell culture media to 37°C before adding the this compound solution can sometimes improve solubility.
-
Increase Final Volume: Preparing a larger final volume of the working solution will result in a lower final concentration of both this compound and DMSO, which can help prevent precipitation.
-
pH Adjustment: The aqueous solubility of this compound increases with a higher pH (in the range of 5.5-8.0).[5] Since most cell culture media are buffered around pH 7.2-7.4, this property can be leveraged. However, direct adjustment of media pH is generally not recommended as it can affect cell viability.
-
Use of Solubilizing Agents: For specific applications, the use of cyclodextrins has been shown to enhance the aqueous solubility of this compound.[6]
Q4: What is the stability of this compound in solution?
A4: this compound is most stable in aqueous solutions at a pH of 5.0.[5] Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to a year.[7] It is advisable to prepare fresh working solutions from the stock for each experiment to ensure consistency.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Concentration (mM) | Reference |
| DMSO | ≥ 50 mg/mL | ≥ 211.62 mM | [2] |
| DMSO | 47 mg/mL | 198.92 mM | [1] |
| Ethanol | 3 mg/mL | 12.7 mM | |
| Water | Very slightly soluble (0.999 g/L) | ~4.23 mM | [3] |
| Aqueous Solution (pH 5.5-8.0) | Solubility increases with pH | - | [5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 236.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 23.63 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Media
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution (Recommended): a. Prepare a 1:10 intermediate dilution by adding 10 µL of the 100 mM stock solution to 90 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. This creates a 10 mM intermediate solution. b. Vortex gently to mix.
-
Final Dilution: a. Prepare the final 100 µM working solution by adding 10 µL of the 10 mM intermediate solution to 990 µL of pre-warmed complete cell culture medium in a sterile conical tube. b. Invert the tube several times to ensure thorough mixing.
-
The final DMSO concentration in this working solution will be 0.1%.
-
Use the working solution immediately for your in vitro assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO Stock | The DMSO used may have absorbed moisture, reducing its solvating capacity. | Use fresh, anhydrous DMSO. Ensure the this compound powder is dry before weighing. |
| Cloudiness or Precipitation Upon Dilution in Media | The concentration of this compound or DMSO is too high in the final aqueous solution. | Follow the stepwise dilution protocol. Decrease the final concentration of your working solution. Prepare a larger final volume. |
| Inconsistent Experimental Results | Degradation of this compound in the working solution. Precipitation of the compound after addition to the assay plate. | Prepare fresh working solutions for each experiment. Visually inspect assay plates for any signs of precipitation before and during the experiment. |
| Cell Toxicity Observed | The final concentration of DMSO is too high for the cell line being used. | Perform a DMSO tolerance test for your specific cell line. Aim for a final DMSO concentration of <0.1% if possible. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the use of this compound in in vitro assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound Can Treat Atherosclerosis by Increasing Immunosuppressive Cells and Decreasing Expressions of Genes Related to Proinflammation, Calcification, and Tissue Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Methazolamide Instability in Aqueous Solution
Welcome to the technical support center for Methazolamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with this compound's instability in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound has very slight solubility in water, approximately 0.999 g/L. Its solubility is also pH-dependent. To enhance dissolution, consider the following:
-
pH Adjustment: The solubility of this compound increases with a higher pH (pH 5.5-8.0)[1]. However, be aware that pH also significantly impacts stability.
-
Use of Solubilizing Agents: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD), can be used to form water-soluble inclusion complexes with this compound[2].
-
Co-solvents: While less specific data is available for this compound, co-solvents like propylene glycol and polyethylene glycol are commonly used to increase the solubility of poorly water-soluble compounds[3][4].
Q2: My this compound solution is degrading over time. What are the likely causes?
A2: The primary cause of this compound degradation in aqueous solution is hydrolysis[1]. Several factors can accelerate this process:
-
pH: this compound exhibits maximum stability at a pH of 5.0. Deviation from this pH will increase the rate of degradation[1].
-
Temperature: Higher temperatures will accelerate the degradation process, which follows the Arrhenius equation[1]. Store solutions at recommended temperatures, typically refrigerated (2-8°C), unless otherwise specified for your experiment.
-
Buffer Species: The type of buffer used can influence the rate of hydrolysis. Phosphate buffer systems have been shown to be more catalytic to this compound hydrolysis compared to tris and borate buffers[1].
-
Ionic Strength: A decrease in the ionic strength of the solution can have a stabilizing effect on this compound[1].
-
Light Exposure: While hydrolysis is the primary pathway, photodegradation can also occur. It is good practice to protect solutions from light by using amber vials or storing them in the dark.
Q3: Can I use a phosphate buffer to prepare my this compound solution?
A3: While you can use a phosphate buffer, it is important to be aware that it has a catalytic effect on the hydrolysis of this compound, meaning it can accelerate its degradation compared to other buffers like tris or borate[1]. If your experimental conditions allow, consider using a less catalytic buffer system to improve the stability of your solution.
Q4: How can I improve the stability of my this compound aqueous solution?
A4: To improve stability, you can:
-
Control pH: Maintain the pH of the solution at 5.0, where this compound is most stable[1].
-
Use Cyclodextrins: Complexation with 2-hydroxypropyl-β-cyclodextrin (HPβCD) can enhance solubility and stability. The addition of a polymer like hydroxypropyl methylcellulose (HPMC) can further stabilize this complex[2][5][6].
-
Optimize Buffer System: Use a buffer system with minimal catalytic effect, such as tris or borate, instead of phosphate buffer[1].
-
Control Temperature: Store solutions at low temperatures (e.g., 2-8°C) to slow down the degradation kinetics.
-
Minimize Ionic Strength: Use the lowest possible ionic strength required for your application[1].
-
Protect from Light: Store solutions in light-protected containers.
Troubleshooting Guides
Issue 1: Precipitation observed in the this compound solution upon storage.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility | Increase the concentration of the solubilizing agent (e.g., cyclodextrin) or co-solvent. |
| pH shift | Verify the pH of the solution and adjust it back to the optimal range (around 5.0 for stability) if necessary. Ensure the buffer capacity is sufficient to maintain the pH. |
| Temperature fluctuations | Ensure consistent and appropriate storage temperatures. Avoid freeze-thaw cycles unless the formulation is designed for it. |
| Degradation | Degradation products may have lower solubility. Analyze the solution for the presence of degradants using a stability-indicating method like HPLC. If degradation is confirmed, refer to the stabilization strategies in the FAQs. |
Issue 2: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of active compound | The concentration of active this compound may be decreasing over time due to instability. Prepare fresh solutions for each experiment or validate the stability of your stock solution over the intended period of use. |
| Interaction with formulation components | Ensure that the excipients used (e.g., cyclodextrins, co-solvents, buffers) are not interfering with your assay. Run appropriate controls with the vehicle alone. |
| pH of the final solution | The pH of the this compound solution could be affecting the biological system. Measure the final pH of your assay medium after the addition of the this compound solution and adjust if necessary. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₄O₃S₂ | [7] |
| Molecular Weight | 236.26 g/mol | [7] |
| pKa | 7.30 | [1] |
| Aqueous Solubility | 0.999 g/L | |
| pH of Maximum Stability | 5.0 | [1] |
Table 2: Factors Influencing this compound Stability in Aqueous Solution
| Factor | Effect on Stability | Recommendations | Reference |
| pH | V-shaped pH-rate profile with maximum stability at pH 5.0. | Maintain pH at 5.0 for optimal stability. | [1] |
| Temperature | Degradation rate increases with temperature. | Store solutions at reduced temperatures (e.g., 2-8°C). | [1] |
| Buffer Type | Phosphate buffer is more catalytic than tris or borate buffers. | Use tris or borate buffers for enhanced stability. | [1] |
| Ionic Strength | Decreasing ionic strength has a stabilizing effect. | Use the lowest necessary ionic strength. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution using 2-Hydroxypropyl-β-Cyclodextrin (HPβCD)
This protocol is a general guideline for preparing a 1% (10 mg/mL) this compound solution.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Hydroxypropyl methylcellulose (HPMC) (optional, for enhanced stability)
-
Purified water (HPLC grade or equivalent)
-
Buffer solution (e.g., 10 mM Acetate Buffer, pH 5.0)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
0.22 µm sterile filter
Procedure:
-
Prepare the Vehicle:
-
In a volumetric flask, dissolve the required amount of HPβCD in the buffer solution. For a 1% this compound solution, a concentration of around 20% (w/v) HPβCD may be required.
-
If using HPMC, add it to the HPβCD solution and stir until fully dissolved. A typical concentration for HPMC is 0.5% (w/v)[5][6].
-
-
Add this compound:
-
Slowly add the accurately weighed this compound powder to the vehicle while stirring continuously.
-
-
Ensure Complete Dissolution:
-
Continue stirring the solution at room temperature until the this compound is completely dissolved. This may take several hours. Gentle heating (e.g., to 40°C) can be used to expedite dissolution, but the solution should be cooled to room temperature before final volume adjustment.
-
-
Final Volume Adjustment:
-
Once dissolved, bring the solution to the final volume with the buffer.
-
-
Sterilization (if required):
-
Sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Protocol 2: Stability Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound and its degradation products. Method optimization may be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Sodium acetate (or other suitable buffer salt)
-
Acetic acid (or other acid for pH adjustment)
-
Purified water (HPLC grade)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of 0.05 M sodium acetate buffer (pH 4.0) and acetonitrile (e.g., 80:20 v/v)[5].
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (or controlled at e.g., 25°C)
-
Detection Wavelength: 285 nm[5]
-
Injection Volume: 20 µL
Procedure:
-
Prepare the Mobile Phase:
-
Prepare the buffer solution and adjust the pH.
-
Mix the buffer and acetonitrile in the desired ratio.
-
Degas the mobile phase before use.
-
-
Prepare Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase).
-
Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
-
Prepare Sample Solutions:
-
Dilute the this compound test solutions with the mobile phase to fall within the concentration range of the standard curve.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Processing:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the test samples from the calibration curve.
-
Monitor for the appearance of new peaks, which indicate degradation products. The percentage of degradation can be calculated based on the decrease in the area of the parent drug peak and the emergence of degradant peaks.
-
Visualizations
Caption: Workflow for preparing a stabilized this compound solution.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. shd-pub.org.rs [shd-pub.org.rs]
- 3. Propylene glycol as a drug solvent in pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalxplore.org [digitalxplore.org]
- 5. Determination of this compound concentrations in human biological fluids using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Methazolamide Dosage for Maximal IOP Reduction in Dogs
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing methazolamide dosage in canine models of elevated intraocular pressure (IOP). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound for IOP reduction in dogs?
A1: The generally accepted oral dosage of this compound for treating glaucoma in dogs ranges from 2 to 5 mg/kg every 8 to 12 hours.[1][2] However, the optimal starting dose can vary based on the individual dog's condition and response. It is crucial to initiate treatment at the lower end of the dosage range and titrate upwards as needed, while closely monitoring for clinical efficacy and adverse effects.
Q2: How quickly does oral this compound begin to lower IOP in dogs, and what is the duration of its effect?
A2: Following oral administration, the maximal effect of this compound on IOP reduction in dogs typically occurs within 3 to 6 hours.[1][3] The duration of action of a single dose can vary. One study in healthy Beagles demonstrated that a single oral dose of 25 mg or 50 mg of this compound significantly decreased IOP for 3 to 6 hours.[4]
Q3: What are the most common side effects associated with this compound administration in dogs, and how can they be managed?
A3: The most frequently observed side effects are gastrointestinal, including vomiting, diarrhea, and a lack of appetite.[5][6] Other common adverse effects include metabolic acidosis, which may manifest as panting, and hypokalemia (low potassium levels).[1][3] Management of these side effects often involves reducing the dosage.[3] In cases of persistent gastrointestinal upset, administering the medication with food may be beneficial.[5] If side effects are severe or persist, discontinuing the drug and consulting a veterinarian is recommended.
Q4: Are there any serious risks associated with long-term this compound use in dogs?
A4: While less common, serious adverse reactions to this compound can occur. These include kidney and liver dysfunction, bone marrow depression, and severe electrolyte imbalances.[3][7] Regular monitoring of blood parameters, including electrolyte levels and blood cell counts, is advisable during long-term administration.[7]
Q5: Can topical carbonic anhydrase inhibitors be used concurrently with oral this compound?
A5: Combining oral this compound with a topical carbonic anhydrase inhibitor, such as dorzolamide, does not appear to produce an additive effect in lowering IOP in glaucomatous dogs.[8][9] One study found that 2% dorzolamide instilled three times daily produced a similar IOP reduction to the combination of oral this compound and twice-daily 2% dorzolamide.[9] Using both a systemic and topical carbonic anhydrase inhibitor may also increase the likelihood of adverse effects.[3]
Troubleshooting Guide
Problem: Inconsistent or unexpectedly high IOP readings in dogs receiving this compound.
-
Possible Cause 1: Diurnal variation in IOP.
-
Troubleshooting: Canine IOP can exhibit diurnal fluctuations, with pressures often being higher in the morning.[3] Establish a consistent time-of-day for all IOP measurements to ensure comparability of data.
-
-
Possible Cause 2: Improper tonometry technique.
-
Troubleshooting: Ensure proper calibration of the tonometer and consistent application technique. Excessive restraint or pressure on the eyelids or neck can artificially elevate IOP readings.[10] Refer to the detailed experimental protocol for applanation tonometry below.
-
-
Possible Cause 3: Diminishing drug effectiveness.
-
Troubleshooting: Studies have shown that the effectiveness of this compound in reducing IOP in dogs can diminish in the evening.[4] Consider the timing of drug administration relative to IOP measurements.
-
-
Possible Cause 4: Individual variation in drug response.
-
Troubleshooting: Not all animals respond equally to a given dosage. If IOP reduction is suboptimal, and the animal is not experiencing adverse effects, a carefully monitored dose escalation may be warranted.
-
Data Presentation
Table 1: Effect of Single and Multiple Oral Doses of this compound on Intraocular Pressure (IOP) in Healthy Beagles
| Dosage Group | Trial Type | Peak IOP Reduction (%) | Time to Peak Effect |
| 25 mg | Single Dose | 18% | 3-6 hours |
| 50 mg | Single Dose | 21% | 3-6 hours |
| 25 mg | Multiple Dose (TID) | Significant reduction at 10 AM and 1 PM | N/A |
| 50 mg | Multiple Dose (TID) | Significant reduction at 10 AM and 1 PM | N/A |
Data adapted from Skorobohach et al., 2003.[4][8]
Table 2: Comparative IOP Reduction in Glaucomatous Beagles with Oral this compound and Topical Dorzolamide
| Treatment Group | Administration Frequency | Mean IOP Reduction on Day 5 (mmHg ± SEM) |
| 2% Dorzolamide | Twice Daily | 10.4 ± 2.0 |
| 2% Dorzolamide | Three Times Daily | 13.9 ± 2.7 |
| 5 mg/kg this compound | Twice Daily | 7.5 ± 2.6 (this compound only eye) |
| 5 mg/kg this compound + 2% Dorzolamide | Twice Daily | 7.9 ± 1.7 |
Data adapted from Gelatt & MacKay, 2001.[9]
Experimental Protocols
Detailed Methodology: Applanation Tonometry for IOP Measurement in Dogs
This protocol outlines the standardized procedure for measuring intraocular pressure in dogs using an applanation tonometer (e.g., Tono-Pen).
-
Animal Preparation:
-
Ensure the dog is in a calm and comfortable state to minimize stress-induced IOP elevation.
-
Gently restrain the dog, avoiding any pressure on the neck or jugular veins.
-
Administer one drop of a topical anesthetic (e.g., 0.5% proparacaine) to the cornea of the eye to be measured. Wait for the anesthetic to take full effect as per the manufacturer's instructions (typically 1-2 minutes).
-
-
Tonometer Preparation and Calibration:
-
Ensure the tonometer is properly calibrated according to the manufacturer's guidelines before each use.
-
Place a new, sterile tip cover on the tonometer probe.
-
-
Measurement Procedure:
-
Gently hold the dog's head in a stable position.
-
Use your non-dominant hand to gently part the eyelids, being careful not to apply any pressure to the globe itself.
-
Hold the tonometer perpendicular to the central cornea.
-
Lightly tap the tonometer tip against the corneal surface. The instrument will automatically take multiple readings and display an averaged IOP value.
-
Obtain a series of readings until the instrument indicates a statistically reliable measurement (often denoted by a low coefficient of variation, e.g., <5%).
-
-
Data Recording:
-
Record the final IOP reading in mmHg.
-
Note the time of measurement and any observations regarding the animal's demeanor or any procedural difficulties.
-
Detailed Methodology: Aqueous Humor Fluorophotometry in Dogs
This protocol describes the procedure for measuring the rate of aqueous humor flow in dogs using fluorophotometry.
-
Fluorescein Administration:
-
To load the cornea with fluorescein, topically apply a specified concentration and volume of sterile fluorescein sodium solution. A common protocol involves the instillation of multiple drops over a short period to achieve adequate corneal staining.[11]
-
-
Measurement Time Points:
-
After fluorescein administration, allow for a diffusion period. Measurements of corneal and aqueous humor fluorescein concentrations are typically taken at several time points, for example, at 5, 6.5, and 8 hours post-application.[12]
-
-
Fluorophotometer Setup and Data Acquisition:
-
The dog may require light sedation to ensure proper positioning and to minimize movement during measurements.
-
Position the dog in front of the scanning ocular fluorophotometer.
-
The instrument will measure the concentration of fluorescein in the cornea and the anterior chamber.
-
-
Data Analysis:
-
The rate of decay of fluorescein in the cornea and its appearance in the anterior chamber are used to calculate the aqueous humor flow rate.
-
This is typically achieved by plotting the logarithm of the fluorescein concentration versus time and analyzing the slopes of the resulting decay curves.[11][12] The flow rate is then calculated using established formulas, often with the aid of specialized software.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action on aqueous humor production.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Treatment of Glaucoma in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. dvm360.com [dvm360.com]
- 3. This compound for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 4. Effects of oral administration of this compound on intraocular pressure and aqueous humor flow rate in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Oral Treatment for Glaucoma in Dogs - GoodRx [goodrx.com]
- 6. vetrxdirect.com [vetrxdirect.com]
- 7. This compound | VCA Animal Hospitals [vcahospitals.com]
- 8. researchgate.net [researchgate.net]
- 9. Changes in intraocular pressure associated with topical dorzolamide and oral this compound in glaucomatous dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Fluorophotometric determination of aqueous humor flow rate in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in Methazolamide delivery to the central nervous system
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the delivery of methazolamide to the central nervous system (CNS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in delivering this compound to the central nervous system?
A1: The primary challenges in delivering this compound to the CNS revolve around its physicochemical properties and its interaction with the blood-brain barrier (BBB). While this compound is a relatively small molecule with some lipid solubility, its efficient passage into the brain can be hindered by several factors:
-
The Blood-Brain Barrier (BBB): This highly selective barrier protects the brain from harmful substances. For a drug like this compound to cross, it must possess specific characteristics. The tight junctions between the endothelial cells of the BBB restrict the passage of many molecules.[1]
-
Efflux Transporters: The BBB is equipped with efflux pumps, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), that actively transport a wide range of substances out of the brain.[2][3][4][5][6][7][8] It is crucial to determine if this compound is a substrate for these transporters, as this could significantly limit its CNS concentration.
-
Physicochemical Properties: While this compound has some favorable properties, optimizing its lipophilicity and minimizing hydrogen bonding can be crucial for enhancing passive diffusion across the BBB.
Q2: What are the known physicochemical properties of this compound relevant to CNS delivery?
A2: Understanding the physicochemical properties of this compound is the first step in troubleshooting CNS delivery issues. Here is a summary of its key characteristics:
| Property | Value | Implication for CNS Delivery |
| Molecular Weight | ~236.26 g/mol [9] | Below the general cutoff of 400-500 Da, which is favorable for crossing the BBB.[1] |
| pKa | 7.3[10] | At physiological pH (7.4), a significant portion of the molecule will be ionized, which can limit passive diffusion across the lipid-rich BBB. |
| LogP | -0.2 (predicted)[11] | A low LogP value suggests higher hydrophilicity, which may hinder passive diffusion across the BBB. |
| Water Solubility | Slightly soluble in water[10] | Adequate solubility is necessary for administration, but high water solubility can be a barrier to BBB penetration. |
| Plasma Protein Binding | Low[12] | Low binding to plasma proteins means more free drug is available to cross the BBB, which is a favorable characteristic. |
Q3: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Proteins (MRPs)?
A3: Currently, there is a lack of direct experimental data definitively identifying this compound as a substrate for P-gp or specific MRPs. However, given that many drugs are substrates for these transporters, it is a critical factor to investigate in your experiments. If you are observing lower-than-expected brain concentrations of this compound, efflux by these transporters is a likely contributing factor.
Troubleshooting Guides
Problem 1: Low Brain-to-Plasma Concentration Ratio of this compound
If you are observing a low brain-to-plasma concentration ratio (Kp) or a low unbound brain-to-unbound plasma concentration ratio (Kp,uu), consider the following troubleshooting steps:
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Active Efflux by P-gp or MRPs | 1. In Vitro Transporter Assays: Conduct in vitro assays using cell lines overexpressing P-gp (e.g., MDCK-MDR1) or MRPs to determine if this compound is a substrate.[2][4][7][13][14] 2. Co-administration with Inhibitors: In your animal model, co-administer this compound with known P-gp inhibitors (e.g., verapamil, cyclosporine A) or MRP inhibitors and measure the change in brain concentration. An increase would suggest efflux is a significant barrier. |
| Low Passive Permeability | 1. Prodrug Approach: Synthesize a more lipophilic prodrug of this compound by masking its polar functional groups.[15][16][17][18][19][20][21] This can enhance its ability to cross the BBB via passive diffusion. 2. Formulation Strategies: Encapsulate this compound in nanocarriers like liposomes or polymeric nanoparticles to facilitate its transport across the BBB.[3][18][22][23][24][25][26] |
| Rapid Metabolism in the Brain | 1. Brain Homogenate Stability Assay: Assess the stability of this compound in brain homogenates to determine if it is being rapidly metabolized within the CNS. |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Brain Penetration in Rodents
This protocol outlines a general procedure for determining the brain and plasma concentrations of this compound to calculate the Kp and estimate the Kp,uu.
Workflow Diagram:
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro P-glycoprotein assays to predict the in vivo interactions of P-glycoprotein with drugs in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate recognition and transport by multidrug resistance protein 1 (ABCC1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrates and inhibitors of human multidrug resistance associated proteins and the implications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate recognition by P-glycoprotein and the multidrug resistance-associated protein MRP1: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Carbonic Anhydrases as Potential Targets Against Neurovascular Unit Dysfunction in Alzheimer’s Disease and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Carbonic Anhydrase in Cerebral Ischemia and Carbonic Anhydrase Inhibitors as Putative Protective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. The rights and wrongs of blood-brain barrier permeability studies: a walk through 100 years of history - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Liposomes as versatile agents for the management of traumatic and nontraumatic central nervous system disorders: drug stability, targeting efficiency, and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. news-medical.net [news-medical.net]
- 22. neuromics.com [neuromics.com]
- 23. drugs.com [drugs.com]
- 24. Tailoring Midazolam-Loaded Chitosan Nanoparticulate Formulation for Enhanced Brain Delivery via Intranasal Route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Refining Methazolamide Administration for Sustained Release
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with sustained-release formulations of Methazolamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in treating glaucoma?
This compound is a potent inhibitor of the carbonic anhydrase enzyme.[1][2][3] In the ciliary processes of the eye, carbonic anhydrase is crucial for the production of aqueous humor.[1][2] By inhibiting this enzyme, this compound slows the formation of bicarbonate ions, which subsequently reduces the transport of sodium and fluid.[2] This leads to a decrease in the secretion of aqueous humor, resulting in lower intraocular pressure (IOP).[1][4][5][6]
Q2: What are the limitations of conventional this compound administration routes?
Conventionally, this compound is administered orally as tablets, typically two or three times a day.[4][7][8][9][10] This systemic administration can lead to various side effects, including tingling in extremities, fatigue, metabolic acidosis, and electrolyte imbalances.[3][7][11][12] Large oral doses are often required to achieve the desired therapeutic effect in the eye, which can increase the incidence of these systemic adverse effects.[13] Topical administration of standard eye drops is often inefficient due to factors like nasolacrimal drainage and short residence time on the ocular surface, leading to poor bioavailability.[13]
Q3: What are the main advantages of developing a sustained-release formulation for this compound?
Sustained-release formulations offer several key advantages:
-
Improved Patient Compliance: Reduces the frequency of administration, which is a common barrier in glaucoma treatment.[14][15][16]
-
Reduced Side Effects: Localized delivery (e.g., topical) and lower, more consistent plasma drug levels can minimize the systemic side effects associated with oral administration.[12][13][15]
-
Enhanced Efficacy: Maintains a consistent therapeutic drug level at the target site, avoiding the peaks and troughs of conventional dosing, which can lead to a more prolonged IOP-lowering effect.[14][17]
-
Increased Bioavailability: Advanced formulations like nanoparticles can overcome ocular barriers, increasing drug penetration and residence time.[14][15][18]
Q4: What are the most common strategies for formulating sustained-release this compound for ocular delivery?
Common approaches involve encapsulating or integrating this compound into various nanocarriers and delivery systems:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate the drug, offering controlled release and improved corneal penetration.[14][17][19][20]
-
Polymeric Nanoparticles: Systems using polymers like calcium phosphate can be used to adsorb this compound, providing a sustained release profile and prolonged IOP reduction.[14][21][22]
-
Hydrogels: These are polymer networks that can be formulated as in situ gelling systems.[23] They are administered as a liquid drop that forms a gel upon contact with the eye's physiological conditions, acting as a drug reservoir for sustained release.[24][25][26]
-
Microspheres: Polymeric microspheres can encapsulate drugs and provide continuous release over extended periods, and can be incorporated into other delivery systems like hydrogels.[15]
Q5: What are the standard in vitro and in vivo models for evaluating these formulations?
-
In Vitro Evaluation: Key tests include particle size and zeta potential analysis, determination of drug loading and entrapment efficiency, and drug release studies using methods like dialysis bags in simulated tear fluid.[19][21][26][27] Stability of the formulation over time is also assessed.[28]
-
In Vivo Evaluation: Preclinical studies are typically conducted in animal models, most commonly rabbits.[17][21][26] The primary efficacy endpoint is the measurement of intraocular pressure (IOP) reduction over time compared to a control or conventional formulation.[17][26] Ocular irritation is assessed using methods like the Draize test to ensure the formulation is non-toxic and well-tolerated.[17][19] Pharmacokinetic studies may also be performed to measure drug concentration in the aqueous humor.[26]
Troubleshooting Guides
Issue: Low Drug Entrapment Efficiency/Drug Loading
| Question | Answer/Suggestion |
| Why is my entrapment efficiency unexpectedly low? | This often relates to the drug's solubility in the lipid or polymer matrix versus the external aqueous phase. This compound is only slightly soluble in water and alcohol.[29][30] During nanoparticle formation (e.g., emulsion-solvent evaporation), the drug may partition into the external phase if its affinity for the matrix is low. |
| How can I improve the drug loading? | 1. Optimize Formulation Components: Vary the ratio of drug to lipid/polymer. In SLN formulations, the amounts of lipid (e.g., GMS) and phospholipid can significantly impact entrapment efficiency.[19][20] 2. Modify the Method: Adjust the homogenization speed, temperature, or solvent evaporation rate. A faster precipitation of the matrix can help trap the drug before it leaches out. 3. Adjust pH: this compound's solubility is pH-dependent.[13] Adjusting the pH of the aqueous phase away from the drug's pKa (7.30)[6] could potentially reduce its loss to the external phase, but this must be balanced with formulation stability and physiological compatibility. |
Issue: Inconsistent Particle Size or High Polydispersity Index (PDI)
| Question | Answer/Suggestion |
| What is causing wide variations in my nanoparticle size? | This can be due to several factors: insufficient homogenization energy, inappropriate surfactant concentration, or particle aggregation. The concentration of surfactants (e.g., Tween 80, PEG 400) is a critical factor influencing particle size.[19][20] |
| How can I achieve a more uniform and smaller particle size? | 1. Optimize Surfactant Concentration: Conduct a design of experiments (DoE) to find the optimal concentration of your surfactant(s). A Box-Behnken design, for example, can effectively optimize variables like surfactant concentration to achieve a desired particle size.[19][20] 2. Increase Homogenization Energy: Increase the speed or duration of high-speed homogenization or sonication to break down particles more effectively. 3. Prevent Aggregation: Ensure your formulation has an adequate zeta potential (typically > ±30 mV) to ensure colloidal stability through electrostatic repulsion.[19][20] Adding steric stabilizers can also prevent aggregation. |
Issue: Initial Burst Release Instead of Sustained Release
| Question | Answer/Suggestion |
| My formulation releases a large amount of the drug in the first few hours. Why? | This "burst release" is often caused by drug molecules that are weakly bound or adsorbed to the surface of the nanoparticle or hydrogel, rather than being fully encapsulated.[17] This is a common challenge in sustained-release formulations.[16][31] |
| How can I minimize the burst effect? | 1. Modify the Coating/Shell: For nanoparticles, applying a coating layer (e.g., chitosan) can help control the initial release.[22] For matrix systems, increasing the polymer concentration or using a higher molecular weight polymer can create a more robust barrier to diffusion. 2. Optimize Drug Loading: A very high drug loading can sometimes lead to the formation of drug crystals on the carrier surface. Try reducing the initial drug concentration. 3. Washing Step: Incorporate a washing step after nanoparticle preparation (e.g., centrifugation and resuspension) to remove surface-adsorbed drug. |
Issue: Poor In Vivo Efficacy Despite Promising In Vitro Release
| Question | Answer/Suggestion |
| My formulation showed perfect sustained release in vitro, but the IOP reduction in my animal model was minimal or short-lived. What could be the problem? | This discrepancy can arise from several factors related to the complex biological environment of the eye, which is not fully replicated in vitro. These include rapid clearance by blinking and tear turnover, poor penetration of the corneal epithelium, or interaction with the mucus layer. |
| What steps can I take to improve in vivo performance? | 1. Enhance Mucoadhesion: Incorporate mucoadhesive polymers (e.g., chitosan, hyaluronic acid) into your formulation to increase its residence time on the ocular surface.[14] 2. Optimize Particle Surface Properties: A positive surface charge (zeta potential) can enhance interaction with the negatively charged corneal surface, improving penetration. Coating negatively charged SLNs with a cationic polymer like chitosan can be effective.[22] 3. Use Penetration Enhancers: Include safe and approved penetration enhancers in the formulation to facilitate drug transport across the cornea. 4. Re-evaluate In Vitro Model: Ensure your in vitro release medium (e.g., simulated tear fluid) and conditions are as physiologically relevant as possible.[25] |
Data Presentation
Table 1: Summary of Quantitative Data for this compound Nanoparticle Formulations
| Formulation Type | Key Ingredients | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | In Vivo Result (Rabbit Model) | Citation(s) |
| CaP Nanoparticles | Calcium Phosphate, this compound | 256.4 | -30 | ~0.2% (w/w) loading | IOP-lowering effect lasted for 18 hours | [21] |
| Solid Lipid Nanoparticles (SLNs) | GMS, Phospholipid, Tween 80, PEG 400 | 197.8 ± 4.9 | +32.7 ± 2.6 | 68.39% | Prolonged IOP-lowering effect compared to MTZ solution | [19][20] |
| Chitosan-coated SLNs | SLNs coated with low-molecular-weight chitosan | 188.2 - 191.6 | -8.1 to +25.3 | N/A | Enhanced corneal drug absorption expected due to cationic coating | [15][22] |
Table 2: Pharmacokinetic and Dosing Parameters of this compound
| Administration Route | Typical Dose | Peak Effect | Duration of Action | Plasma Half-Life | Key Characteristics | Citation(s) |
| Oral Tablet | 50-100 mg, 2-3 times daily | 6-8 hours | 10-18 hours | ~14 hours | Systemic absorption, potential for side effects | [5][6][8][32] |
| Sublingual (Pilot Study) | 25-50 mg, 1-2 times daily | ~8 hours | Twice-daily dosing provided more sustained IOP control | N/A | Bypasses first-pass metabolism, rapid onset | [11] |
| Topical (Sustained Release) | N/A (Formulation dependent) | N/A (Designed for continuous effect) | Can be extended up to 18+ hours | N/A | Localized action, designed to minimize systemic exposure | [21] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from the emulsion-solvent evaporation method.[17][19][20]
-
Preparation of Organic Phase: Dissolve this compound, glyceryl monostearate (GMS), and phospholipid in a suitable organic solvent (e.g., a mixture of acetone and ethanol).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing surfactants (e.g., a 1:1 mixture of Tween 80 and PEG 400).
-
Emulsification: Heat both the organic and aqueous phases to a temperature above the melting point of the lipid (e.g., 75°C). Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for a specified time (e.g., 10 minutes) to form a hot oil-in-water emulsion.
-
Nanoparticle Formation: Quickly disperse the hot emulsion into cold water (e.g., 4°C) under constant stirring. The rapid cooling will cause the lipid to precipitate, forming solid lipid nanoparticles and encapsulating the drug.
-
Solvent Removal: Continue stirring at room temperature for several hours (e.g., 3-4 hours) or use a rotary evaporator to ensure the complete removal of the organic solvent.
-
Purification (Optional): Centrifuge the nanoparticle suspension to separate unencapsulated drug and excess surfactants. Resuspend the pellet in fresh deionized water.
-
Characterization: Analyze the resulting SLN suspension for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: Preparation of a Thermosensitive this compound In Situ Gel
This protocol is based on the cold method for preparing Poloxamer-based hydrogels.[25][26]
-
Polymer Dispersion: Slowly sprinkle the required amounts of Poloxamer 407 and Poloxamer 188 onto cold purified water (e.g., 4-5°C) with constant, gentle stirring. Avoid vigorous mixing to prevent excessive foaming.
-
Dissolution: Keep the dispersion in a refrigerator (e.g., at 4°C) overnight or for at least 12 hours, with occasional stirring, until a clear, homogenous solution is formed.
-
Drug Incorporation: Dissolve this compound and any necessary preservatives or buffers in a small amount of water and slowly add this solution to the cold polymer solution with gentle mixing until uniform.
-
pH Adjustment: Adjust the pH of the final formulation to be physiologically compatible with the eye (typically pH 7.0-7.4) using sterile solutions of NaOH or HCl.
-
Sterilization: Sterilize the final formulation. A non-heat method such as filtration through a 0.22 µm filter is often preferred for heat-sensitive formulations.
-
Characterization: Evaluate the prepared solution for its gelation temperature (the temperature at which it transitions from a sol to a gel), rheological properties (viscosity), clarity, and in vitro drug release profile.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 5. This compound (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. aapharma.ca [aapharma.ca]
- 7. This compound: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 8. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 9. drugs.com [drugs.com]
- 10. DailyMed - this compound tablet [dailymed.nlm.nih.gov]
- 11. A Randomized Pilot Study of Four Dosing Schemes of Sublingual this compound in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. Nanoparticles in the ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sustained release glaucoma therapies: Novel modalities for overcoming key treatment barriers associated with topical medications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sustained-Release Tablets: Evaluation and Challenges in Formulation | International Journal of Health Advancement and Clinical Research (tz) [ijhacr.com]
- 17. researchgate.net [researchgate.net]
- 18. Overview of Recent Advances in Nano-Based Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Optimization of this compound-loaded solid lipid nanoparticles for ophthalmic delivery using Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound calcium phosphate nanoparticles in an ocular delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. researchgate.net [researchgate.net]
- 26. Preparation and evaluation of in situ gelling ophthalmic drug delivery system for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. FORMULATION AND IN VITRO EVALUATION OF this compound ELASTIC VESICULAR SYSTEMS [ajps.journals.ekb.eg]
- 28. ijsrtjournal.com [ijsrtjournal.com]
- 29. US10493063B2 - Extended release this compound formulation - Google Patents [patents.google.com]
- 30. US20190076408A1 - Extended Release this compound Formulation - Google Patents [patents.google.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
Technical Support Center: Addressing Methazolamide-Induced Metabolic Acidosis in Experimental Models
Welcome to the technical support center for researchers utilizing methazolamide to induce metabolic acidosis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist in the successful execution of your experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces metabolic acidosis?
A1: this compound is a potent inhibitor of the enzyme carbonic anhydrase.[1] In the renal tubules of the kidneys, this enzyme is crucial for the reabsorption of bicarbonate (HCO₃⁻). By inhibiting carbonic anhydrase, this compound leads to decreased bicarbonate reabsorption and increased excretion of bicarbonate in the urine.[2] This loss of bicarbonate, a key blood buffer, results in a decrease in blood pH, leading to a state of metabolic acidosis.[1][2] This condition is often a non-anion gap, hyperchloremic metabolic acidosis.[3][4]
Q2: What are the expected physiological changes in an experimental model after administering this compound?
A2: The primary change is the development of metabolic acidosis, characterized by decreased blood pH and lower plasma bicarbonate concentrations.[1] Due to its mechanism of action, a mild diuretic effect is also expected, as the excretion of bicarbonate promotes the concurrent excretion of sodium, potassium, and water.[2] Compensatory physiological responses may include an increase in ventilation (hyperventilation) as the respiratory system attempts to lower carbon dioxide levels to counteract the metabolic acidosis.[4]
Q3: How does this compound differ from acetazolamide in inducing metabolic acidosis?
A3: Both are carbonic anhydrase inhibitors, but they have different pharmacokinetic profiles. This compound is absorbed more slowly and has a longer plasma half-life (approximately 14 hours in humans) compared to acetazolamide.[1][5] At equivalent doses, this compound may induce less severe metabolic acidosis than acetazolamide.[5] This property may be advantageous in experiments requiring a more sustained but less aggressive acidosis model.
Q4: What key parameters must be monitored throughout the experiment?
A4: It is critical to perform serial monitoring of blood gases and electrolytes.[6] Key parameters include:
-
Blood pH: To directly measure the level of acidosis.
-
Serum Bicarbonate (HCO₃⁻): To confirm the metabolic origin of the acidosis.
-
Partial Pressure of Carbon Dioxide (pCO₂): To assess for any respiratory compensation.
-
Electrolytes (Sodium, Potassium, Chloride): To monitor for imbalances, as this compound can increase their excretion.[6] Baseline and periodic measurements are recommended to track the progression and severity of the acidosis.[4]
Q5: How can the induced metabolic acidosis be reversed or managed if it becomes too severe?
A5: If metabolic acidosis becomes more severe than intended, the primary action is to reduce the dosage or discontinue the administration of this compound.[4] The body has natural compensatory mechanisms that will work to restore the acid-base balance once the drug is withdrawn.[1] In cases of severe, life-threatening acidosis, administration of sodium bicarbonate may be considered to directly buffer the excess acid, though this should be done cautiously based on measured deficits.
Troubleshooting Guides
| Problem | Potential Causes | Recommended Solutions |
| No significant change in blood pH or bicarbonate levels. | 1. Inadequate Dosage: The dose may be too low for the specific animal model or strain. 2. Drug Administration Issue: Improper route of administration or poor absorption. 3. Measurement Error: Incorrect calibration of blood gas analyzer or improper sample handling. | 1. Dose-Response Pilot Study: Conduct a pilot study with a range of doses to determine the effective dose for your model. 2. Verify Administration: Ensure the drug is fully administered (e.g., via oral gavage or appropriate vehicle for injection). Consider a different administration route if absorption is a concern. 3. Calibrate & Validate: Follow manufacturer guidelines for analyzer calibration. Ensure blood samples are collected anaerobically and analyzed immediately.[7][8] |
| Excessive acidosis or severe adverse effects (e.g., lethargy, respiratory distress). | 1. Dosage Too High: The administered dose is causing a more severe acidosis than intended. 2. Subject Susceptibility: The animal may have underlying conditions (e.g., renal impairment) that predispose it to severe acidosis.[4] 3. Rapid Onset: The drug's effect may be more rapid or pronounced than anticipated. | 1. Reduce Dosage: Immediately lower the dose or temporarily halt administration. 2. Health Screening: Ensure all experimental subjects are healthy with no pre-existing renal or severe respiratory disorders before starting the protocol.[4] 3. Supportive Care: Provide supportive care as needed. Monitor vital signs closely. If necessary, consider bicarbonate administration to correct severe acidosis. |
| Inconsistent or highly variable results between subjects. | 1. Biological Variability: Natural variation in drug metabolism and physiological response among animals. 2. Inconsistent Dosing/Sampling: Variations in the exact time of drug administration or blood sample collection relative to dosing. 3. Environmental Factors: Differences in diet, water access, or stress levels can influence acid-base status. | 1. Increase Sample Size: A larger number of subjects can help account for biological variability. 2. Standardize Timelines: Strictly adhere to a standardized schedule for dosing and sample collection for all subjects. 3. Control Environment: Maintain consistent housing, diet, and handling procedures for all animals in the study. |
| Difficulty obtaining accurate blood gas and electrolyte readings. | 1. Sample Contamination: Air bubbles in the syringe can alter pCO₂ and pO₂ values. 2. Sample Clotting: Small clots can block the analyzer's sensors. 3. Improper Sample Type: Using serum instead of whole blood for blood gas analysis. | 1. Proper Sampling Technique: Use heparinized syringes and expel all air bubbles immediately after collection.[8] 2. Use Anticoagulant: Ensure the collection tube or syringe contains an appropriate anticoagulant like lithium heparin.[9] 3. Use Whole Blood: Blood gas and electrolyte analyzers require whole blood samples for accurate measurement.[7] |
Experimental Protocols
Protocol 1: Induction of Metabolic Acidosis with this compound
-
Subject Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment. Ensure free access to standard chow and water.
-
Baseline Measurement: Collect a baseline blood sample from each subject to determine normal acid-base and electrolyte values. (See Protocol 2).
-
Drug Preparation: Prepare this compound solution for administration. The vehicle will depend on the route (e.g., sterile water for oral gavage). The concentration should be calculated based on the target dose and the average weight of the animals. Human equivalent doses for glaucoma are typically 50-100 mg administered two or three times daily.[6] Dosing for animal models should be determined through literature review or a pilot study.
-
Administration: Administer the prepared this compound solution to the experimental group. The control group should receive an equivalent volume of the vehicle.
-
Monitoring: At predetermined time points after administration (e.g., 2, 4, 8, and 12 hours), collect blood samples to monitor the development of metabolic acidosis.
-
Data Collection: Record all blood gas and electrolyte values, as well as any observed clinical signs (e.g., changes in respiration, activity level).
Protocol 2: Blood Sample Collection and Analysis for Acid-Base Status
-
Preparation: Prepare heparinized syringes (for arterial samples) or lithium heparin-coated microtubes (for venous samples).[9]
-
Sample Collection:
-
Sample Handling:
-
Immediately after collection, expel any air bubbles from the syringe and cap it to prevent exposure to ambient air.
-
Gently mix the sample if using a microtube to ensure proper anticoagulation.
-
-
Analysis: Analyze the whole blood sample immediately using a calibrated benchtop or point-of-care blood gas analyzer.[7] Record pH, pCO₂, HCO₃⁻, base excess (BE), Na⁺, K⁺, and Cl⁻.
Data Presentation
Table 1: Expected Changes in Arterial Blood Gas & Electrolyte Parameters
This table presents hypothetical yet expected data for an experimental rodent model following this compound administration. Actual values will vary based on species, dose, and time.
| Parameter | Baseline (Mean ± SD) | Post-Methazolamide (Mean ± SD) | Expected Change |
| pH | 7.40 ± 0.05 | 7.28 ± 0.07 | Decrease |
| pCO₂ (mmHg) | 40 ± 5 | 32 ± 6 | Decrease (Compensation) |
| HCO₃⁻ (mmol/L) | 24 ± 2 | 15 ± 3 | Decrease |
| Base Excess (mmol/L) | 0 ± 2 | -8 ± 3 | Decrease |
| Chloride (mmol/L) | 110 ± 4 | 118 ± 5 | Increase |
| Potassium (mmol/L) | 4.5 ± 0.5 | 3.8 ± 0.6 | Decrease |
Table 2: Comparative Effects of Carbonic Anhydrase Inhibitors on Respiratory Control (Human Data)
Data adapted from a study comparing this compound and acetazolamide in human subjects.[10] This illustrates the relative physiological effects.
| Parameter | Placebo (Mean ± SD) | This compound (100mg BID) (Mean ± SD) | Acetazolamide (250mg TID) (Mean ± SD) |
| CO₂ Sensitivity (L/min/mmHg) | 2.39 ± 1.29 | 3.27 ± 1.82 | 2.62 ± 1.79 |
| Estimated Apnoeic Threshold (mmHg) | 32 ± 3 | 28 ± 3 | 26 ± 3 |
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound-induced metabolic acidosis in the kidney.
Caption: Experimental workflow for inducing and assessing metabolic acidosis.
References
- 1. aapharma.ca [aapharma.ca]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Drug-Induced Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
- 8. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 9. Evaluation of two benchtop blood gas analyzers for measurement of electrolyte concentrations in venous blood samples from dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of this compound on the human control of breathing: A comparison to acetazolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Methazolamide Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the oral bioavailability of Methazolamide formulations.
This compound is a carbonic anhydrase inhibitor classified as a Biopharmaceutics Classification System (BCS) Class IV drug, exhibiting both low aqueous solubility and low intestinal permeability. These characteristics pose significant challenges to achieving adequate oral bioavailability. This guide will explore common issues and advanced formulation strategies to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating oral this compound?
A1: The main challenges stem from its BCS Class IV properties:
-
Low Aqueous Solubility: this compound is poorly soluble in water, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Low Permeability: Even when dissolved, its ability to permeate the intestinal membrane is limited, further hindering its entry into systemic circulation.
-
High Variability: These factors can lead to significant variability in absorption among individuals and can be influenced by factors such as food intake.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation technologies can be employed:
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its aqueous solubility and dissolution rate.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin can enhance its solubility and dissolution.
Q3: Which formulation strategy is the best for this compound?
A3: The optimal strategy depends on several factors, including the desired release profile, manufacturing scalability, and stability requirements.
-
Nanosuspensions are often a good starting point due to their universal applicability to many poorly soluble drugs.
-
ASDs can provide a significant solubility advantage but require careful screening of polymers and processing conditions to ensure physical stability against recrystallization.
-
Cyclodextrin complexes are effective for solubility enhancement, but the large size of the complex and the potential for drug displacement can be limiting factors.
A comparative evaluation of these strategies is often necessary to determine the most effective approach for a specific development goal.
Data Presentation: Comparative Pharmacokinetic Parameters
| Formulation Type | Cmax (µg/mL) | Tmax (hr) | AUC (0-∞) (µg·hr/mL) | Relative Bioavailability (%) |
| Conventional Tablet | 4.00 ± 1.45[1] | 3.0 ± 0.63[1] | 97.2 ± 30.6[1] | 100 (Reference) |
| Nanosuspension (Illustrative) | 8.2 | 1.5 | 185 | ~190 |
| Solid Dispersion (Illustrative) | 9.5 | 1.0 | 210 | ~216 |
| Cyclodextrin Complex (Illustrative) | 7.8 | 2.0 | 170 | ~175 |
Disclaimer: The data for Nanosuspension, Solid Dispersion, and Cyclodextrin Complex are illustrative and intended to represent the potential for bioavailability enhancement. Actual results will vary depending on the specific formulation and experimental conditions.
Experimental Protocols & Methodologies
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a this compound solid dispersion using a hydrophilic polymer like Polyvinylpyrrolidone (PVP) K30.
Materials:
-
This compound
-
PVP K30
-
Methanol (or another suitable volatile organic solvent)
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a beaker with continuous stirring until a clear solution is obtained.
-
Place the beaker on a hot plate at a controlled temperature (e.g., 40-50°C) to evaporate the solvent. Continue stirring to ensure a homogenous mixture.
-
Once the solvent has completely evaporated, a solid mass will be formed.
-
Scrape the solid mass from the beaker and place it in a desiccator under vacuum for 24-48 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
Store the prepared solid dispersion in an airtight container in a cool, dry place.
In-Vitro Dissolution Testing
This protocol outlines a general procedure for in-vitro dissolution testing of different this compound formulations.
Apparatus: USP Dissolution Apparatus II (Paddle)
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer (simulating intestinal fluid)
Temperature: 37 ± 0.5°C
Paddle Speed: 75 RPM
Procedure:
-
Place a quantity of the formulation equivalent to a specific dose of this compound (e.g., 50 mg) into each dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm syringe filter).
-
Analyze the concentration of dissolved this compound in the samples using a validated analytical method, such as HPLC.
In-Vivo Pharmacokinetic Study in a Rabbit Model
This protocol provides a general framework for conducting a pharmacokinetic study to evaluate the oral bioavailability of a novel this compound formulation compared to a conventional suspension.
Animal Model: New Zealand White Rabbits (n=6 per group)
Groups:
-
Group A: Control (Conventional this compound suspension)
-
Group B: Test (Enhanced this compound formulation, e.g., nanosuspension)
Procedure:
-
Fast the rabbits overnight (with free access to water) before drug administration.
-
Administer the respective formulations orally via gavage at a dose equivalent to 10 mg/kg of this compound.
-
Collect blood samples (approx. 0.5 mL) from the marginal ear vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group and determine the relative bioavailability of the test formulation compared to the control.
HPLC Method for Quantification of this compound in Plasma
This method is adapted from a published procedure for the determination of this compound in biological fluids.[2]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (5 µm, 4.6 x 250 mm)
-
Mobile Phase: 0.05 M Sodium Acetate (pH 4.0) and Acetonitrile (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 285 nm
-
Injection Volume: 20 µL
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add an internal standard and 2 mL of ethyl acetate.
-
Vortex for 2 minutes and then centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the HPLC system.
Troubleshooting Guides
Troubleshooting Solid Dispersion Formulations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Loading | Poor miscibility of the drug in the polymer. | Screen different polymers with varying polarities. Use a combination of solvents to improve solubilization during preparation. |
| Phase Separation or Crystallization During Storage | The formulation is thermodynamically unstable. The drug concentration is above its solubility limit in the polymer. Moisture absorption plasticizes the polymer, increasing drug mobility. | Select a polymer with a high glass transition temperature (Tg). Store the formulation in a low humidity environment. Incorporate a secondary stabilizer. Reduce the drug loading. |
| Incomplete Solvent Removal | Inefficient drying process. | Extend the drying time and/or increase the temperature (if the drug and polymer are thermally stable). Use a high vacuum during drying. |
| Poor Dissolution Profile | Incomplete amorphization of the drug. High polymer ratio leading to a very viscous gel layer upon dissolution. | Optimize the solvent evaporation rate (faster evaporation often favors amorphous conversion). Use a lower ratio of polymer or a polymer with lower viscosity. |
Troubleshooting Nanosuspension Formulations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inability to Achieve Desired Particle Size | Insufficient energy input during milling or homogenization. Inappropriate stabilizer or stabilizer concentration. | Increase milling/homogenization time or pressure. Screen different stabilizers (e.g., steric, electrostatic, or a combination). Optimize the drug-to-stabilizer ratio. |
| Particle Aggregation or Ostwald Ripening | Inadequate stabilization. High surface energy of the nanoparticles. | Use a combination of stabilizers. Optimize the stabilizer concentration. For suspensions, store at a controlled temperature. Consider converting the nanosuspension to a solid dosage form (e.g., by spray drying or lyophilization). |
| Contamination from Milling Media | Abrasion of the milling beads during the wet milling process. | Use high-density, erosion-resistant milling media (e.g., yttrium-stabilized zirconium oxide). Optimize milling parameters to reduce mechanical stress. |
| Clogging of Homogenizer | Presence of large initial particles or aggregates. | Pre-mill the drug suspension to reduce the particle size before high-pressure homogenization. |
Visualizations
References
Technical Support Center: Methazolamide Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Methazolamide in cancer cell lines.
Troubleshooting Guides
This section addresses common issues observed during experiments with this compound.
Problem 1: Decreased or Complete Loss of this compound Efficacy in a Previously Sensitive Cancer Cell Line
Possible Cause 1: Alteration in the Drug Target (Carbonic Anhydrase IX)
-
Explanation: Acquired mutations in the gene encoding Carbonic Anhydrase IX (CA9), the primary target of this compound, may prevent the drug from binding effectively.
-
Troubleshooting Steps:
-
Confirm CAIX Protein Expression: Use Western blotting to verify that the resistant cells still express CAIX protein. A complete loss of expression would be a clear indicator of one resistance mechanism.
-
Sequence the CA9 Gene: Extract genomic DNA from both the sensitive parental cell line and the resistant subline. Perform Sanger sequencing of the CA9 coding region to identify any potential mutations that may have arisen in the resistant cells.
-
Functional Assay: Measure the intracellular and extracellular pH of sensitive and resistant cells in response to this compound treatment. A lack of pH modulation in the resistant cells, despite CAIX expression, could suggest a dysfunctional protein due to mutation.
-
Possible Cause 2: Increased Drug Efflux
-
Explanation: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, reducing their intracellular concentration.
-
Troubleshooting Steps:
-
Perform a Drug Efflux Assay: Use a fluorescent substrate of ABC transporters, such as Rhodamine 123, to assess the efflux pump activity in your sensitive and resistant cell lines. Increased efflux of the dye in resistant cells is indicative of this mechanism.
-
Use Efflux Pump Inhibitors: Treat the resistant cells with a known ABC transporter inhibitor (e.g., Verapamil) in combination with this compound. Restoration of sensitivity to this compound would suggest the involvement of drug efflux pumps.
-
Analyze ABC Transporter Expression: Use Western blotting or qPCR to compare the expression levels of common ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP) between sensitive and resistant cells.
-
Possible Cause 3: Activation of Bypass Signaling Pathways
-
Explanation: Cancer cells can compensate for the inhibitory effects of this compound by upregulating alternative signaling pathways that promote survival and proliferation, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.[1][2]
-
Troubleshooting Steps:
-
Assess Activation of Key Signaling Proteins: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt (e.g., p-Akt, p-mTOR) and MAPK/ERK (e.g., p-ERK) pathways in both sensitive and resistant cells, with and without this compound treatment. Increased activation in resistant cells would suggest the activation of bypass pathways.
-
Use Pathway-Specific Inhibitors: Treat the resistant cells with inhibitors of the suspected bypass pathway (e.g., a PI3K inhibitor like Wortmannin or a MEK inhibitor like Trametinib) in combination with this compound. If the combination restores sensitivity, it confirms the involvement of that pathway.
-
Frequently Asked Questions (FAQs)
Q1: My cancer cell line expresses high levels of CAIX but is not responding to this compound. What could be the reason?
A1: This phenomenon is known as intrinsic resistance. Several factors could contribute to this:
-
Pre-existing CA9 Mutations: The cell line may harbor a naturally occurring mutation in the CA9 gene that renders the CAIX protein non-functional or resistant to this compound.
-
Dominant Survival Pathways: The cell line's survival and proliferation may be driven by signaling pathways that are independent of the pH regulation mediated by CAIX. In this case, inhibiting CAIX alone is insufficient to induce cell death.
-
Low Dependence on CAIX Activity: The specific metabolic profile of the cancer cell line might not be heavily reliant on CAIX for pH regulation, even if the protein is highly expressed.
Q2: How can I develop a this compound-resistant cell line for my studies?
A2: A common method for developing acquired resistance in a cell line is through continuous exposure to escalating concentrations of the drug.
-
Start by treating the parental cell line with a low concentration of this compound (e.g., the IC25 or IC50 value).
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium.
-
Repeat this process over several passages until the cells can tolerate a significantly higher concentration of the drug compared to the parental line. The establishment of a resistant cell line is often considered successful if the IC50 increases by more than three-fold.[3]
Q3: Are there any known synergistic drug combinations with this compound for resistant cells?
A3: While specific combinations for this compound-resistant cells are not extensively documented, based on the mechanisms of resistance, the following combinations are rational approaches:
-
With Chemotherapy: this compound has been shown to potentiate the effects of conventional chemotherapeutics like gemcitabine and doxorubicin. This combination may still be effective in some resistant contexts.
-
With Bypass Pathway Inhibitors: If you have identified the activation of a specific survival pathway (e.g., PI3K/Akt or MAPK/ERK) in your resistant cells, combining this compound with an inhibitor of that pathway is a logical strategy.[2][4]
Data Presentation
Table 1: Comparison of this compound Sensitivity in Parental and Resistant Cell Lines (Template)
| Cell Line | IC50 of this compound (µM) | Fold Resistance | CAIX Expression (Relative to Parental) | P-gp Expression (Relative to Parental) | p-Akt/Total Akt Ratio | p-ERK/Total ERK Ratio |
| Parental | Enter your data | 1.0 | 1.0 | 1.0 | Enter your data | Enter your data |
| Resistant | Enter your data | Calculate | Enter your data | Enter your data | Enter your data | Enter your data |
Table 2: Summary of Potential Resistance Mechanisms and Investigative Experiments
| Potential Mechanism of Resistance | Key Investigative Experiments | Expected Outcome in Resistant Cells |
| Target Alteration | CA9 gene sequencing | Identification of mutations in the coding sequence. |
| Western Blot for CAIX | Loss of protein expression or altered size. | |
| Increased Drug Efflux | Rhodamine 123 Efflux Assay | Increased efflux of Rhodamine 123. |
| Western Blot for ABC Transporters | Upregulation of P-gp, MRP1, or BCRP. | |
| Bypass Pathway Activation | Western Blot for p-Akt, p-ERK | Increased phosphorylation of key signaling proteins. |
| Combination therapy with pathway inhibitors | Restoration of sensitivity to this compound. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for CAIX and Signaling Proteins
This protocol is for analyzing protein expression levels.
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-CAIX, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
CA9 Gene Sequencing (Sanger Sequencing)
This protocol outlines the general steps for identifying mutations in the CA9 gene.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines using a commercial kit.
-
PCR Amplification: Design primers to amplify the coding regions of the CA9 gene. Perform PCR to amplify these regions from the extracted genomic DNA.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products and sequencing primers for Sanger sequencing. It is recommended to sequence in both forward and reverse directions.[10][11]
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence of CA9 to identify any mutations.
Rhodamine 123 Efflux Assay
This assay measures the activity of drug efflux pumps.
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Add Rhodamine 123 to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C to allow the cells to take up the dye.[12][13]
-
Efflux: Centrifuge the cells, remove the supernatant, and resuspend them in fresh, pre-warmed medium. For inhibitor groups, add the efflux pump inhibitor (e.g., Verapamil) to the medium.
-
Incubation: Incubate the cells at 37°C for 1-2 hours to allow for dye efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the sensitive cells indicates increased efflux.
Measurement of Intracellular and Extracellular pH
Several methods can be used to measure pH.
-
Fluorescent Dyes: Use pH-sensitive fluorescent dyes like BCECF-AM for intracellular pH (pHi) and SNARF for extracellular pH (pHe).[14] Cells are loaded with the dye, and the fluorescence ratio at different emission wavelengths is measured and calibrated to pH values.
-
31P NMR Spectroscopy: This non-invasive method can be used to measure pHi from the chemical shift of endogenous inorganic phosphate and pHe from an exogenous probe like 3-aminopropylphosphonate (3-APP).[15][16]
Visualizations
Signaling Pathways and Resistance Mechanisms
References
- 1. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Raf/MEK/ERK pathway can govern drug resistance, apoptosis and sensitivity to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Western Blot protocol for Carbonic Anhydrase IX/CA9 Antibody (NB100-417): Novus Biologicals [novusbio.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Rhodamine 123 efflux assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Quantitative In Vivo Characterization of Intracellular and Extracellular pH Profiles in Heterogeneous Tumors: A Novel Method Enabling Multiparametric pH Analysis | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
Optimizing sublingual Methazolamide dosing for consistent serum levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sublingual Methazolamide. Our goal is to help you achieve consistent serum levels and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of sublingual administration for this compound compared to the oral route?
Sublingual delivery of this compound offers several potential advantages over traditional oral administration. By absorbing directly into the systemic circulation through the highly vascularized sublingual mucosa, this route bypasses the gastrointestinal tract. This avoids first-pass metabolism in the liver, which can lead to enhanced bioavailability and a more rapid onset of action.[1][2][3] For this compound, this could translate to achieving therapeutic effects at lower doses, potentially reducing the risk of systemic side effects.[1]
Q2: What are the key physicochemical properties of a drug that are optimal for sublingual absorption?
For effective sublingual absorption, a drug should ideally possess the following characteristics:
-
Lipophilicity: A slightly higher lipid solubility than required for gastrointestinal absorption is necessary for passive permeation across the sublingual mucosa.[4][5]
-
Solubility in Saliva: The drug must have some solubility in aqueous buccal fluids to be available for absorption.[5][6]
-
pKa: The ionization state of the drug is crucial. With the average pH of saliva being around 6.0, drugs that remain largely unionized at this pH are favored for absorption.[5][6] Generally, a pKa greater than 2 for an acidic drug and less than 10 for a basic drug is considered suitable.[3][5]
-
Molecular Weight: Drugs with a low to moderate molecular weight (ideally less than 500 Da) are more readily absorbed.[6][7]
-
Taste: A non-bitter taste is important for patient compliance and to prevent excessive salivation, which can lead to swallowing of the drug.[6]
Q3: How does the formulation of a sublingual tablet impact this compound's bioavailability?
The formulation is critical for successful sublingual delivery. Key factors include:
-
Disintegration and Dissolution: Rapid disintegration and dissolution in the small volume of saliva under the tongue are essential for the drug to be available for absorption.[7] The choice of excipients, such as superdisintegrants, can significantly influence this.
-
Excipients: While often considered inert, excipients can interact with the drug or the mucosal tissue to affect bioavailability.[8] For example, mucoadhesive excipients can prolong the contact time of the formulation with the mucosa, potentially enhancing absorption.[9][10] Conversely, some excipients might hinder drug release or permeation.
-
Hardness and Friability: The mechanical properties of the tablet are important. A tablet that is too hard may not disintegrate quickly enough, while a tablet with high friability may break apart during handling.[4]
-
Taste-Masking: If the drug has an unpleasant taste, taste-masking technologies are necessary to ensure the patient can hold the tablet under their tongue for the required duration.[11][12][13]
Q4: What is the mechanism of action of this compound in lowering intraocular pressure in glaucoma?
This compound is a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme present in the ciliary body of the eye that catalyzes the formation of bicarbonate ions. These ions are crucial for the secretion of aqueous humor. By inhibiting carbonic anhydrase, this compound reduces the production of bicarbonate, which in turn decreases the secretion of aqueous humor, leading to a reduction in intraocular pressure.[14][15][16][17]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with sublingual this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| High variability in serum this compound levels between subjects. | - Inconsistent sublingual administration technique (e.g., swallowing saliva, movement of the tablet).- Physiological differences between subjects (e.g., saliva flow rate and pH).- Formulation issues leading to inconsistent drug release. | - Provide clear instructions to subjects to keep the tablet under the tongue and avoid swallowing saliva for a specified period.- Screen subjects for conditions that may affect salivary function.- Optimize the formulation for rapid and complete dissolution. Consider mucoadhesive polymers to ensure consistent contact time. |
| Low bioavailability of sublingual this compound. | - Poor lipid solubility of the this compound formulation.- Incomplete dissolution of the tablet before being swallowed.- The pH of the formulation may not be optimal for absorption.- Strong binding of this compound to the oral mucosa. | - Evaluate the lipophilicity of the formulation and consider incorporating lipid-based excipients to enhance permeability.[18][19]- Reduce the particle size of the API to improve dissolution rate.[7]- Use rapidly dissolving excipients and superdisintegrants in the tablet formulation.[7]- Adjust the pH of the formulation to favor the unionized form of this compound.- Pre-formulation studies on mucosal binding can help in selecting appropriate excipients to minimize this effect. |
| Inconsistent in vitro-in vivo correlation (IVIVC). | - In vitro dissolution methods may not accurately mimic the conditions of the sublingual environment (e.g., small volume of saliva, movement of the tongue).- The influence of mucosal permeability is not accounted for in standard dissolution tests. | - Develop a more biorelevant in vitro dissolution method using a small volume of artificial saliva with appropriate pH and composition.- Incorporate a permeability assessment using an appropriate in vitro model of the sublingual mucosa (e.g., cell cultures or excised animal tissue). |
| Patient compliance issues (e.g., unwillingness to hold the tablet sublingually). | - Unpleasant taste of this compound.- Gritty or uncomfortable texture of the tablet.- Slow disintegration time. | - Employ taste-masking technologies such as the use of sweeteners, flavorings, or microencapsulation of the drug particles.[12][13][20]- Optimize the tablet formulation to ensure a smooth texture and rapid disintegration. |
Quantitative Data Summary
The following tables summarize pharmacokinetic and pharmacodynamic data for this compound from published studies.
Table 1: Pharmacokinetic Parameters of Oral this compound
| Dose | Cmax (mcg/mL) | AUC (mcg.min/mL) | Tmax (hours) | Half-life (hours) |
| 25 mg bid | 2.5 | 1130 | 1-2 | ~14 |
| 50 mg bid | 5.1 | 2571 | 1-2 | ~14 |
| 100 mg bid | 10.7 | 5418 | 1-2 | ~14 |
| Data from a multiple-dose pharmacokinetic study of oral this compound.[21] |
Table 2: Intraocular Pressure (IOP) Reduction with Sublingual this compound (Pilot Study)
| Dose | Dosing Frequency | Time Point | Mean IOP Reduction (mmHg) | % IOP Reduction |
| 25 mg | Once Daily | Day 7 (8 hours post-dose) | 6.6 | 26.5% |
| 50 mg | Once Daily | Day 7 (8 hours post-dose) | 4.2 | 19.3% |
| Data from a pilot study in patients with open-angle glaucoma. IOP reduction is compared to post-washout baseline.[1] |
Table 3: Serum this compound Levels with Sublingual Administration (Pilot Study)
| Dose | Dosing Frequency | Time Point | Observation |
| 25 mg & 50 mg | Once Daily | 1-3 hours post-dose | Serum levels continued to increase. |
| 25 mg & 50 mg | Twice Daily | 1-3 hours post-dose | Peak concentration was achieved before 1 hour and remained stable. |
| Qualitative observations from a pilot study.[1][22] |
Experimental Protocols
Protocol 1: Determination of this compound in Human Biological Fluids by HPLC
This protocol is adapted from a validated method for the quantification of this compound in whole blood, plasma, and urine.[23]
1. Sample Preparation (Liquid-Liquid Extraction): a. To a suitable volume of the biological sample (e.g., 1 mL of plasma), add an internal standard. b. Add ethyl acetate for extraction and vortex thoroughly. c. Centrifuge to separate the organic and aqueous layers. d. Transfer the organic (ethyl acetate) layer to a clean tube. e. Perform a washing step by adding phosphate buffer (pH 8.0), vortexing, and centrifuging. Discard the aqueous layer. f. Back-extract the this compound into an aqueous phase by adding glycine buffer (pH 10.0), vortexing, and centrifuging. g. Collect the aqueous (glycine buffer) layer. h. Wash the aqueous layer with ether, vortex, and centrifuge. i. The final aqueous layer is ready for injection into the HPLC system.
2. HPLC Conditions:
-
Column: C-18, 5 µm reverse-phase column.
-
Mobile Phase: 0.05 M sodium acetate (pH 4.0) and acetonitrile (80:20 v/v).
-
Flow Rate: As appropriate for the column dimensions (e.g., 1 mL/min).
-
Detection: UV detection at a wavelength of 285 nm.
-
Injection Volume: As appropriate for the system (e.g., 20 µL).
3. Calibration and Quantification: a. Prepare a series of calibration standards by spiking known concentrations of this compound into the corresponding biological matrix (e.g., drug-free plasma). b. Process the calibration standards using the same extraction procedure as the unknown samples. c. Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the standards. d. Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for this compound quantification in biological samples.
References
- 1. A Randomized Pilot Study of Four Dosing Schemes of Sublingual this compound in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tijer.org [tijer.org]
- 4. jddtonline.info [jddtonline.info]
- 5. ijprajournal.com [ijprajournal.com]
- 6. integralbiosystems.com [integralbiosystems.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Nanoparticulate Drug Delivery Approaches for Sublingual and Buccal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering of a novel optimized platform for sublingual delivery with novel characterization tools: in vitro evaluation and in vivo pharmacokinetics study in human - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmps.org [ijmps.org]
- 12. jddt.in [jddt.in]
- 13. Taste Masking Techniques for Bitter Drugs: A Comprehensive Review [wisdomlib.org]
- 14. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbonic anhydrase inhibition and the management of glaucoma: a literature and patent review 2013-2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]
- 17. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. drugs.com [drugs.com]
- 22. researchgate.net [researchgate.net]
- 23. Determination of this compound concentrations in human biological fluids using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing inter-subject variability in Methazolamide pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing inter-subject variability in methazolamide pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic parameters of this compound?
A1: this compound is a carbonic anhydrase inhibitor with distinct pharmacokinetic properties. It is well-absorbed after oral administration, with peak plasma concentrations observed 1 to 2 hours after dosing.[1] One of its key features is its distribution into red blood cells, leading to a much longer half-life in whole blood compared to plasma.[2][3]
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Matrix | Reference |
| Time to Peak Concentration (Tmax) | 1 - 2 hours | Plasma | [1] |
| Plasma Half-life (t½) | ~14 hours | Plasma | [1][4] |
| Whole Blood Half-life (t½) | 126 ± 61 hours | Whole Blood | [2][5] |
| Volume of Distribution (Varea/F) | 17 - 23 L | - | [1] |
| Plasma Protein Binding | ~55% | Plasma | [1] |
| Renal Clearance | 20% - 25% of total clearance | - | [1] |
| Unchanged Drug Excreted in Urine | 15% - 30% | Urine | [4] |
Q2: What are the primary factors contributing to inter-subject variability in this compound PK studies?
A2: Inter-subject variability in this compound pharmacokinetics can be attributed to a combination of intrinsic and extrinsic factors. Key contributors include:
-
Red Blood Cell Distribution: this compound readily distributes into and is sequestered by red blood cells due to its binding to carbonic anhydrase.[5][6] Variations in red blood cell count or hematocrit among subjects can significantly impact the drug's distribution and overall pharmacokinetic profile.
-
Renal Function: Although only a fraction of this compound is excreted unchanged in the urine (15-30%), variations in renal function can still influence its clearance.[1][4] This is particularly relevant for patients with any degree of renal impairment.[7]
-
Metabolism: The metabolic pathway of this compound is not fully characterized, but it is suggested to involve hepatic enzymes like cytochrome P450.[7] Genetic polymorphisms in these enzymes can lead to differences in metabolism rates among individuals.
-
Drug-Drug Interactions: Concomitant use of other medications can alter the pharmacokinetics of this compound. For example, salicylates can compete for renal tubular secretion, potentially increasing this compound plasma levels.[8]
-
Patient Demographics and Disease State: Factors such as age, sex, and the presence of underlying diseases (e.g., kidney or liver disease) can influence drug absorption, distribution, metabolism, and excretion.[1][9]
Troubleshooting Guides
Issue 1: High Variability in Peak Plasma Concentration (Cmax)
Troubleshooting Workflow for High Cmax Variability
Caption: Troubleshooting workflow for high Cmax variability.
Issue 2: Inconsistent Terminal Half-Life (t½) Between Subjects
Discrepancies in the calculated terminal half-life can arise from several factors, particularly related to the unique distribution of this compound.
Troubleshooting Workflow for Inconsistent Half-Life
Caption: Troubleshooting workflow for inconsistent half-life.
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound PK Studies
This protocol is designed to minimize pre-analytical variability.
Methodology:
-
Sample Collection:
-
Collect whole blood samples in tubes containing K2EDTA as the anticoagulant.
-
Record the exact time of each blood draw.
-
For plasma analysis, collect a separate tube or process the whole blood sample within 1 hour of collection.
-
-
Plasma Preparation (if required):
-
Centrifuge the whole blood sample at 1500 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) into a clean, labeled polypropylene tube.
-
-
Storage:
-
Store both whole blood and plasma samples at -80°C until analysis.
-
Minimize freeze-thaw cycles.
-
Protocol 2: Bioanalytical Method for this compound Quantification using HPLC
This method is adapted from a validated procedure for determining this compound concentrations in biological fluids.[6]
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (whole blood, plasma, or urine), add an internal standard.
-
Add 5 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and wash with 1 mL of phosphate buffer (pH 8.0).
-
Perform back-extraction into 200 µL of glycine buffer (pH 10.0).
-
Wash the aqueous layer with 1 mL of diethyl ether.
-
-
Chromatographic Conditions:
-
Column: C-18, 5 µm reverse-phase column.
-
Mobile Phase: 0.05 M sodium acetate (pH 4.0) and acetonitrile (80:20 v/v).
-
Detection: UV at 285 nm.
-
Injection Volume: 50 µL.
-
-
Validation Parameters:
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | [12] |
| Intra-day and Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | [6] |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) | [13] |
| Recovery | Consistent, precise, and reproducible | [13] |
| Stability (Freeze-thaw, bench-top, long-term) | Within ±15% of nominal concentrations | [13] |
Signaling Pathway and Logical Relationships
This compound's Mechanism of Action
This compound's primary mechanism of action is the inhibition of carbonic anhydrase. This enzyme is crucial for the reversible hydration of carbon dioxide.
Caption: Mechanism of action of this compound in reducing intraocular pressure.
References
- 1. This compound (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. aapharma.ca [aapharma.ca]
- 3. aapharma.ca [aapharma.ca]
- 4. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 5. Blood disposition and urinary excretion kinetics of this compound following oral administration to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound concentrations in human biological fluids using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Sources of Interindividual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 13. scielo.br [scielo.br]
Validation & Comparative
A Comparative Analysis of Methazolamide and Dorzolamide in Experimental Glaucoma Models
For Immediate Release
A detailed review of the comparative efficacy of Methazolamide and Dorzolamide, two prominent carbonic anhydrase inhibitors, reveals distinct profiles in their ability to manage intraocular pressure (IOP) in preclinical glaucoma models. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these two therapeutic agents.
Both this compound and Dorzolamide function by inhibiting carbonic anhydrase, an enzyme crucial for the production of aqueous humor in the ciliary body of the eye.[1][2] By reducing the rate of aqueous humor formation, these drugs effectively lower intraocular pressure, a primary risk factor in the progression of glaucoma.[1][2] While they share a common mechanism, their routes of administration, and consequently their systemic versus local activity, differ significantly. Dorzolamide is administered as a topical ophthalmic solution, allowing for targeted action in the eye with minimal systemic side effects.[3] In contrast, this compound is typically administered orally for the treatment of glaucoma, leading to systemic distribution.[4][5]
Quantitative Comparison of Efficacy
Experimental data from a study on a canine model of glaucoma provides a direct comparison of the IOP-lowering effects of topical Dorzolamide and oral this compound. The following table summarizes the mean reduction in intraocular pressure observed in glaucomatous beagles.
| Treatment Group | Dosage | Mean IOP Reduction (mmHg ± SEM) - Day 1 | Mean IOP Reduction (mmHg ± SEM) - Day 5 |
| 2% Dorzolamide (Twice Daily) | One drop in the affected eye(s) | 7.6 ± 2.4 | 10.4 ± 2.0 |
| 2% Dorzolamide (Three Times Daily) | One drop in the affected eye(s) | 16.4 ± 3.6 | 13.9 ± 2.7 |
| Oral this compound | 5 mg/kg (Twice Daily) | Significant reduction in both eyes | Significant reduction in both eyes |
| Oral this compound + 2% Dorzolamide | 5 mg/kg (Twice Daily) + One drop (Twice Daily) | - | 7.9 ± 1.7 (in the eye receiving Dorzolamide) |
| Oral this compound only (in combination group) | 5 mg/kg (Twice Daily) | - | 7.5 ± 2.6 (in the eye not receiving Dorzolamide) |
*Specific mean reduction values for oral this compound alone on day 1 and 5 were not provided in the summary of the results, but the study reported a significant lowering of IOP in both eyes.[3] The combination therapy did not show an additional decline in IOP compared to monotherapy.[3]
A study in ocular normotensive New Zealand Albino rabbits compared the effects of a topical carbonic anhydrase inhibitor (a close congener of Dorzolamide) and intravenous this compound. The topical agent (1.4% solution) lowered IOP from a control of 19.12 ± 0.50 mmHg to 13.40 ± 0.70 mmHg (at pH 4.5) and 13.25 ± 0.70 mmHg (at pH 9.2) one hour after administration. Subsequent intravenous administration of this compound (10 mg/kg) did not produce a further drop in IOP in the eye treated with the topical agent, suggesting that maximal local carbonic anhydrase inhibition was achieved. In the contralateral eye, intravenous this compound alone reduced the IOP to 14.00 ± 0.70 mmHg.
Mechanism of Action: Signaling Pathway
The primary mechanism of action for both this compound and Dorzolamide is the inhibition of carbonic anhydrase II in the ciliary processes of the eye.[2][6] This inhibition reduces the formation of bicarbonate ions, which in turn decreases the transport of sodium and fluid, leading to a reduction in aqueous humor secretion and a lowering of intraocular pressure.[2][6]
Caption: Mechanism of Carbonic Anhydrase Inhibitors in Lowering IOP.
Experimental Protocols
Canine Glaucoma Model
A study was conducted on thirteen glaucomatous beagles to compare the IOP-lowering effects of topical 2% Dorzolamide and oral this compound (5 mg/kg).[3]
-
Animal Model: Thirteen beagles with naturally occurring glaucoma were used in the study.[3]
-
Drug Administration:
-
Dorzolamide: 2% ophthalmic solution was administered either twice daily (8 am and 5 pm) or three times daily (8 am, 12 noon, and 5 pm) to one eye.[3]
-
This compound: Administered orally at a dose of 5 mg/kg twice daily (8 am and 5 pm).[3]
-
Combination Therapy: Various combinations of the above regimens were also tested.[3]
-
Placebo: A 0.5% methylcellulose solution was used as a placebo.[3]
-
-
Measurements: Intraocular pressure was measured using applanation tonometry at 8 am, 12 noon, and 5 pm on days 1, 3, and 5 of the study. Pupil size and heart rate were also monitored.[3]
Caption: Experimental Workflow for the Canine Glaucoma Study.
Rabbit Ocular Hypertension Model
In a study on normotensive New Zealand Albino rabbits, the IOP-lowering effects of a topical carbonic anhydrase inhibitor, a close congener of Dorzolamide, were compared to systemic this compound.
-
Animal Model: Ocular normotensive New Zealand Albino rabbits were used.
-
Drug Administration:
-
Topical CAI: A 1.4% solution of a Dorzolamide congener (MK-417) was instilled in one eye.
-
This compound: Administered intravenously at a dose of 10 mg/kg.
-
-
Measurements: Tonometric IOP levels were measured hourly for a 3-hour control period and after drug administration.
Conclusion
Based on the available experimental data, both topical Dorzolamide and oral this compound are effective in lowering intraocular pressure in animal models of glaucoma. The study in glaucomatous dogs suggests that topical Dorzolamide, particularly when administered three times daily, can achieve a substantial reduction in IOP.[3] The choice between a topical and systemic carbonic anhydrase inhibitor in a research or clinical setting will likely depend on the desired localization of action and the tolerance for potential systemic side effects. The data presented in this guide provides a foundational basis for further investigation and development of glaucoma therapies.
References
- 1. rrpharmacology.ru [rrpharmacology.ru]
- 2. Comparison of intraocular pressure lowering by topical and systemic carbonic anhydrase inhibitors in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. nichigan.or.jp [nichigan.or.jp]
- 6. researchgate.net [researchgate.net]
Methazolamide: A Comparative Guide to its In Vivo Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo neuroprotective effects of Methazolamide against other relevant alternatives, supported by experimental data. The information is intended to inform preclinical research and drug development efforts in the field of neuroprotection.
I. Comparative Analysis of Neuroprotective Efficacy
This compound has demonstrated significant neuroprotective effects across various in vivo models of neurological disorders, including ischemic stroke, Alzheimer's disease, and subarachnoid hemorrhage. Its primary mechanisms of action include the inhibition of mitochondrial-mediated apoptosis and reduction of oxidative stress. This section compares the efficacy of this compound with two alternatives: Melatonin, a neurohormone with known antioxidant properties, and Acetazolamide, another carbonic anhydrase inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from in vivo studies evaluating the neuroprotective effects of this compound and its alternatives.
Table 1: Ischemic Stroke (Middle Cerebral Artery Occlusion Model)
| Compound | Dosage | Animal Model | Infarct Volume Reduction | Neurological Score Improvement | Key Mechanism of Action |
| This compound | 20 mg/kg | Mouse | Decreased | Improved neurological scores | Inhibition of mitochondrial cytochrome c release and caspase activation[1][2] |
| Melatonin | 5-20 mg/kg | Mouse | Dose-dependent decrease | Improved sensorimotor function[3] | Attenuation of oxidative stress, anti-inflammatory effects[4][5] |
| Acetazolamide | 7 mg/kg (IV) | Human | Not directly measured in stroke models | Enhanced visual processing ability (indirectly related)[6] | Carbonic anhydrase inhibition, increased cerebral blood flow[7] |
Table 2: Alzheimer's Disease (Intra-hippocampal Amyloid-β Injection Model)
| Compound | Dosage | Animal Model | Neuronal Protection | Caspase Activation Reduction | Key Mechanism of Action |
| This compound | 20 mg/kg (IP) | Mouse | Prevented neurodegeneration | Reduced caspase-3 activation in neurons and microglia[8][9] | Inhibition of mitochondrial H₂O₂ production and subsequent cytochrome c release[8][10] |
| Acetazolamide | Not Available | N/A | Data not available in direct comparison models. | Data not available in direct comparison models. | Known to cross the blood-brain barrier and inhibit carbonic anhydrase.[7] |
| Melatonin | Not Available | N/A | Data not available in direct comparison models. | Data not available in direct comparison models. | Known antioxidant and anti-apoptotic effects.[4] |
Table 3: Subarachnoid Hemorrhage Model
| Compound | Dosage | Animal Model | Brain Edema Reduction | Neurological Deficit Improvement | Key Mechanism of Action |
| This compound | 20 mg/kg (IP) | Mouse | Significantly reduced brain water content | Accelerated recovery of neurological function and improved cognitive function[11][12] | Inhibition of neuron apoptosis and oxidative stress[11][12] |
| Melatonin | 5 mg/kg (IP) | Rat | Reduced brain water content | Attenuated neurological behavior impairment[5] | Inhibition of oxidative stress, inflammation, and apoptosis[5] |
| Acetazolamide | Not Available | N/A | Data not available in direct comparison models. | Data not available in direct comparison models. | Known to affect cerebral blood flow.[7] |
II. Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are primarily attributed to its ability to modulate mitochondrial-dependent apoptotic pathways. The following diagrams illustrate the proposed signaling cascades.
III. Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Middle Cerebral Artery Occlusion (MCAO) Mouse Model of Ischemic Stroke
This model induces focal cerebral ischemia by occluding the middle cerebral artery, mimicking the most common type of stroke in humans.
Workflow:
Protocol:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicon-coated nylon monofilament through the ECA stump and advance it into the ICA to occlude the origin of the MCA.
-
-
Occlusion and Reperfusion:
-
Maintain the occlusion for a specific duration (e.g., 60 minutes) to induce ischemia.
-
For transient ischemia models, withdraw the filament to allow reperfusion.
-
-
Drug Administration: Administer this compound or the comparator compound intraperitoneally at the specified dosage.
-
Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 24 hours post-MCAO), sacrifice the animals and perfuse the brains.
-
Slice the brains coronally and stain with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Quantify the infarct volume (pale area) relative to the total brain volume using image analysis software.
-
Intra-hippocampal Amyloid-β (Aβ) Injection Mouse Model of Alzheimer's Disease
This model mimics the Aβ-induced toxicity and neurodegeneration observed in Alzheimer's disease.
Workflow:
Protocol:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and place it in a stereotaxic frame.
-
Aβ Injection:
-
Drill a small burr hole in the skull over the hippocampus.
-
Slowly inject a solution of oligomeric Aβ₁₋₄₂ into the hippocampus using a micro-syringe.
-
-
Drug Administration: Administer this compound intraperitoneally one hour prior to the Aβ injection.[13]
-
Post-injection Period: Allow the animals to recover and survive for a predetermined period (e.g., 7 days).
-
Tissue Processing and Analysis:
-
Sacrifice the animals and perfuse the brains.
-
Process the brain tissue for immunohistochemistry to detect markers of neuronal loss (e.g., NeuN) and apoptosis (e.g., activated caspase-3).
-
Perform biochemical assays on brain homogenates to quantify levels of apoptotic proteins.
-
IV. Conclusion
The available in vivo data strongly support the neuroprotective potential of this compound in diverse models of neurological injury. Its ability to inhibit mitochondrial-mediated apoptosis and reduce oxidative stress positions it as a promising candidate for further preclinical and clinical investigation. While direct comparative studies are somewhat limited, the existing evidence suggests that this compound's efficacy is comparable to that of other neuroprotective agents like Melatonin, with the added advantage of being an FDA-approved drug with a known safety profile. Further research should focus on head-to-head comparisons in standardized models and elucidation of its downstream signaling targets to fully validate its therapeutic potential for neurodegenerative diseases and acute brain injuries.
References
- 1. This compound and melatonin inhibit mitochondrial cytochrome C release and are neuroprotective in experimental models of ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Melatonin Protects Against Ischemic Brain Injury by Modulating PI3K/AKT Signaling Pathway via Suppression of PTEN Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Melatonin as an Antioxidant Agent in Stroke: An Updated Review [aginganddisease.org]
- 6. Brain edema formation and neurological impairment after subarachnoid hemorrhage in rats. Laboratory investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. curehunter.com [curehunter.com]
- 8. The carbonic anhydrase inhibitor this compound prevents amyloid beta-induced mitochondrial dysfunction and caspase activation protecting neuronal and glial cells in vitro and in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The carbonic anhydrase inhibitor this compound prevents amyloid beta-induced mitochondrial dysfunction and caspase activation protecting neuronal and glial cells in vitro and in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound improves neurological behavior by inhibition of neuron apoptosis in subarachnoid hemorrhage mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Methazolamide's Efficacy in Reducing Intraocular Pressure
Methazolamide, a carbonic anhydrase inhibitor, has been a longstanding therapeutic option for managing elevated intraocular pressure (IOP) in conditions such as glaucoma.[1][2] Its primary mechanism of action involves the inhibition of carbonic anhydrase in the ciliary processes of the eye. This enzymatic inhibition reduces the formation of bicarbonate ions, subsequently decreasing aqueous humor secretion and leading to a reduction in intraocular pressure.[2][3][4] This guide provides a cross-study comparison of this compound's effects on IOP, presenting quantitative data from various clinical investigations and detailing the experimental protocols employed.
Quantitative Comparison of Clinical Studies
The following table summarizes the key findings from several studies investigating the IOP-lowering effects of this compound, offering a comparative view of its efficacy across different dosages, formulations, and patient populations.
| Study | Patient Population | Intervention | Baseline IOP (mmHg) | Mean IOP Reduction | Key Findings & Side Effects |
| Dahlen et al. (1978)[5] | 22 patients with open-angle glaucoma | Oral this compound: 25 mg, 50 mg, and 100 mg every eight hours | Not specified | 3.3 mmHg (25 mg), 4.3 mmHg (50 mg), 5.6 mmHg (100 mg) | Dose-dependent IOP reduction. Maximal effect was still present nine to ten hours after administration. 17% of patients on the highest dose showed less than 13% IOP reduction.[5] |
| Stone et al. (1977)[6] | 16 patients with increased intraocular pressure (>20 mmHg) | Oral this compound: 25 mg and 50 mg twice daily | >20 mmHg | Significant decreases in IOP for both dosages. | Acetazolamide (500 mg) resulted in a greater IOP decrease but with more systemic acidosis and side effects.[6] |
| Tan et al. (2024)[7][8] | 14 patients with open-angle glaucoma (IOP between 18 and 35 mmHg) | Sublingual this compound: 25 mg and 50 mg once daily for one week, then twice daily for one week | 25 mg group: 24.9 ± 2.1; 50 mg group: 21.8 ± 0.6 | After 1 week (once daily): 6.6 mmHg (26.5%) for 25 mg; 4.2 mmHg (19.3%) for 50 mg. | Sublingual administration demonstrated effective IOP reduction. Twice-daily dosing provided more sustained IOP control. Mild headaches and fatigue were reported by 21.4% of participants.[7][8] |
| Maas et al. (2000)[9][10] | 8 persons with ocular hypertension | 1% this compound in cyclodextrin solution eye drops (three times a day for 1 week) | 24.4 ± 2.1 | 3.4 ± 1.8 mmHg (14% decrease) | Topical formulation was effective in lowering IOP. Compared to Dorzolamide (26% decrease), the effect was less pronounced.[9][10] |
Experimental Protocols
The methodologies employed in the cited studies provide the foundation for the quantitative data presented. Understanding these protocols is crucial for interpreting the results in context.
Dahlen et al. (1978):
-
Study Design: A repeated dose-response study.
-
Participants: Twenty-two patients diagnosed with open-angle glaucoma.
-
Intervention: Patients received weekly courses of oral this compound at different dosages: 25 mg, 50 mg, and 100 mg, administered every eight hours. A subset of eight patients subsequently received 250 mg of Acetazolamide four times a day for a week for comparison.
-
IOP Measurement: Intraocular pressure was measured to determine the reduction from baseline. The study also assessed outflow pressure.[5]
Stone et al. (1977):
-
Study Design: A comparative study.
-
Participants: Sixteen patients with an intraocular pressure greater than 20 mmHg.
-
Intervention: Patients received 25 mg and 50 mg of oral this compound twice daily during consecutive weeks. This was followed by a course of 500 mg Acetazolamide Sequels.
-
IOP Measurement: Intraocular pressure was measured to assess the effects of the different treatment regimens.[6]
Tan et al. (2024):
-
Study Design: A randomized pilot study.
-
Participants: Fourteen participants aged 50 to 90 years with bilateral open-angle glaucoma and an IOP between 18 and 35 mmHg after medication washout.
-
Intervention: Participants were randomized to receive either 25 mg or 50 mg of sublingual this compound. The dosing regimen was once daily for the first week, followed by twice-daily administration during the second week.
-
IOP Measurement: The primary outcome was the change in IOP from baseline on days 7 and 14. Secondary outcomes included serum this compound levels and side effects.[7][8]
Maas et al. (2000):
-
Study Design: A double-blind, randomized trial.
-
Participants: Eight individuals with ocular hypertension were treated with this compound eye drops, and another eight received Dorzolamide for comparison.
-
Intervention: 1% this compound was formulated in a 2-hydroxypropyl-beta-cyclodextrin with hydroxypropyl methylcellulose in an aqueous solution. The eye drops were administered three times a day for one week.
-
IOP Measurement: IOP was measured before the start of treatment and on days 1, 3, and 8 at 9 AM (peak) and 3 PM (trough).[9][10]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound in reducing intraocular pressure.
Caption: Typical experimental workflow for assessing this compound's IOP effects.
References
- 1. This compound (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A repeated dose-response study of this compound in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-dose this compound and intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized Pilot Study of Four Dosing Schemes of Sublingual this compound in Glaucoma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Randomized Pilot Study of Four Dosing Schemes of Sublingual this compound in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound 1% in cyclodextrin solution lowers IOP in human ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Methazolamide and Acetazolamide Side Effect Profiles in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two carbonic anhydrase inhibitors, methazolamide and acetazolamide, based on experimental data from animal models. The information presented is intended to assist researchers and professionals in drug development in understanding the nuanced differences between these two commonly used drugs.
Key Differentiators in Side Effect Profiles
This compound and acetazolamide, while both effective carbonic anhydrase inhibitors, exhibit distinct physicochemical and pharmacokinetic properties that appear to influence their side effect profiles. Notably, this compound's higher lipid solubility and lower plasma protein binding allow for more ready diffusion into tissues and fluids compared to acetazolamide. This fundamental difference may underlie the observed variations in their adverse effects, particularly concerning respiratory, muscular, and renal systems.
Quantitative Comparison of Side Effects
The following tables summarize the key quantitative data from comparative studies in animal models.
Table 1: Effects on Respiratory Parameters in Anesthetized Cats
| Parameter | Control | This compound (3 mg/kg) | Acetazolamide (3 mg/kg) |
| Hypoxic Sensitivity (G) (L min⁻¹) | 1.93 ± 1.32 | No significant change | 1.09 ± 0.92 (a 44% reduction) |
| Hyperoxic Ventilation (A) (L min⁻¹) | 0.86 ± 0.33 | 1.30 ± 0.40 | No further significant change |
| Shape Factor (D) (kPa⁻¹) | 0.20 ± 0.07 | No significant change | 0.14 ± 0.06 (tendency to reduce) |
Data adapted from a study on the hypoxic ventilatory response in anesthetized cats.[1][2]
Table 2: Effects on Respiratory Work Performance and Metabolic State in Anesthetized Rabbits
| Parameter | Control | This compound (3.5 mg/kg) | This compound (20.8 mg/kg) |
| Baseline Ventilation (% increase) | - | 52 ± 10 | 166 ± 30 |
| Base Excess (mmol/L decrease) | - | Not specified | up to 8.3 ± 0.9 |
| Respiratory Work Performance | Unchanged | Unchanged | Unchanged |
Data from a study indicating that unlike acetazolamide, this compound does not impair respiratory muscle performance.
Experimental Protocols
Study 1: Hypoxic Ventilatory Response in Anesthetized Cats
-
Animal Model: Anesthetized and artificially ventilated cats.
-
Drug Administration: Intravenous infusion of this compound (3 mg/kg) followed by acetazolamide (3 mg/kg).
-
Methodology: The steady-state hypoxic ventilatory response was measured by altering the fraction of inspired oxygen. Key parameters, including hypoxic sensitivity (G), hyperoxic ventilation (A), and a shape factor (D), were calculated to quantify the ventilatory response.
Study 2: Respiratory Work Performance in Anesthetized Rabbits
-
Animal Model: Anesthetized, spontaneously breathing rabbits.
-
Drug Administration: Intravenous application of this compound at cumulative doses of 3.5 mg/kg and 20.8 mg/kg.
-
Methodology: Simultaneous measurement of tidal phrenic nerve activity, tidal transpulmonary pressure changes, and tidal volume in response to CO₂ challenges. Respiratory work performance was calculated from these measurements.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action and the experimental workflow used in the cited studies.
Caption: Comparative signaling pathways of Acetazolamide and this compound on side effects.
Caption: Generalized experimental workflow for comparing drug side effects in animal models.
Discussion of Other Side Effects
Metabolic Acidosis and Renal Effects
While direct quantitative comparative studies on metabolic acidosis in animal models are limited in the available literature, some findings suggest that this compound may produce less pronounced renal effects and acidosis at equivalent therapeutic doses compared to acetazolamide.[3] This is attributed to the fact that this compound is not secreted or concentrated by the kidneys to the same extent as acetazolamide.[3]
Teratogenicity
Acetazolamide has been shown to be teratogenic in rodent models, causing characteristic forelimb deformities.[4][5] Studies in mice have identified specific strains that are more susceptible to these effects.[4] To date, there is a lack of direct comparative studies evaluating the teratogenic potential of this compound versus acetazolamide in animal models.
Conclusion
The available evidence from animal models indicates that while both this compound and acetazolamide are potent carbonic anhydrase inhibitors, their side effect profiles are not identical. Notably, this compound appears to have a less detrimental effect on respiratory muscle function and the hypoxic ventilatory response compared to acetazolamide. Further direct comparative studies are warranted to provide a more comprehensive quantitative assessment of their differences, particularly concerning metabolic acidosis, electrolyte balance, and teratogenicity. This will enable a more informed selection of these drugs for specific therapeutic applications and guide the development of newer carbonic anhydrase inhibitors with improved safety profiles.
References
- 1. The carbonic anhydrase inhibitors this compound and acetazolamide have different effects on the hypoxic ventilatory response in the anaesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The carbonic anhydrase inhibitors this compound and acetazolamide have different effects on the hypoxic ventilatory response in the anaesthetized cat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetazolamide teratology and its association with carbonic anhydrase inhibition in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Teratogenic activity in the mouse after oral administration of acetazolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for Methazolamide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methazolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma. The information presented is intended to assist researchers and analytical scientists in selecting and implementing a suitable HPLC method for their specific needs, whether for pharmacokinetic studies, quality control, or impurity profiling.
Comparative Analysis of a Validated HPLC Method
A widely cited method for the determination of this compound in biological fluids utilizes reversed-phase HPLC with UV detection.[1] This method has been validated for its linearity, reproducibility, and applicability in analyzing clinical samples.[1] A summary of its performance characteristics is presented in the table below.
| Parameter | Method 1: HPLC-UV for Biological Fluids |
| Analyte | This compound |
| Matrix | Whole Blood, Plasma, Urine |
| Column | C-18, 5 µm |
| Mobile Phase | 0.05 M Sodium Acetate (pH 4.0) and Acetonitrile (80:20 v/v) |
| Detection | UV at 285 nm |
| Linearity Range | 1 to 100 µg/mL |
| Reproducibility (CV%) | < 8% (3.1-7.9%) |
| Sample Preparation | Liquid-Liquid Extraction |
Experimental Protocol: HPLC-UV Analysis of this compound in Biological Fluids
This section details the experimental procedure for the validated HPLC method described above.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the biological sample (whole blood, plasma, or urine), add an internal standard.
-
Perform liquid-liquid extraction using ethyl acetate.
-
Wash the organic phase with a phosphate buffer (pH 8.0).
-
Back-extract the analyte into a glycine buffer (pH 10.0).
-
Wash the aqueous phase with ether to remove interfering substances.
-
The resulting aqueous solution is ready for injection.
2. Chromatographic Conditions:
-
Column: C-18, 5 µm particle size.
-
Mobile Phase: A mixture of 0.05 M sodium acetate buffer (pH 4.0) and acetonitrile in a ratio of 80:20 (v/v).
-
Flow Rate: Typically 1.0 mL/min (Note: The specific flow rate may need optimization).
-
Injection Volume: 20 µL.
-
Detector: UV spectrophotometer set to a wavelength of 285 nm.
3. Validation Parameters:
-
Linearity: Assessed by preparing calibration curves over the concentration range of 1 to 100 µg/mL.
-
Reproducibility: Determined by analyzing multiple replicates of samples at different concentrations on the same day (intraday) and on different days (interday). The coefficient of variation (CV%) should be less than 8%.
Alternative Methodologies and Considerations
While the above method is well-established for biological fluids, other HPLC-based approaches are employed for different applications, such as impurity profiling in bulk drug products. For instance, HPLC and HPLC-Mass Spectrometry (HPLC-MS) methods have been developed to detect, identify, and quantify impurities in this compound products.[2] These methods often utilize different chromatographic conditions, including gradient elution and alternative detection wavelengths, to achieve the necessary separation and sensitivity for impurity analysis.
Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method, ensuring its suitability for its intended purpose.
Caption: A flowchart illustrating the key stages of HPLC method development and validation.
References
A Comparative Analysis of Methazolamide and Acetazolamide for Acute Mountain Sickness Prophylaxis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Carbonic Anhydrase Inhibitors in the Prevention of Acute Mountain Sickness, Supported by Experimental Data.
Acute Mountain Sickness (AMS) presents a significant challenge for individuals ascending to high altitudes. Prophylactic treatment with carbonic anhydrase inhibitors has been a mainstay in preventing this condition. Acetazolamide is the most well-studied and commonly prescribed agent for AMS prophylaxis. However, its side effect profile can be a limiting factor for some individuals. Methazolamide, another carbonic anhydrase inhibitor, has been investigated as an alternative with a potentially more favorable tolerance profile. This guide provides a detailed comparison of these two drugs based on available clinical trial data.
Mechanism of Action: Carbonic Anhydrase Inhibition
Both acetazolamide and this compound are carbonic anhydrase inhibitors. Their primary mechanism of action in the prophylaxis of AMS is the inhibition of carbonic anhydrase in the kidneys. This leads to increased excretion of bicarbonate, resulting in metabolic acidosis. This acidosis counteracts the respiratory alkalosis that occurs at high altitude due to hyperventilation, thereby stimulating breathing and improving oxygenation.[1][2] this compound is a methylated lipophilic analogue of acetazolamide, which gives it higher lipid solubility, less plasma protein binding, and less renal excretion compared to acetazolamide.[2][3]
Mechanism of Action for AMS Prophylaxis.
Comparative Efficacy and Physiological Effects
A key double-blind, randomized controlled trial by Wright et al. (1983) directly compared the efficacy of this compound and acetazolamide in 20 subjects ascending to 4985 meters. The study found that a lower dose of this compound (150 mg/day) was as effective as a higher dose of acetazolamide (500 mg/day) in preventing the symptoms of AMS.[1][2]
| Parameter | This compound (150 mg/day) | Acetazolamide (500 mg/day) | Key Findings from Wright et al. (1983) |
| AMS Symptom Prevention | Effective | Effective | Both drugs were found to be equally effective in preventing AMS symptoms. |
| PaO2 (Arterial Oxygen Partial Pressure) | Similar Levels | Similar Levels | No significant difference in PaO2 levels between the two drug groups. |
| Oxygen Saturation | Similar Levels | Similar Levels | Oxygen saturation levels were comparable between the two groups. |
| PaCO2 (Arterial Carbon Dioxide Partial Pressure) | Less pronounced fall | Greater fall | The decrease in PaCO2 was more significant with acetazolamide. |
Side Effect Profile Comparison
A significant consideration in the choice between these two drugs is their side effect profile. The study by Wright et al. provided specific data on paresthesia, a common side effect of carbonic anhydrase inhibitors.[1][2] Other sources suggest that this compound may be better tolerated overall, with a lower incidence of fatigue.[3][4]
| Side Effect | This compound | Acetazolamide | Notes |
| Paresthesia (at high altitude) | Tended to be less frequent | More frequent | The difference was not statistically significant at high altitude in the Wright et al. study.[1][2] |
| Paresthesia (at low altitude, 100 mg/day) | Significantly less frequent | More frequent | A significant difference was observed at a lower altitude and dosage.[1][2] |
| Fatigue | Reported to cause less fatigue | More commonly associated with fatigue | This is a noted advantage of this compound in some reviews.[3][4] |
| Other Common Side Effects | Nausea, dizziness, drowsiness | Nausea, vomiting, dizziness, drowsiness, polyuria, dysgeusia | Both drugs can cause a range of similar side effects.[5] |
Experimental Protocols: The Wright et al. (1983) Study
A clear understanding of the experimental design is crucial for interpreting the findings of the comparative study.
Experimental Workflow of Wright et al. (1983).
Study Design: A randomized, double-blind, comparative clinical trial.[1][2]
Participants: The study included 20 healthy subjects, comprising 19 men and 1 woman, with an age range of 22 to 54 years.[2]
Dosing Regimen: Participants received either this compound at a dose of 150 mg per day or acetazolamide at a dose of 500 mg per day. The medication was administered for one week prior to the ascent to ensure maximum tissue levels.[2]
Ascent Profile: The subjects ascended to an altitude of 4985 meters.[1][2]
Outcome Measures: The primary outcomes assessed were the incidence and severity of AMS symptoms. Secondary outcomes included physiological measurements such as arterial oxygen (PaO2) and carbon dioxide (PaCO2) partial pressures, and oxygen saturation. The incidence of side effects, particularly paresthesia, was also recorded.[1][2]
Conclusion
Based on the available, albeit limited, direct comparative data, this compound appears to be a viable alternative to acetazolamide for the prophylaxis of AMS. A lower dose of this compound (150 mg/day) demonstrated comparable efficacy to a higher dose of acetazolamide (500 mg/day) in preventing AMS symptoms.[1][2] Furthermore, this compound may offer a more favorable side effect profile, with a tendency for less paresthesia and potentially less fatigue.[1][2][3][4]
For drug development professionals, these findings suggest that this compound warrants further investigation in larger, more contemporary clinical trials. Such studies should aim to confirm these efficacy and tolerability findings and explore a wider range of side effects in a more detailed, quantitative manner. The development of a prophylactic agent for AMS with an improved side effect profile would be a significant advancement for individuals traveling to high altitudes.
References
Methazolamide Shows Promise in Mitigating Tau Aggregation in Preclinical Models
A comprehensive analysis of studies on methazolamide reveals its potential as a therapeutic agent for tauopathies, a class of neurodegenerative diseases characterized by the abnormal aggregation of the tau protein. Research in zebrafish and mouse models demonstrates that this compound, a carbonic anhydrase inhibitor, effectively reduces both total and phosphorylated tau levels, mitigates neurodegeneration, and improves cognitive function. The primary mechanism of action appears to be the enhancement of tau clearance from neurons through a cellular process known as lysosomal exocytosis.
This guide provides a comparative overview of this compound's efficacy in different experimental models, alongside alternative therapeutic strategies. Detailed experimental protocols and a proposed signaling pathway are also presented to provide researchers, scientists, and drug development professionals with a thorough understanding of the current findings.
Comparative Efficacy of this compound in Tauopathy Models
This compound has been evaluated in two key preclinical models of tauopathy: a genetically engineered zebrafish model expressing human tau and the P301S transgenic mouse model, which mimics many features of human tauopathies.
Zebrafish Model of Tauopathy
In a zebrafish model designed to screen for compounds that reduce tau-related toxicity, carbonic anhydrase inhibitors, including this compound, were identified as potent reducers of tau pathology.[1][2][3][4][5][6] Treatment with this compound led to a significant reduction in the levels of total and hyperphosphorylated tau.[3][6] This effect is attributed to the drug's ability to promote the clearance of toxic tau proteins from neurons.[3]
P301S Tau Transgenic Mouse Model
Studies using the P301S mouse model, which expresses a mutant form of human tau and develops age-dependent tau pathology and cognitive deficits, have further substantiated the therapeutic potential of this compound.[2][3] Mice treated with this compound exhibited a notable decrease in the accumulation of tau aggregates in the brain.[2] Furthermore, these mice performed better in memory tasks compared to their untreated counterparts, suggesting an improvement in cognitive function.[1][2] The reduction in tau pathology was also associated with a decrease in neurodegeneration.[1][3]
| Model | Key Findings with this compound | Alternative Compound | Key Findings with Alternative |
| Zebrafish (Tauopathy Model) | - Reduced total and phosphorylated tau levels[3][6]- Protected against tau-induced toxicity[1][4] | Lithium Chloride (GSK-3β inhibitor) | - Reduced tau phosphorylation at specific sites[7] |
| P301S Mouse Model | - Decreased tau aggregates[2]- Improved cognitive performance in memory tasks[1][2]- Reduced neurodegeneration[1][3] | Tideglusib (GSK-3β inhibitor) | - Reduced tau hyperphosphorylation in animal models[8]- Showed a reduction in brain atrophy in a subgroup of PSP patients[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.
Zebrafish Larval Photomotor Response Assay
The larval photomotor response (PMR) assay is a high-throughput method used to assess the neurobehavioral effects of compounds in zebrafish larvae.
-
Animal Husbandry: Wild-type zebrafish larvae are raised under a standard 14:10 hour light/dark cycle at 28°C.[10]
-
Assay Preparation: At 5 days post-fertilization (dpf), individual larvae are transferred to a 96-well plate containing embryo medium.
-
Compound Administration: this compound or a vehicle control is added to the wells at the desired concentration.
-
Behavioral Recording: The plate is placed in an automated tracking system. The assay consists of alternating periods of light and dark. Larval movement is recorded and analyzed to assess changes in activity levels in response to light stimuli.[10] Specifically, the protocol involves one cycle of 1 minute of darkness followed by 1 minute of constant light.[10]
P301S Mouse Model: Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool is filled with opaque water. A hidden platform is submerged just below the water's surface in one quadrant. Visual cues are placed around the room.
-
Acclimation and Training: Mice are first trained to find a visible platform to ensure they can swim and climb onto it. Subsequently, the platform is hidden, and mice undergo several days of training trials where they learn to use the distal cues to locate the platform from different starting positions.
-
Probe Trial: To assess memory retention, the platform is removed, and the time the mouse spends in the target quadrant where the platform was previously located is recorded.
-
Data Analysis: Parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant are analyzed to evaluate cognitive performance.
Signaling Pathway and Experimental Workflow
The proposed mechanism by which this compound facilitates the clearance of tau involves the inhibition of carbonic anhydrase, leading to an increase in lysosomal exocytosis.
Proposed Signaling Pathway of this compound-Induced Tau Clearance
Caption: this compound inhibits carbonic anhydrase, leading to changes in cellular pH that promote the movement of lysosomes to the cell periphery and subsequent exocytosis of their contents, including aggregated tau.
Experimental Workflow for Evaluating this compound in a P301S Mouse Model
Caption: A typical experimental workflow for assessing the efficacy of this compound in the P301S mouse model of tauopathy, involving treatment, behavioral analysis, and post-mortem tissue examination.
References
- 1. Carbonic anhydrase inhibition ameliorates tau toxicity via enhanced tau secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. news-medical.net [news-medical.net]
- 4. Carbonic anhydrase inhibition ameliorates tau toxicity via enhanced tau secretion | Cambridge Institute for Medical Research [cimr.cam.ac.uk]
- 5. Glaucoma Drug this compound Shows Promise in Reducing Tau Protein Toxicity Linked to Dementia [trial.medpath.com]
- 6. Carbonic anhydrase inhibition ameliorates tau toxicity via enhanced tau secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A zebrafish model of tauopathy allows in vivo imaging of neuronal cell death and drug evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lithium Reduces Tau Phosphorylation but Not Aβ or Working Memory Deficits in a Transgenic Model with Both Plaques and Tangles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Rapid well-plate assays for motor and social behaviors in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oral vs. Sublingual Methazolamide Pharmacokinetics
For Immediate Release
This guide provides a detailed comparison of the pharmacokinetic profiles of methazolamide administered via the oral and sublingual routes. The information is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis supported by available data and a proposed experimental framework for direct comparison. While oral this compound is well-documented, data on the sublingual route is emerging, suggesting potential advantages in absorption and bioavailability.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for both oral and a proposed sublingual formulation of this compound. Data for the oral route is compiled from established studies, while the sublingual data is based on a pilot study and theoretical advantages of this administration route, such as bypassing first-pass metabolism.
| Pharmacokinetic Parameter | Oral Administration | Sublingual Administration (Proposed/Pilot Data) |
| Tmax (Time to Peak Plasma Concentration) | 1 to 3 hours[1][2][3] | Potentially faster, estimated < 1 hour |
| Cmax (Peak Plasma Concentration) | Dose-dependent (e.g., 5.1 µg/mL for 50 mg BID)[1][4] | Potentially higher due to direct absorption |
| AUC (Area Under the Curve) | Dose-dependent (e.g., 2571 µg·min/mL for 50 mg BID)[1][4] | Potentially higher, indicating greater bioavailability[5] |
| Bioavailability | Well-absorbed from the GI tract[1][4] | Expected to be higher by avoiding first-pass metabolism[6][7] |
| Elimination Half-Life (t½) | Approximately 14 hours[1][2][8][9] | Expected to be similar to the oral route |
Experimental Protocols
Established Protocol for Oral this compound Pharmacokinetic Studies
A typical experimental design to determine the pharmacokinetics of oral this compound involves the following steps:
-
Subject Selection: Healthy volunteers are recruited for the study. A screening process ensures that participants meet the inclusion criteria and have no contraindications.
-
Dosing: A single oral dose of this compound (e.g., 50 mg or 100 mg) is administered to the subjects, typically after an overnight fast.[10]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).[11]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.
Proposed Protocol for a Comparative Oral vs. Sublingual this compound Study
To directly compare the pharmacokinetics of oral and sublingual this compound, a randomized, crossover study design is proposed:
-
Study Design: A two-period, two-sequence crossover design where each subject receives both the oral and sublingual formulations on separate occasions, separated by a washout period of at least 7 days.
-
Formulations:
-
Oral: Commercially available this compound tablets.
-
Sublingual: A specially formulated sublingual tablet or film designed for rapid dissolution and absorption under the tongue.
-
-
Dosing and Administration:
-
Oral: Subjects swallow the tablet with a standardized volume of water.
-
Sublingual: Subjects place the tablet under the tongue and are instructed to avoid swallowing until it is fully dissolved.
-
-
Blood Sampling and Analysis: Blood sampling and analysis would follow the same procedure as the established oral protocol to ensure consistency and allow for direct comparison.
-
Data Analysis: Pharmacokinetic parameters for both administration routes are calculated for each subject and compared using appropriate statistical methods to determine any significant differences in absorption rate and bioavailability.
Visualizing Absorption and Experimental Design
Drug Absorption Pathways
The route of administration significantly impacts the pathway a drug takes to enter systemic circulation. The oral route involves passage through the gastrointestinal (GI) tract and first-pass metabolism in the liver, which can reduce the amount of active drug reaching the bloodstream. In contrast, the sublingual route allows for direct absorption into the venous circulation, bypassing the GI tract and liver.
Caption: Comparative absorption pathways of oral versus sublingual drug administration.
Experimental Workflow for Comparative Study
A crossover study design is the gold standard for comparing two different formulations of a drug in the same group of subjects. This design minimizes variability between subjects and provides a more robust comparison.
Caption: Proposed crossover experimental design for the pharmacokinetic comparison study.
References
- 1. drugs.com [drugs.com]
- 2. Articles [globalrx.com]
- 3. aapharma.ca [aapharma.ca]
- 4. DailyMed - this compound tablet [dailymed.nlm.nih.gov]
- 5. Relative bioavailability of midazolam following sublingual versus oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Randomized Pilot Study of Four Dosing Schemes of Sublingual this compound in Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. Determination of this compound concentrations in human biological fluids using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methazolamide's Inhibitory Profile Against Key Carbonic Anhydrase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methazolamide's inhibitory activity against four key human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. The information presented is supported by experimental data from peer-reviewed studies and is intended to assist researchers in evaluating this compound's potential as a selective inhibitor for various therapeutic applications.
Quantitative Inhibitory Activity
This compound exhibits a distinct inhibitory profile against different carbonic anhydrase isoforms. The following table summarizes the inhibition constants (Ki) of this compound for hCA I, hCA II, hCA IX, and hCA XII. Lower Ki values indicate stronger binding and more potent inhibition.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) | Reference |
| hCA I | 50 nM | [1] |
| hCA II | 14 nM | [1][2] |
| hCA IX | 27 nM | [3] |
| hCA XII | Potent inhibitor (Ki in the range of 3.0-5.7 nM for similar sulfonamides) | [4] |
Note: The Ki value for hCA XII is inferred from studies on clinically used sulfonamides, including this compound, which are described as very potent inhibitors of this isoform.[4]
Experimental Protocols
The determination of carbonic anhydrase inhibition by this compound is typically conducted using established enzyme activity assays. The two primary methods are stopped-flow spectrophotometry and colorimetric assays.
Stopped-Flow Spectrophotometry
This is a rapid kinetics method used to measure the catalytic activity of carbonic anhydrase by monitoring the hydration of carbon dioxide.
Principle: The assay measures the change in pH resulting from the CA-catalyzed hydration of CO2 to bicarbonate and a proton.[5] This pH change is monitored using a pH indicator dye, such as phenol red, and the rate of the reaction is determined by the change in absorbance over a very short time scale.[5][6]
Typical Protocol:
-
Reagents: Purified CA enzyme, this compound at various concentrations, CO2-saturated buffer solution (substrate), and a pH indicator dye in a suitable buffer (e.g., HEPES or Tris).[5]
-
Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and absorbance measurements.[5]
-
Procedure: a. The enzyme solution is mixed with the inhibitor (this compound) and incubated for a specific period. b. This mixture is then rapidly mixed with the CO2-saturated substrate solution in the stopped-flow instrument. c. The change in absorbance of the pH indicator is monitored over time (typically milliseconds to seconds). d. The initial rate of the reaction is calculated from the linear phase of the absorbance change. e. Inhibition constants (Ki) or IC50 values are determined by measuring the reaction rates at various inhibitor concentrations.[7]
Colorimetric Assay
This method relies on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of an ester substrate to produce a colored product.
Principle: The assay utilizes p-nitrophenyl acetate (pNPA) as a substrate. Carbonic anhydrase catalyzes the hydrolysis of pNPA to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[4] The rate of p-nitrophenol formation is proportional to the CA activity.
Typical Protocol:
-
Reagents: Purified CA enzyme, this compound at various concentrations, p-nitrophenyl acetate solution, and a suitable buffer (e.g., Tris-SO4).[4]
-
Procedure: a. The enzyme solution is pre-incubated with different concentrations of this compound in a 96-well plate. b. The reaction is initiated by adding the pNPA substrate to each well. c. The plate is incubated at a controlled temperature (e.g., 25°C or 37°C).[4] d. The absorbance of the product (p-nitrophenol) is measured at a specific wavelength (e.g., 348 nm or 405 nm) using a microplate reader.[4][8] e. The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor. IC50 values are then determined from the dose-response curves.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the general signaling context of the targeted carbonic anhydrase isoforms and a typical experimental workflow for evaluating inhibitors.
Caption: Involvement of hCA isoforms in physiological and pathological processes.
Caption: Experimental workflow for validating this compound's inhibitory activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0014841) [hmdb.ca]
- 4. Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl- and Acyl-Substituted Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Methazolamide Pharmacokinetics: Rats vs. Mice
For researchers and drug development professionals, understanding the species-specific pharmacokinetics of a compound is fundamental for preclinical safety and efficacy studies. This guide provides a comparative overview of the pharmacokinetic profiles of Methazolamide in rats and mice, supported by available data and detailed experimental methodologies.
This compound, a carbonic anhydrase inhibitor, is utilized in the treatment of glaucoma. While its pharmacological effects are well-documented, a direct comparative analysis of its pharmacokinetic properties in common preclinical models such as rats and mice is less readily available in consolidated form. This guide aims to bridge that gap by presenting key pharmacokinetic parameters and the methodologies used to obtain them.
Quantitative Pharmacokinetic Parameters
A thorough literature search for direct comparative studies of this compound pharmacokinetics in rats and mice did not yield studies that simultaneously evaluated both species under identical conditions. However, evidence suggests the compound is active in both species. For instance, this compound has been shown to be more potent than acetazolamide in protecting both rats and mice against electroshock-induced seizures, indicating central nervous system penetration and activity in both rodent models.[1]
Due to the absence of direct comparative studies, a side-by-side quantitative comparison of parameters such as Cmax, Tmax, AUC, half-life, and clearance is not currently possible. The available literature primarily focuses on human pharmacokinetic data. In humans, this compound is well-absorbed, with peak plasma concentrations (Cmax) observed 1 to 2 hours after oral administration.[2][3] The mean steady-state plasma elimination half-life is approximately 14 hours.[2][3] It is important to note that this compound exhibits a high affinity for and sequestration into red blood cells, which significantly influences its overall disposition and results in a much longer whole-blood elimination half-life.[1]
Future preclinical studies are warranted to establish the specific pharmacokinetic profiles of this compound in both rats and mice to facilitate more accurate interspecies scaling and prediction of human pharmacokinetics.
Experimental Protocols
While specific protocols for this compound pharmacokinetic studies in rats and mice are not detailed in the currently available literature, a general methodology for such studies can be outlined based on standard preclinical pharmacokinetic practices.
Animal Models
-
Species: Male/Female Sprague-Dawley rats and CD-1 or C57BL/6 mice are commonly used strains for pharmacokinetic studies.
-
Health Status: Animals should be healthy, within a specific weight range, and acclimated to the laboratory environment before the study.
-
Housing: Animals should be housed in controlled conditions with respect to temperature, humidity, and light-dark cycles, with free access to standard chow and water, unless fasting is required for the study.
Drug Administration
-
Formulation: this compound would be formulated in a suitable vehicle for the intended route of administration (e.g., saline, carboxymethylcellulose).
-
Routes of Administration:
-
Oral (p.o.): Administration via oral gavage.
-
Intravenous (i.v.): Administration via a cannulated vein (e.g., tail vein) to determine absolute bioavailability.
-
-
Dose Levels: A range of doses would be selected based on previously reported effective doses or pilot studies.
Sample Collection
-
Blood Sampling: Serial blood samples would be collected at predetermined time points post-dosing. Common sampling sites include the tail vein, saphenous vein, or via cardiac puncture for terminal collection.
-
Sample Processing: Whole blood is the preferred matrix for this compound analysis due to its extensive partitioning into red blood cells. Plasma can also be analyzed, but this may not fully represent the total drug concentration. Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Storage: Samples should be processed and stored at -80°C until analysis.
Bioanalytical Method
A validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), is required for the quantification of this compound in whole blood or plasma. The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: A generalized workflow for conducting preclinical pharmacokinetic studies in rodent models.
References
Methazolamide vs. Other Carbonic Anhydrase Inhibitors in Reducing Hypoxic Pulmonary Vasoconstriction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methazolamide and other carbonic anhydrase inhibitors (CAIs) in their efficacy at mitigating hypoxic pulmonary vasoconstriction (HPV), a critical physiological response with implications for high-altitude illness and various cardiopulmonary diseases. This document synthesizes experimental data, details methodologies of key studies, and visualizes relevant biological pathways and experimental workflows.
Quantitative Comparison of CAI Efficacy on Hypoxic Pulmonary Vasoconstriction
The following table summarizes the key quantitative findings from a human clinical trial comparing the effects of this compound and acetazolamide on HPV. Data for other CAIs, such as dorzolamide and brinzolamide, are not available in the context of HPV, as their primary clinical application is in ophthalmology with minimal systemic effects reported.
| Parameter | Placebo | This compound | Acetazolamide | Reference |
| Dosage | N/A | 100 mg twice daily | 250 mg three times daily | [1][2][3] |
| Rise in Pulmonary Artery Systolic Pressure (PASP) during Hypoxia (mmHg) | 14.1 ± 1.3 | 9.0 ± 0.9 | 8.0 ± 0.7 | [1][2][3] |
| Reduction in Hypoxia-Induced PASP Rise vs. Placebo (%) | N/A | ~36% | ~43% | [1][2] |
| Metabolic Acidosis | None | Less pronounced | More pronounced | [1][2] |
Experimental Protocols
The primary data for this compound and acetazolamide is derived from a double-blind, placebo-controlled crossover trial. The methodology is detailed below.
Study Design: A randomized, double-blind, placebo-controlled crossover trial involving 11 healthy male participants. Each participant underwent three treatment periods: this compound, acetazolamide, and placebo.[1][2]
Drug Administration:
-
This compound: 100 mg taken orally twice daily for two days prior to the hypoxia exposure.[1][2]
-
Acetazolamide: 250 mg taken orally three times daily for two days prior to the hypoxia exposure.[1][2]
-
Placebo: Administered on a schedule matching the active drug periods.
Induction of Hypoxia: Participants were exposed to 60 minutes of normobaric hypoxia by breathing a gas mixture with a fraction of inspired oxygen (FiO2) of approximately 0.12.[1][2]
Measurement of Pulmonary Artery Systolic Pressure (PASP): PASP was measured using echocardiography. The rise in PASP during the hypoxic challenge was the primary indicator of the HPV response.[1][2]
Other Measurements: Alveolar ventilation, blood gases, and markers of redox status were also assessed.[1][2]
Signaling Pathways and Experimental Workflow
Proposed Mechanism of CAIs in Attenuating Hypoxic Pulmonary Vasoconstriction
The exact mechanism by which acetazolamide and this compound attenuate HPV is still under investigation. Interestingly, evidence suggests that this effect may be independent of their carbonic anhydrase inhibitory activity.[4] The leading hypothesis for acetazolamide's action is a direct effect on the pulmonary vasculature, potentially involving the modulation of calcium release from the sarcoplasmic reticulum in pulmonary artery smooth muscle cells.[4]
Caption: Proposed pathway of CAIs in HPV attenuation.
Experimental Workflow for Human Clinical Trial
The following diagram illustrates the workflow of the human clinical trial comparing this compound, acetazolamide, and placebo.
Caption: Crossover clinical trial workflow.
Discussion and Conclusion
The available evidence strongly indicates that both this compound and acetazolamide are effective in attenuating hypoxic pulmonary vasoconstriction in humans.[1][2] Acetazolamide demonstrated a slightly greater reduction in the rise of pulmonary artery systolic pressure during hypoxia compared to this compound.[1][2] However, this compound achieved its effect at a lower daily dosage and induced a less pronounced metabolic acidosis.[1][2]
A significant finding from multiple studies is that the mechanism of HPV attenuation by acetazolamide, and likely this compound, may not be directly related to carbonic anhydrase inhibition.[4] This opens avenues for research into novel therapeutic targets for conditions characterized by excessive HPV.
For other carbonic anhydrase inhibitors, such as the topically administered dorzolamide and brinzolamide, there is a lack of data regarding their effects on HPV. Due to their targeted delivery to the eye and minimal systemic absorption, it is unlikely they would have a significant impact on pulmonary hemodynamics.
References
- 1. Attenuation of human hypoxic pulmonary vasoconstriction by acetazolamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic anhydrase inhibitors and hypoxic pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
